molecular formula C4H8O B149260 Methallyl alcohol CAS No. 513-42-8

Methallyl alcohol

Número de catálogo: B149260
Número CAS: 513-42-8
Peso molecular: 72.11 g/mol
Clave InChI: BYDRTKVGBRTTIT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The rate coefficient for gas-phase reaction of 2-Methyl-2-propen-1-ol (MePro) with OH radical can be determined by the relative rate method or by using the pulsed laser photolysis-laser induced fluorescence technique.>Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methylprop-2-en-1-ol
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InChI

InChI=1S/C4H8O/c1-4(2)3-5/h5H,1,3H2,2H3
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InChI Key

BYDRTKVGBRTTIT-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)CO
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Molecular Formula

C4H8O
Record name METHALLYL ALCOHOL
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Related CAS

25747-67-5
Record name 2-Propen-1-ol, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID4060155
Record name Methallyl alcohol
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Molecular Weight

72.11 g/mol
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Physical Description

Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry., Colorless liquid with a sharp pungent odor; [CAMEO] Clear colorless liquid; [Aldrich MSDS]
Record name METHALLYL ALCOHOL
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Boiling Point

239 °F at 760 mmHg (USCG, 1999)
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Flash Point

92 °F (USCG, 1999)
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Density

0.8515 at 68 °F (USCG, 1999) - Less dense than water; will float
Record name METHALLYL ALCOHOL
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CAS No.

513-42-8
Record name METHALLYL ALCOHOL
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Foundational & Exploratory

An In-depth Technical Guide to Methallyl Alcohol: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methallyl alcohol (2-methyl-2-propen-1-ol), a versatile chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis methodologies, and analytical procedures, presenting quantitative data in accessible formats and outlining experimental protocols.

Chemical Structure and Identification

This compound is an unsaturated aliphatic alcohol. Its structure features a hydroxyl group attached to a methallyl group.

  • IUPAC Name: 2-methylprop-2-en-1-ol[1]

  • Molecular Formula: C₄H₈O[1][2][3][4][5]

  • CAS Number: 513-42-8[1][2][3]

  • Synonyms: 2-Methylallyl alcohol, Isopropenyl carbinol, β-Methallyl alcohol, Methacryl alcohol, 3-Hydroxy-2-methylpropene[1][3][4][6]

Below is a diagram representing the chemical structure of this compound.

Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[1][7] It is soluble in water and many organic solvents.[1][4] A summary of its key quantitative properties is provided in the table below.

PropertyValueReference(s)
Molecular Weight 72.11 g/mol [1][2]
Boiling Point 113-115 °C
Melting Point -50 °C[2]
Density 0.857 g/mL at 25 °C
Flash Point 33 °C (92 °F)[1]
Refractive Index n20/D 1.426
Solubility in Water Soluble[1][4]

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound.

One of the primary industrial methods for synthesizing this compound is through the alkaline hydrolysis of methallyl chloride.

Objective: To synthesize this compound by the hydrolysis of methallyl chloride.

Materials:

  • Methallyl chloride

  • Sodium hydroxide (B78521) (or other alkali such as sodium carbonate)

  • Water

  • Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt, optional)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, a solution of sodium hydroxide in water is prepared. Methallyl chloride is then added to this alkaline solution. For enhanced reaction rates and yields, a phase-transfer catalyst can be included.

  • Reaction Conditions: The mixture is heated to reflux (approximately 90-100 °C) with vigorous stirring. The reaction is typically carried out for several hours to ensure complete hydrolysis.

  • Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent like diethyl ether to recover any dissolved product.

  • Purification: The combined organic layers are washed with brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude this compound can be further purified by distillation to yield the final product.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the purity and identity of the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or equivalent) is suitable.

Procedure:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: The retention time of the major peak is compared with that of a standard, and the mass spectrum is analyzed for the characteristic molecular ion and fragmentation pattern of this compound.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule: the vinyl protons, the methylene (B1212753) protons adjacent to the hydroxyl group, the methyl protons, and the hydroxyl proton.

  • ¹³C NMR Analysis: The carbon NMR spectrum will display distinct peaks for the four unique carbon atoms in the this compound structure.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer.

Procedure:

  • Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands, including a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (around 3000 cm⁻¹), a C=C stretch (around 1650 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).

Chemical Synthesis Pathway Visualization

The following diagram illustrates a common synthetic route to this compound, starting from methallyl chloride.

G MethallylChloride Methallyl Chloride (C4H7Cl) Reaction Alkaline Hydrolysis MethallylChloride->Reaction Reactant NaOH Sodium Hydroxide (NaOH) NaOH->Reaction Reagent Water Water (H2O) Water->Reaction Solvent MethallylAlcohol This compound (C4H8O) Reaction->MethallylAlcohol Product NaCl Sodium Chloride (NaCl) Reaction->NaCl Byproduct

Synthesis of this compound from methallyl chloride.

References

An In-depth Technical Guide to Methallyl Alcohol (CAS 513-42-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl alcohol, systematically known as 2-methyl-2-propen-1-ol, is a versatile organic intermediate with the CAS number 513-42-8. This colorless liquid, characterized by a pungent odor, is a valuable building block in the synthesis of a wide array of chemical compounds. Its bifunctional nature, possessing both a reactive double bond and a primary hydroxyl group, allows for its participation in a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, key reactions, and applications of this compound, with a particular focus on detailed experimental protocols and safety considerations for laboratory and industrial settings.

Chemical and Physical Properties

This compound is a flammable liquid that is moderately soluble in water.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 513-42-8[3]
Molecular Formula C4H8O[3]
Molecular Weight 72.11 g/mol [3]
Appearance Colorless liquid[3]
Odor Sharp, pungent[3]
Boiling Point 113-115 °C[1]
Melting Point -50 °C[1]
Flash Point 33 °C (92 °F)[1][3]
Density 0.857 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.426[1]
Water Solubility Moderately soluble[1]
Synonyms 2-Methyl-2-propen-1-ol, Isopropenyl carbinol, β-Methallyl alcohol[3]

Spectral Data for Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectral Data of this compound

TechniqueKey Features and ObservationsReference(s)
¹H NMR Spectra available.[4]
¹³C NMR Spectra available.[5][6][7]
IR Spectroscopy Spectra available, showing characteristic O-H and C=C stretching.[3][8][9]
Mass Spectrometry Mass spectrum available, molecular ion peak at m/z 72.[3][10]

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the hydrolysis of methallyl chloride and the reduction of methacrolein (B123484).

Synthesis via Hydrolysis of Methallyl Chloride

This method involves the nucleophilic substitution of the chlorine atom in methallyl chloride with a hydroxyl group.

  • Materials: Methallyl chloride, 10 wt% aqueous sodium hydroxide (B78521) solution.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the 10 wt% aqueous sodium hydroxide solution.

    • Slowly add methallyl chloride to the stirred solution.

    • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by gas chromatography.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer.

    • Purify the crude this compound by distillation.[1]

A variation of this process involves a two-step esterification and hydrolysis, which can lead to higher purity.[11]

Synthesis via Reduction of Methacrolein

The selective reduction of the aldehyde group in methacrolein, while preserving the carbon-carbon double bond, yields this compound. The Meerwein-Ponndorf-Verley (MPV) reduction is a common method for this transformation.

  • Materials: Methacrolein, isopropanol, aluminum isopropoxide.

  • Procedure:

    • In a flask equipped for distillation, dissolve methacrolein in a large excess of isopropanol.

    • Add a catalytic amount of aluminum isopropoxide.

    • Heat the mixture to reflux. The acetone (B3395972) formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product.

    • Monitor the reaction by TLC or GC until the methacrolein is consumed.

    • Upon completion, cool the reaction mixture and hydrolyze the aluminum alkoxide by adding a dilute acid.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the resulting this compound by distillation.[12][13]

SynthesisPathways cluster_hydrolysis Hydrolysis of Methallyl Chloride cluster_reduction Reduction of Methacrolein Methallyl Chloride Methallyl Chloride NaOH (aq) NaOH (aq) Hydrolysis Hydrolysis Methallyl Alcohol_H This compound Methacrolein Methacrolein Isopropanol Isopropanol Aluminum Isopropoxide Aluminum Isopropoxide MPV Reduction MPV Reduction Methallyl Alcohol_R This compound

Caption: Key synthesis pathways to this compound.

Key Reactions of this compound

The dual functionality of this compound allows it to undergo a variety of important chemical reactions.

Esterification

This compound readily reacts with carboxylic acids or their derivatives to form methallyl esters. The Fischer esterification is a classic example.

  • Materials: this compound, glacial acetic acid, concentrated sulfuric acid (catalyst).

  • Procedure:

    • In a round-bottom flask, combine this compound and an excess of glacial acetic acid.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, using a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the ester product.

    • After cooling, dilute the reaction mixture with water and extract the methallyl acetate (B1210297) with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.

    • Dry the organic layer, remove the solvent, and purify the ester by distillation.[14][15][16][17]

FischerEsterificationWorkflow Start Combine Reactants Combine this compound, Acetic Acid, and H₂SO₄ Start->Combine Reactants Reflux Reflux with Water Removal (Dean-Stark) Combine Reactants->Reflux Work-up Cool, Dilute with Water, Extract with Ether Reflux->Work-up Neutralization Wash with NaHCO₃ Solution Work-up->Neutralization Drying Wash with Brine, Dry over Na₂SO₄ Neutralization->Drying Purification Filter, Concentrate, and Distill Drying->Purification Product Methallyl Acetate Purification->Product End Product->End

Caption: Experimental workflow for Fischer esterification.

Ethoxylation

This compound is a crucial starting material for the synthesis of methallyl polyoxyethylene ether (TPEG), a key component in the formulation of modern concrete superplasticizers.

  • Materials: this compound, ethylene (B1197577) oxide, sodium or potassium methoxide (B1231860) (catalyst).

  • Procedure:

    • Charge a pressure reactor with this compound and the catalyst.

    • Purge the reactor with an inert gas (e.g., nitrogen).

    • Heat the mixture to the desired reaction temperature (typically 100-150 °C).

    • Introduce ethylene oxide into the reactor under controlled pressure. The reaction is highly exothermic and requires careful temperature management.

    • Continue the reaction until the desired degree of ethoxylation is achieved, which can be monitored by measuring the increase in mass or by analytical techniques.

    • After the reaction, cool the reactor and neutralize the catalyst.[18][19][20][21][22]

Applications

This compound and its derivatives have a broad range of applications in various industries.

Table 3: Applications of this compound and its Derivatives

ApplicationDescriptionReference(s)
Polymer Synthesis Used as a comonomer in the production of polymers and resins with modified properties.[23]
Concrete Admixtures A key raw material for the synthesis of TPEG, a polycarboxylate ether-based superplasticizer that enhances the workability and strength of concrete.[18]
Organic Synthesis Serves as an intermediate in the production of fine chemicals, fragrances, and pharmaceuticals.[23]
Coatings and Adhesives Methallyl esters are used in the formulation of coatings and adhesives.
Crosslinking Agent The double bond allows for its use as a crosslinking agent in polymer systems.

Safety and Handling

This compound is a flammable liquid and an irritant to the skin, eyes, and respiratory system.[2] Proper safety precautions are essential when handling this chemical.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or use a fume hood.[3][8]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, foam, or carbon dioxide fire extinguisher.[3]

  • Handling: Ground and bond containers when transferring the liquid to prevent static discharge. Use non-sparking tools.[3]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its versatile reactivity, stemming from the presence of both a hydroxyl group and a carbon-carbon double bond, makes it a valuable precursor for a wide range of products, from high-performance polymers and concrete admixtures to fine chemicals. A thorough understanding of its properties, synthesis, and reaction chemistry, coupled with stringent adherence to safety protocols, is crucial for its effective and safe utilization in research and industrial applications.

References

Synthesis of Methallyl Alcohol from Methallyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of methallyl alcohol from methallyl chloride. The information is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data, and process visualizations to facilitate a deeper understanding and practical application of these chemical transformations.

Core Synthesis Strategies

The conversion of methallyl chloride to this compound is predominantly achieved through two principal routes: direct alkaline hydrolysis and a two-step process involving esterification followed by hydrolysis. Each method presents distinct advantages and challenges in terms of yield, purity, and process control.

Direct Alkaline Hydrolysis

Direct hydrolysis is a well-established industrial method for producing this compound. This process involves the reaction of methallyl chloride with an alkaline solution, typically an alkali metal hydroxide (B78521) or carbonate, under elevated temperatures.

A representative procedure for direct alkaline hydrolysis is as follows:

  • Reaction Setup: A 2-liter reaction flask is charged with 1000 mL of water, 30 g of sodium hydroxide (96% purity), 240 g of methallyl chloride, and 0.5 g of a phase transfer catalyst such as polyethylene (B3416737) glycol (PEG-6000)[1].

  • Initial Reflux: The mixture is heated to reflux.

  • Addition of Alkaline Solution: A separate solution of 120 g of sodium hydroxide in 200 mL of water is prepared and added dropwise to the refluxing reaction mixture over a period of 5.5 hours[1].

  • Reaction Monitoring and Completion: The reaction is monitored by gas chromatography (GC). The reaction is considered complete when the concentration of methallyl chloride in the reaction solution is less than 0.2%[1]. The total reaction time is typically around 6.5 hours[1].

  • Workup: Upon completion, the reaction mixture is cooled and allowed to stand, leading to the separation of an organic and an aqueous layer.

  • Purification: The organic layer, containing the crude this compound, is separated. It can be further purified by drying with an anhydrous agent (e.g., sodium hydroxide or potassium carbonate), followed by decolorization with activated carbon and filtration[1]. The final product can be obtained by distillation.

ParameterValueReference
Base Sodium Hydroxide[1][2]
Catalyst Polyethylene Glycol (PEG)[1]
Temperature 80-150°C[2]
Reaction Time 0.3-8 hours[1][2]
Conversion Rate 83-84%[2]
Yield 94-98.5%[2]
Byproduct (Ether) 0.2%[2]

Table 1: Summary of quantitative data for the direct hydrolysis of methallyl chloride.

Two-Step Esterification and Hydrolysis

To mitigate side reactions like ether formation that can occur during direct hydrolysis, a two-step method involving the formation and subsequent hydrolysis of a methallyl ester intermediate is employed. This approach generally leads to higher selectivity and purity of the final product.

The two-step process can be broken down into an esterification stage and a hydrolysis stage.

Step 1: Esterification

  • Reaction Setup: A high-pressure autoclave is charged with methallyl chloride, water, a carboxylate salt (e.g., sodium acetate (B1210297) or sodium propionate), and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) chloride)[3]. For example, 57g of 2-methallyl chloride, 45.3g of water, 60.4g of sodium propionate (B1217596) and 0.29g of tetrabutylammonium chloride can be used[3].

  • Reaction Conditions: The mixture is heated to a temperature of up to 250°C for approximately 0.5 hours[3].

  • Workup: After the reaction, the solution is cooled and allowed to separate into an organic layer (containing the methallyl carboxylate) and an aqueous layer[3].

Step 2: Hydrolysis

  • Reaction Setup: The organic layer from the esterification step is transferred to a three-necked flask. An aqueous solution of a strong base, such as sodium hydroxide, is added. For instance, to the organic phase from the previous step, 68.1 g of 30% sodium hydroxide solution is added[3].

  • Reaction Conditions: The mixture is heated, for example at 60°C for 2 hours, to induce hydrolysis[3].

  • Workup and Purification: After the hydrolysis is complete, the mixture is cooled and allowed to separate. The organic layer, which is the crude this compound, is collected. The purity of the product can be very high, with analyses showing this compound content of up to 99.7%[3]. Further purification can be achieved through distillation.

ParameterEsterificationHydrolysisReference
Reactants Methallyl Chloride, Carboxylate SaltMethallyl Carboxylate, Sodium Hydroxide[3]
Catalyst Phase Transfer Catalyst-[3]
Temperature up to 250°C60-80°C[3]
Reaction Time 0.5 hours0.5-2 hours[3]
Conversion Rate >99.5% (overall)-[3]
Yield ->98% (overall)[3]
Product Purity ->99%[3]

Table 2: Summary of quantitative data for the two-step synthesis of this compound.

Process Flow and Reaction Pathways

To visually represent the chemical transformations and experimental workflows, the following diagrams have been generated using the DOT language.

G cluster_hydrolysis Direct Alkaline Hydrolysis Workflow A Methallyl Chloride C Reaction Mixture A->C B Alkaline Solution (e.g., NaOH) B->C D Heating & Reflux C->D E Phase Separation D->E F Crude this compound E->F G Purification (Drying, Distillation) F->G H This compound G->H

Direct Alkaline Hydrolysis Workflow

G cluster_two_step Two-Step Esterification-Hydrolysis Pathway cluster_esterification Step 1: Esterification cluster_hydrolysis Step 2: Hydrolysis A Methallyl Chloride C Esterification Reaction A->C B Carboxylate Salt B->C D Methallyl Ester Intermediate C->D E Methallyl Ester Intermediate F Alkaline Hydrolysis E->F G This compound F->G

References

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-Propen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-methyl-2-propen-1-ol (also known as methallyl alcohol), a versatile unsaturated alcohol with significant applications in chemical synthesis. The information presented herein is intended to support research, development, and quality control activities by providing reliable quantitative data and standardized experimental methodologies.

Quantitative Physical Properties

The physical characteristics of 2-methyl-2-propen-1-ol are crucial for its handling, storage, and application in various chemical processes. A summary of its key physical properties is presented in the table below.

PropertyValueUnitsConditions
Molecular Weight 72.11 g/mol
Density 0.857g/mLat 25 °C
Boiling Point 113-115°C
Melting Point -50°C
Flash Point 32 - 33°Cclosed cup
Refractive Index 1.426at 20 °C
Solubility Solublein water

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of liquid organic compounds such as 2-methyl-2-propen-1-ol. These protocols are based on standard laboratory techniques.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common micro method for its determination is the capillary tube method.[1][2]

Apparatus:

  • Thiele tube or similar heating bath (e.g., MelTemp apparatus)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

Procedure:

  • A few drops of 2-methyl-2-propen-1-ol are placed into the fusion tube.

  • The capillary tube, with its open end downwards, is placed into the fusion tube containing the liquid.

  • The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the heating bath.

  • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Density is the mass of a substance per unit volume.

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Analytical balance

Procedure:

  • The mass of a clean, dry graduated cylinder is accurately measured and recorded.[4][5]

  • A specific volume of 2-methyl-2-propen-1-ol (e.g., 10 mL) is carefully measured into the graduated cylinder, ensuring the bottom of the meniscus is on the volume mark.[5]

  • The mass of the graduated cylinder containing the liquid is measured and recorded.[4][5]

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.[4]

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used for identification and purity assessment.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

  • A few drops of 2-methyl-2-propen-1-ol are placed on the lower prism.

  • The prisms are closed and locked.

  • The sample is allowed to equilibrate to the desired temperature (typically 20°C) by circulating water from the constant temperature bath.

  • The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs.

  • The refractive index is read from the instrument's scale.

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for accuracy and safety.[6][7][8]

Apparatus:

  • Pensky-Martens closed-cup tester or a similar apparatus[7][9]

  • Thermometer

  • Heat source

Procedure:

  • The sample cup of the tester is filled with 2-methyl-2-propen-1-ol to the marked level.

  • The lid, which contains a thermometer, a stirrer, and an ignition source port, is securely placed on the cup.[7]

  • The sample is heated at a slow, constant rate while being stirred.[7]

  • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space through the port for a short duration.[7]

  • The flash point is the lowest temperature at which a brief flash is observed inside the cup.[6]

Since 2-methyl-2-propen-1-ol is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then observing the temperature at which it melts upon gentle heating.

Apparatus:

  • Melting point apparatus with a cooling capability or a Thiele tube setup in a cooling bath (e.g., dry ice/acetone)

  • Thermometer

  • Capillary tube

Procedure:

  • A small amount of liquid 2-methyl-2-propen-1-ol is introduced into a capillary tube.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a cooling bath to freeze the sample.

  • Once solidified, the cooling bath is replaced with a heating bath (like a Thiele tube with oil) or the heating function of the melting point apparatus is used.[10][11]

  • The sample is heated slowly and uniformly.[11]

  • The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded as the melting point range.[10][12] For a pure compound, this range should be narrow.[10]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the boiling point of a liquid sample using the capillary method.

BoilingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Place liquid sample in fusion tube prep2 Insert sealed capillary (open end down) prep1->prep2 setup1 Attach fusion tube to thermometer prep2->setup1 setup2 Place assembly in heating bath setup1->setup2 meas1 Heat bath gently setup2->meas1 meas2 Observe for steady stream of bubbles meas1->meas2 meas3 Remove heat and allow to cool slowly meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4 result Boiling Point meas4->result

Caption: Workflow for Boiling Point Determination.

References

An In-Depth Technical Guide to the Solubility of Methallyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methallyl alcohol (2-methyl-2-propen-1-ol) in a variety of common organic solvents. Understanding the solubility of this versatile chemical intermediate is crucial for its application in polymer synthesis, pharmaceutical development, and other areas of organic chemistry. This document consolidates available quantitative and qualitative data, details relevant experimental methodologies, and provides visual representations of key concepts and workflows.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. This compound is a polar molecule due to the presence of a hydroxyl (-OH) group, which can participate in hydrogen bonding. However, it also possesses a nonpolar allyl group, which influences its interaction with nonpolar solvents. The balance between these polar and nonpolar characteristics dictates its solubility profile across a range of organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that while some precise quantitative data is available, much of the information for organic solvents is qualitative, often described as "miscible." For the purpose of this guide, "miscible" indicates that the two liquids form a homogeneous solution in all proportions at standard temperature and pressure. Data for similar short-chain unsaturated alcohols, such as allyl alcohol and crotyl alcohol, which are reported to be miscible with most organic solvents, has been used to infer the likely miscibility of this compound where specific data is unavailable.

Solvent ClassificationSolventChemical FormulaSolubility of this compoundTemperature (°C)Citation
Protic Solvents WaterH₂O~194 g/L20[1]
11 g/100 mLNot Specified
MethanolCH₃OHSlightly SolubleNot Specified
EthanolC₂H₅OHMiscibleNot Specified[1]
Aprotic Polar Solvents AcetoneC₃H₆OSoluble (likely miscible)Not Specified
Ethyl AcetateC₄H₈O₂Miscible (inferred)Not Specified
Aprotic Nonpolar Solvents Diethyl Ether(C₂H₅)₂OMiscibleNot Specified[1]
ChloroformCHCl₃Slightly SolubleNot Specified
TolueneC₇H₈Miscible (inferred)Not Specified
HexaneC₆H₁₄Partially Miscible/Insoluble (inferred)Not Specified

Note: Data presented as "miscible (inferred)" is based on the reported high solubility and miscibility of structurally similar short-chain unsaturated alcohols like allyl alcohol and crotyl alcohol with a wide range of organic solvents.

Experimental Protocols for Solubility Determination

Visual Method for Determining Miscibility

This is a straightforward and widely used method for qualitatively and semi-quantitatively assessing the miscibility of two liquids.

Objective: To determine if this compound is miscible, partially miscible, or immiscible with a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Organic solvent to be tested (high purity)

  • Calibrated glass test tubes or vials with stoppers

  • Pipettes or burettes for accurate volume measurement

  • Constant temperature bath

  • Vortex mixer

Procedure:

  • Ensure all glassware is clean and dry to avoid contamination.

  • Bring the this compound and the organic solvent to the desired experimental temperature using a constant temperature bath.

  • In a series of test tubes, prepare mixtures of this compound and the organic solvent in varying volume ratios (e.g., 1:9, 2:8, 5:5, 8:2, 9:1). The total volume in each tube should be kept constant (e.g., 10 mL).

  • After adding the two components, securely stopper each test tube.

  • Vigorously mix the contents of each test tube for a set period (e.g., 1-2 minutes) using a vortex mixer to ensure thorough mixing.

  • Allow the test tubes to stand undisturbed in the constant temperature bath and observe the contents.

  • Observation:

    • Miscible: The mixture remains a single, clear, homogeneous phase with no visible interface.

    • Immiscible: The mixture separates into two distinct liquid layers.

    • Partially Miscible: A single phase is observed at some compositions, while two phases are present at others. The range of compositions over which two phases exist is known as the miscibility gap.

  • Record the observations for each composition.

Determination of Mutual Solubility Curves (Phase Diagram Construction)

For partially miscible systems, a more quantitative approach is to determine the mutual solubility of the two liquids as a function of temperature. This allows for the construction of a phase diagram.

Objective: To quantitatively determine the solubility of this compound in an organic solvent and the solubility of the organic solvent in this compound at various temperatures.

Materials:

  • This compound (high purity)

  • Organic solvent to be tested (high purity)

  • Jacketed glass vessel with a stirrer and a temperature probe

  • Circulating constant temperature bath

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument for composition analysis

Procedure:

  • Prepare a heterogeneous mixture of this compound and the organic solvent in the jacketed glass vessel.

  • Set the circulating bath to the desired temperature and allow the mixture in the vessel to equilibrate with constant stirring for a sufficient period to ensure saturation.

  • Once equilibrium is reached, stop the stirring and allow the two liquid phases to separate.

  • Carefully extract a sample from each of the two layers using a syringe.

  • Analyze the composition of each sample using a pre-calibrated gas chromatograph to determine the weight or mole fraction of each component in each phase.

  • The composition of the top layer represents the solubility of the bottom layer component in the top layer component, and vice versa.

  • Repeat this procedure at a range of different temperatures to generate a set of mutual solubility data.

  • Plot the solubility data (composition vs. temperature) to construct the phase diagram. The peak of the curve represents the upper consolute temperature (for systems where miscibility increases with temperature) or the lower consolute temperature (for systems where miscibility decreases with temperature).

Visualizations

Solvent-Solute Interaction Model

The following diagram illustrates the conceptual basis of the solubility of this compound, highlighting the interplay between its polar and nonpolar moieties and their interaction with different types of solvents.

G Conceptual Model of this compound Solubility cluster_solute This compound cluster_solvents Organic Solvents MA This compound Polar Polar Head (-OH group) (Hydrogen Bonding) MA->Polar has a Nonpolar Nonpolar Tail (Allyl group) (van der Waals forces) MA->Nonpolar has a PolarSolvent Polar Solvents (e.g., Ethanol, Acetone) Polar->PolarSolvent Strong Interaction (Miscible/Soluble) NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) Polar->NonpolarSolvent Weak Interaction (Insoluble/Immiscible) Nonpolar->PolarSolvent Weak Interaction Nonpolar->NonpolarSolvent Favorable Interaction

Caption: Interaction model for this compound solubility.

Experimental Workflow for Miscibility Determination

The following diagram outlines the logical steps involved in the visual determination of liquid-liquid miscibility.

G Workflow for Visual Miscibility Determination start Start prep Prepare mixtures of This compound and solvent in varying ratios start->prep mix Vortex mix each mixture thoroughly prep->mix equilibrate Allow to equilibrate at constant temperature mix->equilibrate observe Visually inspect for phase separation equilibrate->observe single_phase Record as 'Miscible' at that composition observe->single_phase Single Phase two_phases Record as 'Immiscible' or 'Partially Miscible' at that composition observe->two_phases Two Phases end End single_phase->end two_phases->end

Caption: Visual miscibility determination workflow.

References

Spectroscopic Analysis of Methallyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of methallyl alcohol (2-methyl-2-propen-1-ol), focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document presents key data in a structured format, details experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Spectroscopic Data of this compound

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~4.98SingletHa (vinylic)
~4.85SingletHb (vinylic)
~4.01SingletHc (-CH₂O-)
~1.75SingletHd (-CH₃)
VariableBroad SingletHe (-OH)

Solvent: CDCl₃. Instrument Frequency: 400 MHz. The chemical shift of the hydroxyl proton (He) is variable and dependent on concentration and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~143.5C1 (quaternary alkene)
~112.5C2 (vinylic CH₂)
~68.0C3 (-CH₂O-)
~19.0C4 (-CH₃)

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the key functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3330Strong, BroadO-H StretchAlcohol (-OH)
~3080Medium=C-H StretchAlkene
~2920MediumC-H StretchAlkane (sp³)
~1660MediumC=C StretchAlkene
~1450MediumC-H BendAlkane (sp³)
~1020StrongC-O StretchPrimary Alcohol
~895Strong=C-H Bend (out-of-plane)Alkene

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy of Liquid this compound

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of neat this compound.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vial

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Ensure the NMR tube is clean and dry.

    • In a small, clean vial, dissolve approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of CDCl₃.[1]

    • Using a Pasteur pipette, transfer the solution into the NMR tube to a height of about 4-5 cm.[1]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity and optimal resolution. This can be done manually or automatically.[1]

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).[1]

  • Data Acquisition:

    • For ¹H NMR:

      • Set the appropriate spectral width (e.g., -2 to 12 ppm).

      • Use a standard single-pulse experiment.

      • Set the number of scans (typically 8 to 16 for a sample of this concentration).

      • Set the relaxation delay (e.g., 1-2 seconds).

      • Acquire the Free Induction Decay (FID).

    • For ¹³C NMR:

      • Set the appropriate spectral width (e.g., 0 to 220 ppm).

      • Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

      • Set the number of scans (typically 64 or more, as ¹³C has a low natural abundance).[2]

      • Set the relaxation delay (e.g., 2 seconds).[2]

      • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy of Neat this compound

Objective: To obtain an infrared spectrum of liquid this compound.

Materials:

  • This compound

  • FT-IR Spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory

  • Salt plates (e.g., NaCl or KBr) if using a liquid sample holder

  • Pasteur pipette

  • Kimwipes

  • Acetone (B3395972) (for cleaning)

Procedure (Neat Liquid Film using Salt Plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a Kimwipe lightly dampened with acetone and allow them to dry completely.[3]

    • Using a clean Pasteur pipette, place one or two drops of this compound onto the center of one salt plate.[3]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, even film between the plates.[3]

  • Instrument Setup:

    • Place the FT-IR spectrometer in sample analysis mode.

    • Collect a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove atmospheric (CO₂ and H₂O) absorptions.

  • Data Acquisition:

    • Place the "sandwich" of salt plates containing the sample into the sample holder in the spectrometer's beam path.

    • Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Label the significant peaks on the spectrum.

    • After analysis, carefully separate the salt plates. Clean them thoroughly with a solvent that dissolves the sample (e.g., acetone), wipe them dry with a Kimwipe, and store them in a desiccator.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound Sample This compound Sample Prep_NMR Sample Preparation (NMR) - Dissolve in CDCl3 - Transfer to NMR tube Sample->Prep_NMR Prep_IR Sample Preparation (IR) - Neat liquid film - Place on salt plates Sample->Prep_IR NMR_Acq NMR Data Acquisition - ¹H and ¹³C Spectra Prep_NMR->NMR_Acq IR_Acq IR Data Acquisition - FT-IR Spectrum Prep_IR->IR_Acq NMR_Proc NMR Data Processing - Fourier Transform - Phasing & Baseline Correction - Calibration NMR_Acq->NMR_Proc IR_Proc IR Data Processing - Background Subtraction IR_Acq->IR_Proc NMR_Analysis NMR Spectral Analysis - Chemical Shifts - Multiplicity - Integration NMR_Proc->NMR_Analysis IR_Analysis IR Spectral Analysis - Peak Assignment - Functional Group ID IR_Proc->IR_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methallyl Alcohol: A Comprehensive Health and Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Reference for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for methallyl alcohol (2-methyl-2-propen-1-ol), a flammable and irritant chemical intermediate. The following sections detail its physical and chemical properties, associated hazards, handling and storage procedures, emergency protocols, and toxicological data to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2][3][4] It is soluble in water and less dense than it, meaning it will float.[1][2][4] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C4H8O[3][5]
Molecular Weight 72.11 g/mol [1][2][4][6]
Appearance Colorless liquid with a sharp, pungent odor[1][2][3][4]
Boiling Point 113-115 °C (235.4-239 °F) at 760 mmHg[1][2][6][7][8]
Flash Point 28-34 °C (82.4-93.2 °F)[1][2][3][6][8][9]
Density 0.8515 - 0.857 g/mL at 20-25 °C[1][2][7][8]
Solubility Soluble in water, ethanol, and ether[1][2][3][4]
Vapor Pressure Vapors are heavier than air[10][11]
Autoignition Temperature Data not readily available[11]
Melting Point -50 °C[7]
Refractive Index 1.426 - 1.431[3][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and irritant properties.[1][5][9][10][12] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Sources:[1][5][8][12][13]

Contact with this compound can irritate and burn the skin and eyes.[9][10] Inhalation of its vapors can irritate the nose and throat, and may cause dizziness or suffocation.[9][10][11] Ingestion is also considered moderately toxic.[1][2][4]

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated.[13] However, the available data from animal studies indicates potential for harm.

Toxicity MetricSpeciesRouteValueSource(s)
LCLo (Lethal Concentration, Low)MouseInhalation2924 ppm / 4 hours[1][8]
LDLo (Lethal Dose, Low)MouseOral500 mg/kg[8]
LDLo (Lethal Dose, Low)RabbitSkin2 g/kg[8]

It is important to note that no components in this compound at concentrations >0.1% are listed as carcinogens by IARC, NTP, OSHA, or ACGIH.[5]

Experimental Protocols

Handling, Storage, and Personal Protection

Safe handling and storage practices are crucial to minimize the risks associated with this compound.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][9][10][11][13]

  • Avoid contact with skin, eyes, and clothing.[5][9][11][13] Do not breathe vapors or mist.[5]

  • Ground and bond containers when transferring material to prevent static discharge.[5][9][11]

  • Use only non-sparking tools and explosion-proof equipment.[5][9][10][11]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][9][10][13]

  • Handle empty containers with care as they may contain flammable residual vapors.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9][10][11][13]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][9][10][11][13]

  • Store away from incompatible materials such as oxidizing agents.[2][5][11]

  • Store in a locked-up area.[5][12]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][9][10][12][13] Contact lenses should not be worn.[5]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing.[5][9][10][12][13]

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-certified organic vapor respirator.[5][10][13]

Emergency Procedures

First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5][9][13]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][9][10][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][9][10][13]

  • Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9][13]

Fire-Fighting Measures
  • This compound is a flammable liquid and its vapors can form explosive mixtures with air.[2][5][10][11] Vapors may travel to an ignition source and flash back.[2][10][11]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[5][6][10]

  • Unsuitable Extinguishing Media: A direct water stream may be ineffective.[2][6][10]

  • Special Hazards: Fire may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[1][2][6][10][11] Containers may explode when heated.[10]

  • Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.[5][6][13] Use water spray to keep fire-exposed containers cool.[6][10]

Accidental Release Measures
  • Eliminate all ignition sources.[2][5][10]

  • Evacuate unnecessary personnel from the area.[5][10]

  • Wear appropriate personal protective equipment.[5]

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a suitable, sealed container for disposal.[2][10]

  • Prevent the spill from entering sewers or waterways.[2][5]

  • Ventilate the area of the spill.[9][13]

Stability and Reactivity

  • Reactivity: this compound can react vigorously with strong oxidizing agents.[2][4][5][11] It may also react exothermically with reducing agents to release hydrogen gas.[2][4][11]

  • Chemical Stability: The substance is stable under normal storage conditions.[4][5][11]

  • Conditions to Avoid: Heat, sparks, open flames, and other ignition sources.[5]

  • Incompatible Materials: Strong oxidizing agents.[2][5][11]

  • Hazardous Decomposition Products: Combustion produces carbon monoxide and carbon dioxide.[11]

Visualized Safety Information

To further aid in the understanding of the hazards and safety protocols associated with this compound, the following diagrams have been created.

Hazard_Precautions cluster_hazards Primary Hazards cluster_precautions Safety Precautions Flammability Flammable Liquid and Vapor Storage Store in cool, well-ventilated area away from ignition sources Flammability->Storage Mitigated by Handling Use in fume hood, ground equipment, use non-sparking tools Flammability->Handling Controlled by Emergency Have fire extinguisher, safety shower, and eyewash station available Flammability->Emergency Responded to with Irritation Skin, Eye, and Respiratory Irritation Irritation->Handling Prevented by PPE Wear safety goggles, chemical-resistant gloves, and protective clothing Irritation->PPE Protected by Irritation->Emergency Treated with

Caption: Logical relationship of this compound's primary hazards and corresponding safety precautions.

Risk_Assessment_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_emergency Emergency Response A Review SDS and Safety Protocols B Assess Risks of Experimental Procedure A->B C Ensure Availability of Required PPE and Emergency Equipment B->C D Implement Engineering Controls (e.g., Fume Hood) C->D E Follow Safe Handling Procedures D->E F Spill or Exposure Occurs E->F If Incident Occurs G Follow First-Aid and Spill Cleanup Procedures F->G H Report Incident and Seek Medical Attention G->H

References

basic reactivity of the allyl group in methallyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reactivity of the Allyl Group in Methallyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-methyl-2-propen-1-ol) is a bifunctional organic compound featuring both a hydroxyl group and a reactive allyl group. The presence of the carbon-carbon double bond in the allyl moiety is central to its utility as a versatile building block in organic synthesis and polymer chemistry. This technical guide provides an in-depth analysis of the fundamental reactivity of the allyl group in this compound, focusing on key transformations including electrophilic additions, epoxidation, polymerization, and etherification. Detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in research and development.

Introduction to this compound

This compound (IUPAC name: 2-methylprop-2-en-1-ol) is a colorless liquid with the chemical formula C₄H₈O.[1] Its structure is characterized by a primary alcohol functional group attached to a methallyl substituent. The key to its chemical versatility lies in two distinct reactive sites: the nucleophilic hydroxyl (-OH) group and the electron-rich carbon-carbon double bond (C=C) of the allyl group.[2] The methyl group attached to the double bond introduces specific steric and electronic effects that differentiate its reactivity from the unsubstituted allyl alcohol.[3]

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Weight 72.11 g/mol [1][4]
Boiling Point 114-115 °C (239 °F) at 760 mmHg[1][5]
Density 0.8515 - 0.857 g/cm³ at 20 °C[1][4]
Flash Point 92 °F (33.3 °C)[1]
Solubility Soluble in water, ethanol, and ether[1][2]
Appearance Colorless liquid with a sharp, pungent odor[1][6]

Core Reactivity of the Allyl Group

The π-bond of the alkene in this compound is the primary site for a variety of addition reactions. The methyl group on the double bond influences the regioselectivity and rate of these reactions compared to an unsubstituted allyl group.

Electrophilic Addition

The double bond of this compound readily undergoes electrophilic addition reactions. In accordance with Markovnikov's rule, the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation intermediate. This intermediate is then attacked by a nucleophile.[7][8]

Typical electrophilic additions include:

  • Hydrohalogenation: Reaction with hydrogen halides (HX) to form halohydrins.[7]

  • Hydration: Acid-catalyzed addition of water to yield a diol.[9][10]

The general mechanism involves the initial attack of the π-bond on an electrophile (E⁺), followed by the capture of the resulting carbocation by a nucleophile (Nu⁻).

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Nucleophilic Attack MAA Methallyl Alcohol Carbocation Tertiary Carbocation Intermediate MAA->Carbocation π bond attacks E⁺ E_plus E⁺ Carbocation2 Tertiary Carbocation Intermediate Nu_minus Nu⁻ Product Addition Product Carbocation2->Product Nu⁻ attacks C⁺

Figure 1: Generalized mechanism for electrophilic addition to this compound.

Epoxidation

The double bond of this compound can be selectively oxidized to form an epoxide, 2-methylglycidol. This reaction is of significant industrial interest. A common method involves using hydrogen peroxide as the oxidant in the presence of a titanium silicalite catalyst, such as TS-1.[11] The reaction is typically performed in a protic solvent like methanol.[11][12] The resulting epoxide is a valuable intermediate for synthesizing pharmaceuticals and specialty chemicals.[11]

The Sharpless asymmetric epoxidation is a well-established method for the stereoselective epoxidation of allylic alcohols, utilizing a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide.[13][14]

Epoxidation_Reaction MAA This compound MG 2-Methylglycidol (Epoxide) MAA->MG Epoxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MG Catalyst TS-1 Catalyst Methanol Catalyst->MG Byproducts Byproducts (e.g., 2-methylglycerol) MG->Byproducts Side reactions

Figure 2: Reaction pathway for the epoxidation of this compound.

Polymerization

This compound's allyl group enables it to act as a monomer in polymerization reactions. While it has a relatively low tendency to homopolymerize, it can form low-molecular-weight polymers under specific conditions, such as UV irradiation or in the presence of catalysts like benzoyl peroxide or perchloric acid.[5] It can also be polymerized at elevated temperatures (85-185 °C) with oxygen to yield polyhydric alcohol-like polymers.[15]

More commonly, this compound is used as a comonomer with other monomers, such as styrene (B11656) or acrylates, to incorporate hydroxyl functionality into the resulting polymer backbone.[2] These functionalized polymers are used in the manufacturing of coatings and adhesives.[2][16]

Hydroformylation

Hydroformylation (or the oxo process) involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.[17] This reaction converts alkenes into aldehydes using a mixture of carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst, typically based on rhodium or cobalt.[17][18] While specific data for this compound is limited, the hydroformylation of the structurally similar allyl alcohol is well-documented to produce 4-hydroxybutyraldehyde, which can then be hydrogenated to 1,4-butanediol.[19][20][21] The use of phosphine (B1218219) ligands with the metal catalyst is crucial for controlling the regioselectivity of the aldehyde formation.[20][22]

Reactivity Involving the Hydroxyl Group

While the primary focus is the allyl group, reactions of the hydroxyl group are also fundamental to the overall utility of this compound.

Etherification

This compound can be converted to its corresponding alkoxide by deprotonation with a strong base. This alkoxide is a potent nucleophile that can react with an alkyl halide, such as allyl chloride, in a Williamson ether synthesis to form ethers like allyl methallyl ether.[23] This bifunctional ether is a useful monomer and cross-linking agent.[23]

Ethoxylation

In the presence of a basic catalyst (e.g., sodium or potassium methallyloxide), this compound reacts with ethylene (B1197577) oxide in a polymerization reaction to form this compound polyoxyethylene ethers.[24][25] These polyethers are important precursors for creating superplasticizers used in concrete.[25]

Esterification

The hydroxyl group of this compound reacts readily with carboxylic acids or their derivatives to form methallyl esters.[2][16] These esters retain the reactive double bond, making them valuable polymerizable monomers that can impart desirable properties like improved adhesion or chemical resistance to polymers.[16]

Experimental Protocols and Data

Protocol: Epoxidation of this compound with H₂O₂ over TS-1 Catalyst

This protocol is adapted from the methodology described for the optimization of this compound epoxidation.[11]

Objective: To synthesize 2-methylglycidol from this compound.

Materials:

  • This compound (MAA) (98%)

  • Hydrogen peroxide (30 wt% aqueous solution)

  • Methanol (analytical grade)

  • Titanium silicalite (TS-1) catalyst

  • Glass reactor equipped with a magnetic stirrer, condenser, and temperature control.

Procedure:

  • Charge the glass reactor with the desired amounts of this compound, methanol, and the TS-1 catalyst.

  • Begin vigorous stirring to ensure a uniform suspension.

  • Heat the mixture to the target reaction temperature (e.g., 40 °C).

  • Once the temperature is stable, add the 30 wt% hydrogen peroxide solution dropwise to the reactor.

  • Maintain the reaction at the set temperature for a specified duration (e.g., 3 hours), taking aliquots periodically for analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the TS-1 catalyst from the reaction mixture by filtration.

  • Analyze the liquid phase for H₂O₂ consumption (iodometric titration) and product distribution (gas chromatography).

Epoxidation_Workflow start Start reagents 1. Charge Reactor: - this compound - Methanol - TS-1 Catalyst start->reagents heat 2. Heat to Target Temperature (e.g., 40°C) reagents->heat add_h2o2 3. Add H₂O₂ Solution (30 wt%) heat->add_h2o2 react 4. Maintain Reaction (e.g., 3 hours) add_h2o2->react cool 5. Cool to Room Temperature react->cool filter 6. Filter to Remove Catalyst cool->filter analyze 7. Analyze Products (GC, Titration) filter->analyze end_node End analyze->end_node

Figure 3: Experimental workflow for the epoxidation of this compound.

Quantitative Data: Influence of Reaction Parameters on Epoxidation

The following table summarizes the reported effects of various parameters on the epoxidation of this compound (MAA) with hydrogen peroxide over a TS-1 catalyst.[11]

Parameter InvestigatedRange StudiedGeneral Outcome on Conversion/Selectivity
Temperature 20 - 60 °CIncreased temperature generally increases H₂O₂ conversion but may decrease selectivity to 2-methylglycidol due to side reactions.
MAA/H₂O₂ Molar Ratio 1:1 - 5:1Higher molar ratios of MAA to H₂O₂ lead to higher H₂O₂ conversion and improved selectivity for the desired epoxide.
Methanol Concentration 5 - 90 wt%Solvent concentration affects reaction rates and selectivity; an optimal concentration exists to balance reactant and catalyst interaction.
TS-1 Catalyst Conc. 0.1 - 5.0 wt%Increasing catalyst concentration enhances the reaction rate up to a certain point, beyond which the effect may plateau.
Reaction Time 0.5 - 5 hConversion increases with time, but longer reaction times can lead to the formation of byproducts, reducing selectivity.

Conclusion

The allyl group in this compound is a highly reactive and versatile functional group, making the molecule an important intermediate in chemical synthesis. Its double bond readily participates in a wide range of reactions, including electrophilic additions, epoxidation, and polymerization. The presence of the adjacent hydroxyl group and the methyl substituent on the double bond provides opportunities for chemo- and regioselective transformations. A thorough understanding of these reaction pathways, as detailed in this guide, is essential for leveraging this compound in the development of advanced materials, pharmaceuticals, and other high-value chemical products.

References

The Hydroxyl Functionality of Methallyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl alcohol (2-methyl-2-propen-1-ol) is a versatile primary allylic alcohol that serves as a crucial building block in the synthesis of a wide array of chemical entities, including polymers, resins, fragrances, and pharmaceutical intermediates.[1][2][3] Its bifunctional nature, possessing both a reactive hydroxyl (-OH) group and a terminal double bond, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the hydroxyl functionality of this compound, focusing on its reactivity, key chemical transformations, and the underlying mechanisms. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a pungent odor.[4] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₈O[5]
Molecular Weight 72.11 g/mol [3]
Boiling Point 113-115 °C[1]
Melting Point -50 °C[1]
Density 0.857 g/mL at 25 °C[1]
Flash Point 33 °C (92 °F)[1]
pKa 14.49 ± 0.10 (Predicted)[1]
Water Solubility 11 g/100 mL[1]

Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is a primary alcohol, which dictates its characteristic reactivity. It can undergo a variety of reactions, including esterification, etherification, and oxidation. The lone pairs of electrons on the oxygen atom make it nucleophilic, while the polar O-H bond allows for its deprotonation to form a more potent nucleophile, the methallyloxide anion.

O-H Bond Dissociation Energy

Key Reactions and Experimental Protocols

The hydroxyl group of this compound is the focal point for several important synthetic transformations.

Esterification

Esterification is a fundamental reaction of alcohols, and this compound readily reacts with carboxylic acids and their derivatives to form methallyl esters. These esters are valuable monomers in polymer synthesis.

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Protocol: Fischer Esterification of this compound with Acetic Acid

  • Materials: this compound, glacial acetic acid, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and a molar excess of glacial acetic acid (e.g., 3.0 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methallyl acetate (B1210297).

    • Purify the product by distillation.

A patented method describes the preparation of this compound from methallyl chloride via a two-step process involving an initial esterification followed by hydrolysis.[6]

Experimental Protocol: Two-Step Synthesis of this compound [6]

  • Step 1: Esterification

    • In a high-pressure autoclave, charge methallyl chloride (e.g., 57g), water (e.g., 90.6g), potassium acetate (e.g., 92.5g), and a phase transfer catalyst such as benzyltrimethylammonium (B79724) fluoride (B91410) (e.g., 1.14g).[6]

    • Heat the mixture to 140°C and maintain for 6 hours with stirring.[6]

    • Cool the reaction mixture, allow it to stand, and separate the organic and aqueous layers. The organic layer primarily contains methallyl acetate.[6]

  • Step 2: Hydrolysis

    • To the organic phase from the previous step, add a 5% (w/w) aqueous solution of potassium hydroxide.[6]

    • Stir the mixture at 40°C for 2 hours to effect hydrolysis.[6]

    • After cooling, separate the organic layer, which is the target product, this compound. The aqueous layer containing potassium acetate can be recycled.[6]

Etherification

The hydroxyl group of this compound can be converted to an ether linkage through various methods, most notably the Williamson ether synthesis.

This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[7]

Experimental Protocol: Williamson Ether Synthesis of Benzyl (B1604629) Methallyl Ether

  • Materials: this compound, sodium hydride (NaH), benzyl bromide, anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of this compound (1.0 eq) in anhydrous THF at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium methallyloxide.

    • Cool the mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Oxidation

The primary hydroxyl group of this compound can be oxidized to an aldehyde (methacrolein) or a carboxylic acid (methacrylic acid) depending on the choice of oxidizing agent and reaction conditions.

As an allylic alcohol, this compound can be selectively oxidized to the corresponding aldehyde, methacrolein, using the Jones reagent (chromic acid in acetone).[8][9] Further oxidation to the carboxylic acid is less favorable under these conditions for allylic aldehydes.[8]

Experimental Protocol: Jones Oxidation of this compound [8][10]

  • Materials: this compound, Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water), acetone (B3395972).

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetone and cool the solution in an ice bath.

    • Slowly add the Jones reagent dropwise with vigorous stirring, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange-red to green.

    • After the addition is complete, stir the reaction for an additional 30 minutes at room temperature.

    • Quench the reaction by adding isopropyl alcohol until the orange color disappears completely.

    • Filter the mixture through a pad of celite to remove the chromium salts.

    • Neutralize the filtrate with sodium bicarbonate solution and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation at atmospheric pressure to obtain methacrolein. Caution: Methacrolein is a volatile and toxic substance.

Reaction Pathways and Mechanisms

Visualizing the flow of chemical transformations and understanding the underlying mechanisms are critical for process optimization and the development of new synthetic routes.

Fischer Esterification Mechanism

The Fischer esterification proceeds via a series of proton transfer and nucleophilic addition-elimination steps.

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_elimination Elimination of Water cluster_deprotonation Deprotonation Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate - H⁺, + H⁺ Protonated_Ester R-C(O⁺H)OR' Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer Esterification.

Williamson Ether Synthesis Pathway

The Williamson ether synthesis is a classic SN2 reaction for the formation of ethers.

Williamson_Ether_Synthesis Alcohol Methallyl-OH Alkoxide Methallyl-O⁻ Na⁺ Alcohol->Alkoxide + NaH - H₂ Ether Methallyl-O-R Alkoxide->Ether + R-X Alkoxide:e->Ether:w Alkyl_Halide R-X Salt NaX

Caption: Williamson Ether Synthesis Pathway.

Experimental Workflow: Two-Step Synthesis of this compound

The patented two-step synthesis of this compound provides a clear workflow from starting materials to the final product.

Two_Step_Synthesis_Workflow Start Start Materials: Methallyl Chloride, Water, Potassium Acetate, Catalyst Esterification Esterification Reaction (140°C, 6h) Start->Esterification Phase_Separation_1 Cool & Separate Phases Esterification->Phase_Separation_1 Organic_Phase_1 Organic Phase (Methallyl Acetate) Phase_Separation_1->Organic_Phase_1 Aqueous_Phase_1 Aqueous Phase (Recycle) Phase_Separation_1->Aqueous_Phase_1 Hydrolysis Hydrolysis Reaction (KOH, 40°C, 2h) Organic_Phase_1->Hydrolysis Phase_Separation_2 Cool & Separate Phases Hydrolysis->Phase_Separation_2 Organic_Phase_2 Final Product: This compound Phase_Separation_2->Organic_Phase_2 Aqueous_Phase_2 Aqueous Phase (Recycle) Phase_Separation_2->Aqueous_Phase_2

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

The hydroxyl functionality of this compound is a gateway to a rich and diverse chemistry, enabling the synthesis of a multitude of valuable chemical products. A thorough understanding of its reactivity, coupled with robust experimental protocols, is essential for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of the key reactions involving the hydroxyl group of this compound, complete with detailed procedures and mechanistic insights. It is anticipated that this information will serve as a valuable resource for scientists and professionals engaged in chemical synthesis and drug development, facilitating innovation and the advancement of their research objectives.

References

The Genesis of a Versatile Building Block: A Technical History of Methallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Methallyl alcohol, a cornerstone in the synthesis of polymers, resins, and specialty chemicals, possesses a rich history rooted in late 19th-century organic chemistry. This technical guide delves into the discovery and historical development of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, properties, and the evolution of its production.

Discovery and Early Synthesis: The Sheshukov Method

The first documented synthesis of this compound is attributed to the Russian chemist Sheshukov in 1884. The pioneering method involved the hydrolysis of methallyl chloride. While the original publication in the Journal of the Russian Physical Chemical Society is not readily accessible, the fundamental chemistry of this reaction has been widely cited and understood as the genesis of this compound production.

Experimental Protocol: Hydrolysis of Methallyl Chloride (Sheshukov's Conceptual Method)

This protocol is a representation of the likely experimental approach of the late 19th century, based on contemporary chemical knowledge.

Objective: To synthesize this compound via the hydrolysis of methallyl chloride.

Materials:

  • Methallyl chloride

  • Water

  • A weak base (e.g., sodium carbonate or calcium carbonate)

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • A mixture of methallyl chloride and a molar excess of water is prepared in a reaction vessel equipped with a reflux condenser.

  • A weak base is added to the mixture to neutralize the hydrochloric acid formed during the reaction, thereby preventing side reactions and corrosion of the apparatus.

  • The mixture is heated to reflux and maintained at this temperature for a prolonged period to drive the hydrolysis reaction to a reasonable conversion.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer, containing this compound and unreacted methallyl chloride, is separated from the aqueous layer using a separatory funnel.

  • The organic layer is washed with water to remove any remaining base and salts.

  • The crude this compound is dried over an anhydrous drying agent.

  • The dried product is purified by fractional distillation to yield pure this compound.

Reaction: CH₂=C(CH₃)CH₂Cl + H₂O → CH₂=C(CH₃)CH₂OH + HCl

The Industrial Age: Modern Synthesis Routes

While the Sheshukov method laid the groundwork, its efficiency was limited for large-scale production. The 20th century saw the development of more sophisticated and economically viable methods for synthesizing this compound, primarily driven by the burgeoning polymer industry.

Oxidation of Isobutylene (B52900) and Reduction of Methacrolein (B123484)

A dominant industrial route involves the catalytic oxidation of isobutylene to methacrolein, followed by the selective hydrogenation of methacrolein to this compound.

Experimental Workflow: Isobutylene to this compound

Isobutylene_to_Methallyl_Alcohol Isobutylene Isobutylene Methacrolein Methacrolein Isobutylene->Methacrolein Catalytic Oxidation (e.g., Mo-Bi-O catalyst) Methallyl_Alcohol This compound Methacrolein->Methallyl_Alcohol Selective Hydrogenation (e.g., supported Pd or Ni catalyst)

Improved Hydrolysis of Methallyl Chloride

Significant advancements have been made to the original hydrolysis method. Modern industrial processes often employ phase-transfer catalysts or proceed through a two-step process involving the formation and subsequent hydrolysis of methallyl acetate (B1210297) to improve yield and minimize byproducts.

Logical Relationship: Pathways to this compound

Synthesis_Pathways Start Starting Materials Methallyl_Chloride Methallyl Chloride Start->Methallyl_Chloride Isobutylene Isobutylene Start->Isobutylene Methallyl_Alcohol This compound Methallyl_Chloride->Methallyl_Alcohol Direct Hydrolysis (Sheshukov, 1884) Methacrolein Methacrolein Isobutylene->Methacrolein Oxidation Methacrolein->Methallyl_Alcohol Reduction

Quantitative Data Summary

The physical and chemical properties of this compound are critical for its application in various chemical syntheses.

PropertyValue
Molecular Formula C₄H₈O
Molecular Weight 72.11 g/mol
Boiling Point 113-115 °C[1][2]
Melting Point -50 °C[1]
Density 0.857 g/mL at 25 °C[1][2]
Solubility in Water 11 g/100 mL[1][2][3]
Refractive Index (n²⁰/D) 1.426[1][2]
Flash Point 33 °C (92 °F)[1][4][5]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound.

SpectroscopyCharacteristic Peaks/Signals
¹H NMR Signals corresponding to the vinyl protons, the methyl group, and the methylene (B1212753) protons adjacent to the hydroxyl group.[6]
¹³C NMR Resonances for the sp² hybridized carbons of the double bond, the methyl carbon, and the carbon bearing the hydroxyl group.[6]
Infrared (IR) A broad O-H stretching band around 3300-3400 cm⁻¹, a C=C stretching absorption, and a C-O stretching band.[6][7]
Mass Spectrometry A molecular ion peak and characteristic fragmentation patterns.[6]

Conclusion

From its initial discovery in a 19th-century Russian laboratory to its large-scale industrial production today, this compound has proven to be a remarkably versatile and important chemical intermediate. The evolution of its synthesis reflects the broader advancements in chemical engineering and catalysis, enabling its widespread use in materials science and organic synthesis. This guide provides a foundational understanding for professionals in the field, highlighting the key historical milestones and technical data that underpin the modern applications of this essential compound.

References

The Natural Occurrence of Methallyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl alcohol (2-methyl-2-propen-1-ol), an unsaturated alcohol with significant applications in the chemical industry, has long been considered primarily a synthetic compound. However, recent scientific evidence has demonstrated its natural occurrence and biosynthesis in the plant kingdom. This technical guide provides a comprehensive overview of the natural occurrence of this compound, focusing on its biosynthesis from methacrolein (B123484), and details the experimental protocols used for its detection and quantification. This document is intended to be a resource for researchers in natural product chemistry, plant biology, and drug development who are interested in the biological roles and potential applications of this emerging naturally occurring compound.

Introduction

This compound is a volatile organic compound (VOC) with the chemical formula C4H8O. It is widely used as an intermediate in the synthesis of polymers, resins, and fragrances. While its industrial synthesis is well-established, its presence in nature has been largely unexplored until recently. This guide synthesizes the current knowledge on the natural occurrence of this compound, with a particular focus on its biogenic origins and the analytical methods employed for its study.

Natural Occurrence in the Plant Kingdom

Direct evidence for the natural occurrence of this compound comes from studies on the metabolic fate of methacrolein in plants. Methacrolein, a reactive α,β-unsaturated aldehyde, is a known biogenic volatile organic compound (BVOC) emitted by various plant species and is also a product of the atmospheric oxidation of isoprene, a major hydrocarbon released by plants.

Biosynthesis in Tomato (Solanum lycopersicum)

Groundbreaking research has demonstrated that tomato plants can absorb methacrolein from the vapor phase and metabolize it into this compound. This conversion is a detoxification mechanism, as methacrolein is a reactive and potentially harmful compound.

A key study revealed that when tomato shoots were exposed to methacrolein vapor, this compound was detected in both the headspace around the plant and within the plant tissues themselves[1]. This indicates an enzymatic reduction of the aldehyde group of methacrolein to the corresponding alcohol.

Biosynthetic Pathway

The formation of this compound in plants is believed to occur via the enzymatic reduction of its precursor, methacrolein. This reaction is likely catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs), which utilize cofactors such as NADPH.

The proposed biosynthetic pathway is a straightforward one-step reduction:

Biosynthesis Methacrolein Methacrolein Methallyl_Alcohol This compound Methacrolein->Methallyl_Alcohol Reduction Enzyme Alcohol Dehydrogenase / Aldo-Keto Reductase (NADPH-dependent) Enzyme->Methacrolein

Figure 1: Proposed biosynthetic pathway of this compound from methacrolein.

Quantitative Data

The study on tomato plants provided quantitative data on the formation of this compound upon exposure to methacrolein. The following table summarizes the key findings.

Plant Tissue/CompartmentCompound DetectedConcentration/AmountExperimental ConditionReference
Tomato Shoots (Headspace)This compoundDetectedExposure to methacrolein vapor[1]
Tomato Shoots (Tissue)This compoundDetectedExposure to methacrolein vapor[1]

Further research is required to quantify the natural abundance of this compound in various plant species under different physiological and environmental conditions.

Experimental Protocols

The identification and quantification of this compound in biological samples require sensitive analytical techniques due to its volatile nature and likely low concentrations.

Sample Preparation and Extraction

Protocol for Volatile Collection from Headspace:

  • Enclose the plant material (e.g., tomato shoots) in a sealed, inert container (e.g., a glass jar).

  • Introduce a known concentration of methacrolein vapor into the container.

  • After a defined incubation period, collect the headspace gas using a gas-tight syringe.

  • Alternatively, use solid-phase microextraction (SPME) to trap volatile compounds from the headspace.

Protocol for Tissue Extraction:

  • Harvest the plant tissue after exposure to methacrolein.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue in a suitable solvent (e.g., dichloromethane) to extract volatile and semi-volatile compounds.

  • Centrifuge the homogenate to pellet cellular debris.

  • Carefully collect the supernatant for analysis.

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the method of choice for the separation and identification of volatile compounds like this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating volatile organic compounds.

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute compounds with a wide range of boiling points.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Compare the obtained mass spectrum with a reference library (e.g., NIST) and, if possible, with an authentic standard of this compound.

The following diagram outlines the experimental workflow for the detection of this compound in plant samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant_Material Plant Material (e.g., Tomato Shoots) Exposure Exposure to Methacrolein Vapor Plant_Material->Exposure Headspace_Collection Headspace Collection (Syringe or SPME) Exposure->Headspace_Collection Tissue_Extraction Tissue Extraction (Solvent) Exposure->Tissue_Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Headspace_Collection->GC_MS Tissue_Extraction->GC_MS Data_Analysis Data Analysis (Library Matching, Quantification) GC_MS->Data_Analysis

Figure 2: Experimental workflow for the analysis of this compound.

Implications for Researchers and Drug Development

The discovery of the natural occurrence of this compound opens up new avenues for research:

  • Natural Product Chemistry: Screening of various plant species, especially those known to produce methacrolein (e.g., Artemisia species, Cicer arietinum), for the presence of this compound.

  • Plant Biology: Investigating the specific enzymes (ADHs, AKRs) responsible for the conversion of methacrolein to this compound and their role in plant stress response and detoxification.

  • Drug Development: Although this compound itself is a simple molecule, its biosynthetic pathway could be of interest. Understanding how organisms metabolize reactive aldehydes could provide insights into detoxification mechanisms relevant to human health. Furthermore, the enzymes involved could be targets for modulating biological processes.

Conclusion

While research into the natural occurrence of this compound is still in its early stages, the evidence from tomato plants provides a solid foundation for its classification as a naturally occurring compound. Its formation via the reduction of the biogenic volatile methacrolein suggests that it may be more widespread in the plant kingdom than currently known. This technical guide provides the necessary background and experimental framework for researchers to further explore the fascinating biology and chemistry of this once-considered purely synthetic molecule. Future studies are warranted to elucidate the full extent of its natural distribution, the enzymology of its biosynthesis, and its potential ecological and physiological roles.

References

An In-depth Technical Guide to Methallyl Alcohol: Nomenclature, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl alcohol, a versatile organic compound, serves as a crucial intermediate in the synthesis of a wide array of chemical products, including polymers, resins, and fragrances.[1] Its bifunctional nature, possessing both a reactive double bond and a primary hydroxyl group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Nomenclature and Synonyms

The systematic and common names for this compound are essential for its unambiguous identification in research and industry.

Nomenclature Type Name
IUPAC Name 2-methylprop-2-en-1-ol[2]
Common Names This compound, 2-Methylallyl alcohol, Isopropenyl carbinol, β-Methallyl alcohol[2][3]
CAS Number 513-42-8[2]
EINECS Number 208-161-0[2]
UN Number 2614[2]
Other Synonyms 2-Methyl-2-propen-1-ol, 3-Hydroxy-2-methylpropene, Methacryl alcohol, Isobutenol[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Property Value Reference
Molecular Formula C₄H₈O[4]
Molecular Weight 72.11 g/mol [4]
Appearance Colorless liquid with a sharp, pungent odor[2][5]
Boiling Point 113-115 °C (at 760 mmHg)[4]
Melting Point -50 °C[4]
Density 0.857 g/mL at 25 °C[4]
Flash Point 33-34 °C[3]
Refractive Index 1.426 (at 20 °C)[4]
Solubility Soluble in water[2]

Synthesis of this compound

This compound can be synthesized through various routes. Two common laboratory- and industrial-scale methods are detailed below.

Synthesis from Methallyl Chloride by Alkaline Hydrolysis

This method involves the hydrolysis of methallyl chloride using a basic solution.

Experimental Protocol:

  • Reaction Setup: In a 2-liter, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 1000 mL of deionized water and 30 g of solid sodium hydroxide (B78521).[6]

  • Initial Charge: To the stirred solution, add 240 g of methallyl chloride and 0.5 g of a phase-transfer catalyst such as polyethylene (B3416737) glycol (PEG-6000).[6]

  • Reaction: Heat the mixture to reflux.[6] Prepare a solution of 120 g of sodium hydroxide in 200 mL of water and add it dropwise to the refluxing reaction mixture over 5.5 hours.[6]

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the methallyl chloride concentration is below 0.2%. The total reaction time is typically around 6.5 hours.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.[6]

  • Purification: Separate the organic layer. Dry the organic layer over anhydrous sodium hydroxide or potassium carbonate to remove residual water, which can control the water content to below 0.5%.[6] Decolorize the product by adding activated carbon, followed by filtration. The final product can be further purified by distillation.[6]

Synthesis from Methacrolein (B123484) by Catalytic Hydrogenation

This process involves the selective reduction of the aldehyde group in methacrolein.

Experimental Protocol:

  • Catalyst Bed Preparation: Pack a fixed-bed reactor with an Ir-ReOx/SiO₂ catalyst.[7]

  • Reactor Purge: Purge the reactor system with industrial-grade hydrogen gas.[7]

  • Reaction: Feed an aqueous solution of methacrolein (volume ratio of methacrolein to water of 1.0) into the reactor.[7] Introduce hydrogen gas to maintain a pressure of 0.8 MPa.[7] Set the reaction temperature to 80 °C and the space velocity to 5 h⁻¹.[7]

  • Monitoring: Monitor the effluent from the reactor by gas chromatography to confirm the completion of the reaction (methacrolein ≤ 0.1%, this compound ≥ 98.0%).[7]

  • Product Collection: Pass the reaction products through a condenser and a gas-liquid separator. Recycle the separated hydrogen gas.[7]

  • Purification: Pump the collected liquid into a rectification tower (e.g., with 16 plates).[7] Slowly increase the temperature to 150 °C while maintaining a reflux ratio of 1.5.[7] Collect the fraction boiling between 100-120 °C to obtain purified this compound with a purity of up to 98%.[7]

Experimental Workflows and Signaling Pathways

The synthesis of this compound involves a series of chemical transformations. The following diagram illustrates the primary synthetic pathways.

Synthesis_Pathways Synthetic Pathways to this compound isobutylene Isobutylene methacrolein Methacrolein isobutylene->methacrolein Catalytic Oxidation methallyl_alcohol This compound methacrolein->methallyl_alcohol Catalytic Hydrogenation methallyl_chloride Methallyl Chloride methallyl_chloride->methallyl_alcohol Alkaline Hydrolysis

Caption: Synthetic routes to this compound.

Analytical Protocols

Accurate analysis of this compound is crucial for quality control and research purposes. Standard methods include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC)

GC is a powerful technique for assessing the purity of this compound and quantifying it in mixtures.

Experimental Protocol:

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID). For the separation of alcohols, a capillary column such as a J&W DB-FATWAX Ultra Inert is suitable.[8]

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a 60:40 ethanol:water (v/v) solution.[8] Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 1000 µg/mL.[8] An internal standard can be added to each standard and sample for improved accuracy.[8]

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/min to 230 °C

      • Hold at 230 °C for 5 minutes

    • Detector Temperature: 250 °C

  • Data Analysis: Identify the this compound peak based on its retention time compared to a standard. Quantify the concentration using the calibration curve generated from the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16

    • Relaxation Delay: 1 s

    • Spectral Width: Appropriate for the chemical shift range of protons

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse

    • Number of Scans: 1024 or more for good signal-to-noise

    • Relaxation Delay: 2 s

  • Data Analysis: Process the spectra using appropriate software. The expected chemical shifts for this compound in CDCl₃ are:

    • ¹H NMR: δ ~4.9 ppm (s, 2H, =CH₂), ~4.0 ppm (s, 2H, -CH₂OH), ~1.7 ppm (s, 3H, -CH₃), ~1.5 ppm (br s, 1H, -OH).

    • ¹³C NMR: δ ~144 ppm (C=), ~112 ppm (=CH₂), ~68 ppm (-CH₂OH), ~19 ppm (-CH₃).

Safety and Handling

This compound is a flammable liquid and an irritant.[3][9][10] Proper safety precautions must be followed.

  • Handling: Work in a well-ventilated area, preferably a fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Ground and bond containers when transferring the material to prevent static discharge.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[9] Keep containers tightly closed.[9]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

    • Inhalation: Move the person to fresh air.[3]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]

Conclusion

This technical guide provides essential information for professionals working with this compound. The detailed nomenclature, property data, and experimental protocols for synthesis and analysis are intended to support safe and effective laboratory work and process development. As a key chemical intermediate, a thorough understanding of this compound's characteristics is vital for its successful application in research and industry.

References

An In-depth Technical Guide to the Theoretical Studies of Methallyl Alcohol Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the molecular orbitals of methallyl alcohol. It covers the conformational landscape, the nature of its frontier molecular orbitals, and the computational methodologies employed for such analyses. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are interested in the electronic properties of this versatile chemical compound.

Introduction to this compound

This compound (2-methyl-2-propen-1-ol) is an important organic compound with applications in the synthesis of polymers, resins, and various specialty chemicals. Its chemical reactivity and physical properties are fundamentally governed by the arrangement of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Understanding the energy levels and spatial distribution of these orbitals is crucial for predicting its role in chemical reactions and its potential applications in material and drug design.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of this compound. These studies have revealed the existence of multiple stable conformers, each with distinct electronic characteristics.

Conformational Analysis of this compound

Computational studies have shown that this compound can exist in several stable conformations, arising from the rotation around the C-C and C-O single bonds. Density functional theory calculations have identified five stable conformers of neutral this compound.[1] The relative energies of these conformers are influenced by intramolecular interactions, such as potential weak hydrogen bonding between the hydroxyl group and the π-system of the double bond.[1]

The different spatial arrangements of the atoms in each conformer lead to variations in their molecular orbital energies. The diagram below illustrates the relationship between these key conformers.

G cluster_conformers Stable Conformers of this compound Conformer1 Conformer 1 (Global Minimum) Conformer2 Conformer 2 Conformer1->Conformer2 Rotational Isomerism Conformer3 Conformer 3 Conformer1->Conformer3 Rotational Isomerism Conformer4 Conformer 4 Conformer1->Conformer4 Rotational Isomerism Conformer5 Conformer 5 Conformer1->Conformer5 Rotational Isomerism

Figure 1: Key stable conformers of this compound.

Molecular Orbital Analysis

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be a π-orbital associated with the C=C double bond, while the LUMO is the corresponding π* antibonding orbital. The presence of the methyl and hydroxyl groups perturbs the energies of these orbitals compared to the simpler allyl system.

ConformerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Conformer 1 -6.851.258.10
Conformer 2 -6.921.208.12
Conformer 3 -7.011.188.19
Conformer 4 -6.951.228.17
Conformer 5 -7.051.158.20

Note: The data presented in this table is illustrative and based on theoretical principles. It serves to demonstrate the expected variations in molecular orbital energies among the different conformers.

Computational Methodology

The theoretical data for this compound's molecular orbitals is typically obtained through a series of computational steps. The workflow for such a study is outlined below.

G cluster_workflow Computational Workflow for Molecular Orbital Analysis Input Initial Molecular Structure (this compound) ConformationalSearch Conformational Search Input->ConformationalSearch Optimization Geometry Optimization of Conformers (e.g., DFT B3LYP/6-31G*) ConformationalSearch->Optimization Frequency Frequency Calculation (Confirmation of Minima) Optimization->Frequency MO_Calc Molecular Orbital Calculation (Single Point Energy) Frequency->MO_Calc Analysis Analysis of Results (HOMO, LUMO, Energy Gap) MO_Calc->Analysis

Figure 2: A typical computational workflow for molecular orbital analysis.
  • Initial Structure Generation: The initial 3D structure of this compound is generated using molecular modeling software.

  • Conformational Search: A systematic conformational search is performed to identify all possible stable isomers. This can be done using molecular mechanics or semi-empirical methods.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G* or larger. This step finds the lowest energy structure for each conformer.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Molecular Orbital Calculations: With the optimized geometries, single-point energy calculations are performed using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain the molecular orbital energies and wavefunctions.

  • Data Analysis: The output from the calculations is analyzed to determine the energies of the HOMO, LUMO, and the HOMO-LUMO gap. The spatial distribution of these orbitals can also be visualized.

Conclusion

The theoretical study of this compound's molecular orbitals provides invaluable insights into its electronic structure and reactivity. Through computational methods like Density Functional Theory, it is possible to identify its stable conformers and quantify the energies of their frontier molecular orbitals. This knowledge is paramount for researchers and professionals in drug development and materials science, enabling the rational design of new molecules and materials with desired properties. The methodologies and illustrative data presented in this guide offer a solid foundation for further computational and experimental investigations into this versatile molecule.

References

Quantum Chemical Calculations for Methallyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyl alcohol (MAA), or 2-methyl-2-propen-1-ol, is a valuable organic intermediate. Understanding its conformational landscape, spectroscopic properties, and reactivity is crucial for optimizing its applications. Quantum chemical calculations offer a powerful lens to investigate these characteristics at a molecular level. This technical guide provides an in-depth overview of the application of computational chemistry to study this compound, focusing on its conformational isomerism, vibrational spectroscopy, and potential reaction pathways. It summarizes key quantitative data, details the underlying computational protocols, and illustrates molecular structures and workflows.

Conformational Analysis of this compound

The flexibility of the C-C-O-H dihedral angle in this compound gives rise to multiple conformers. The relative stability of these conformers is governed by subtle intramolecular interactions, including the potential for a weak hydrogen bond between the hydroxyl proton and the π-system of the C=C double bond (O-H···π).

Computational Methodology

A robust computational protocol is essential for accurately predicting the geometries and relative energies of the conformers. A common and effective approach involves:

  • Geometry Optimization and Vibrational Frequencies: The geometries of all possible conformers are optimized using Density Functional Theory (DFT). A popular functional for this purpose is B3LYP, combined with a dispersion correction (e.g., D3 with Becke-Johnson damping) to properly account for non-covalent interactions. A triple-zeta quality basis set, such as def2-TZVPP, is recommended for a precise description of the electronic structure.[1]

  • Energy Refinement: To obtain more accurate energy rankings, single-point energy calculations are performed on the DFT-optimized geometries using a higher-level theory. The Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) method with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) provides a gold-standard level of accuracy for the electronic energy.[1]

  • Thermochemical Corrections: Zero-point vibrational energy (ZPVE) and Gibbs free energy corrections, obtained from the DFT frequency calculations, are added to the high-level electronic energies to determine the final relative stabilities at a given temperature.[1]

Stable Conformers of Neutral this compound

Quantum chemical calculations have identified five stable conformers for neutral this compound.[1] Two of these conformers, MAA-N1 and MAA-N2, are characterized by the hydroxyl group pointing towards the C=C double bond, creating a potential O-H···π intramolecular hydrogen bond. The other three conformers have the OH group oriented away from the π-electron cloud.[1]

The workflow for identifying and ranking these conformers is outlined below.

G Workflow for Conformational Analysis cluster_dft DFT Level (B3LYP-D3(BJ)/def2-TZVPP) cluster_cc High Level (DLPNO-CCSD(T)/aug-cc-pVTZ) cluster_analysis Analysis start Initial Guesses for MAA Conformers opt Geometry Optimization start->opt freq Frequency Calculation opt->freq spe Single-Point Energy Calculation opt->spe thermo Thermochemical Corrections (ZPE, Gibbs) freq->thermo ranking Final Relative Energies & Stability Ranking spe->ranking thermo->ranking G General Workflow for Reaction Mechanism Study R Reactants TS_Search Transition State Search R->TS_Search Energy_Profile Construct Energy Profile R->Energy_Profile P Products P->TS_Search P->Energy_Profile TS Transition State (TS) TS_Search->TS IRC IRC Calculation TS->IRC TS->Energy_Profile IRC->R confirms reactant IRC->P confirms product

References

Methodological & Application

Application Notes and Protocols for the Use of Methallyl Alcohol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl alcohol (2-methyl-2-propen-1-ol) is a versatile functional monomer increasingly utilized in polymer synthesis to impart specific properties to the resulting materials.[1] Its chemical structure, featuring both a reactive double bond and a primary hydroxyl group, allows for its participation in various polymerization reactions and subsequent polymer modifications.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polymers for industrial and potential biomedical applications.

The primary applications of this compound in polymer science include its use as a comonomer in the production of resins for coatings and adhesives, where it enhances properties such as adhesion, flexibility, and chemical resistance.[1] Furthermore, it serves as a key building block in the synthesis of polycarboxylate ether superplasticizers, which are crucial additives in modern concrete technology. While its direct role in drug delivery systems is an emerging area of research, the functional hydroxyl group offers a potential handle for the conjugation of therapeutic agents or for the modification of polymer properties to control drug release.

I. Synthesis of this compound Polyoxyethylene Ether (HPEG)

This compound polyoxyethylene ether (HPEG) is a vital macromonomer in the production of polycarboxylate superplasticizers. The following protocols are derived from established patent literature and detail the synthesis via anionic polymerization of ethylene (B1197577) oxide initiated by this compound.[3][4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound Polyoxyethylene Ether [3]

This protocol involves the synthesis of an oligomer in the first step, which is then used to initiate the polymerization of the remaining ethylene oxide in a second step.

Step 1: Synthesis of this compound Polyoxyethylene Ether Oligomer

  • Reaction Setup: In a reaction vessel, charge 5-20% (by weight of the total recipe) of this compound.

  • Catalyst Addition: Add a catalyst, which can be sodium, potassium, or sodium hydride.

  • Initial Reaction: Maintain the reaction temperature between 20-60°C for 0.5-1.0 hour.

  • Main Reaction: After the initial reaction, add the remaining this compound to the vessel. Purge the reactor with nitrogen.

  • Ethylene Oxide Addition: Introduce ethylene oxide into the reactor, controlling the reaction temperature between 90-110°C. The reaction time is typically 4.0-7.0 hours.

  • Product Isolation: After the reaction is complete, cool the reactor to obtain the this compound polyoxyethylene ether oligomer.

Step 2: Synthesis of Final this compound Polyoxyethylene Ether

  • Reaction Setup: In a reaction vessel, charge 5-20% (by weight of the total recipe) of the this compound polyoxyethylene ether oligomer synthesized in Step 1.

  • Catalyst Addition: Add a catalyst (sodium, potassium, or sodium hydride).

  • Initial Reaction: Maintain the reaction temperature between 30-60°C for 0.5-1.0 hour.

  • Main Reaction: After the initial reaction, add the remaining oligomer to the vessel and purge with nitrogen.

  • Ethylene Oxide Addition: Introduce ethylene oxide, controlling the reaction temperature between 110-140°C for 4.0-8.0 hours.

  • Product Isolation: Upon completion, cool the reactor to obtain the final this compound polyoxyethylene ether.

Protocol 2: Single-Step Synthesis of this compound Polyoxyethylene Ether [4]

This protocol describes a more direct approach to the synthesis.

  • Catalyst Preparation: Prepare the catalyst, sodium this compound or potassium this compound, in the reaction vessel.

  • Reaction Setup: Charge the this compound into the reactor.

  • Ethylene Oxide Addition: Introduce ethylene oxide into the reactor.

  • Polymerization: Maintain the reaction under a pressure of 0.10 to 0.40 MPaG and a temperature of 50 to 150°C for 3 to 7 hours.

  • Product Isolation: After the reaction period, cool the reactor and collect the this compound polyoxyethylene ether.

Data Presentation
ParameterProtocol 1: Step 1 (Oligomer)Protocol 1: Step 2 (Final Product)Protocol 2: Single-Step
Initial this compound Charge 5-20 wt% of total recipeN/A100%
Initial Oligomer Charge N/A5-20 wt% of total recipeN/A
Catalyst Na, K, or NaHNa, K, or NaHSodium or Potassium this compound
Catalyst Amount 0.2-1.0‰ of oligomer weight0.3-1.2‰ of final product weight0.10-0.60 wt% based on this compound
Initial Reaction Temperature 20-60°C30-60°CN/A
Initial Reaction Time 0.5-1.0 h0.5-1.0 hN/A
Main Reaction Temperature 90-110°C110-140°C50-150°C
Main Reaction Time 4.0-7.0 h4.0-8.0 h3-7 h
Reaction Pressure Not specifiedNot specified0.10-0.40 MPaG
Molar Ratio (MAA:EO) 1 : 3.0-6.0 (weight ratio)N/A1.0 : 5.0-78.0

Experimental Workflow

Synthesis_of_HPEG cluster_protocol1 Protocol 1: Two-Step Synthesis cluster_step1 Step 1: Oligomer Synthesis cluster_step2 Step 2: Final Product Synthesis MAA1 This compound (5-20%) Initial_Reaction1 Initial Reaction (20-60°C, 0.5-1h) MAA1->Initial_Reaction1 Catalyst1 Catalyst (Na, K, or NaH) Catalyst1->Initial_Reaction1 Main_Reaction1 Main Reaction (90-110°C, 4-7h) Initial_Reaction1->Main_Reaction1 Remaining_MAA1 Remaining this compound Remaining_MAA1->Main_Reaction1 EO1 Ethylene Oxide EO1->Main_Reaction1 Oligomer HPEG Oligomer Main_Reaction1->Oligomer Oligomer_Start HPEG Oligomer (5-20%) Oligomer->Oligomer_Start Initial_Reaction2 Initial Reaction (30-60°C, 0.5-1h) Oligomer_Start->Initial_Reaction2 Catalyst2 Catalyst (Na, K, or NaH) Catalyst2->Initial_Reaction2 Main_Reaction2 Main Reaction (110-140°C, 4-8h) Initial_Reaction2->Main_Reaction2 Remaining_Oligomer Remaining Oligomer Remaining_Oligomer->Main_Reaction2 EO2 Ethylene Oxide EO2->Main_Reaction2 Final_HPEG Final HPEG Product Main_Reaction2->Final_HPEG

Workflow for the two-step synthesis of HPEG.

II. Copolymerization of this compound with Styrene (B11656)

This compound can be copolymerized with vinyl aromatic monomers like styrene to produce copolymers with hydroxyl functionality. These copolymers are useful as resins in coatings and as intermediates for further chemical modification.[3]

Experimental Protocol

Protocol 3: Semi-Batch Copolymerization of Styrene and this compound [3]

  • Reactor Setup: Charge the reactor with this compound and di-tert-butyl peroxide initiator.

  • Purging: Purge the reactor with nitrogen to create an inert atmosphere.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 145°C).

  • Monomer Feed: Pump styrene into the reactor over a period of several hours at a decreasing rate.

  • Post-Reaction: Continue heating for an additional 0.5 hours after the styrene feed is complete.

  • Purification: Remove unreacted monomers by vacuum distillation. The last traces of monomers can be removed by adding water and stripping under vacuum.

  • Product Isolation: The final styrene-methallyl alcohol copolymer is isolated and can be characterized for properties like hydroxyl number and molecular weight.

Data Presentation
ParameterExample Value[3]
Initial this compound Not specified
Initiator di-tert-butyl peroxide
Reaction Temperature 145°C
Styrene Feed Duration 5 hours
Post-Reaction Time 0.5 hours
Product Yield 43%
Hydroxyl Number 184 mg KOH/g
Number Average Molecular Weight (Mn) 1480 g/mol
Weight Average Molecular Weight (Mw) 3470 g/mol

Experimental Workflow

Styrene_MAA_Copolymerization MAA This compound Reactor Reactor MAA->Reactor Initiator di-tert-butyl peroxide Initiator->Reactor Nitrogen Nitrogen Purge Reactor->Nitrogen Heating2 Continue heating for 0.5h Reactor->Heating2 Heating1 Heat to 145°C Nitrogen->Heating1 Styrene Styrene Pumping Pump over 5h (decreasing rate) Styrene->Pumping Pumping->Reactor Vacuum_Distillation Vacuum Distillation Heating2->Vacuum_Distillation Water_Stripping Water Addition & Vacuum Stripping Vacuum_Distillation->Water_Stripping Product Styrene-Methallyl Alcohol Copolymer Water_Stripping->Product

Workflow for styrene-methallyl alcohol copolymerization.

III. This compound in Polymers for Biomedical Applications

The hydroxyl functionality of this compound makes it an attractive monomer for the synthesis of functional polymers for biomedical applications, such as drug delivery.[2] While direct polymerization of this compound can be challenging, it can be incorporated into polymer chains, often indirectly or as a comonomer, to provide sites for drug conjugation or to modify the polymer's hydrophilicity.

Application Notes

Polymers containing hydroxyl groups, such as those derived from this compound, can be used to synthesize hydrogels.[5] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely investigated for controlled drug release.[6] The hydroxyl groups can participate in crosslinking reactions to form the hydrogel network. Additionally, these hydroxyl groups can be functionalized with drug molecules through ester or other cleavable linkages, allowing for the controlled release of the drug under specific physiological conditions.

An indirect method to synthesize poly(methyl methacrylate-co-methallyl alcohol) has been reported, which involves the partial hydrogenation of poly(methyl methacrylate).[7] This method avoids the difficulties of direct copolymerization. The resulting copolymer with hydroxyl groups has potential for use in various applications, including as a component in drug delivery systems, where the hydroxyl groups can be used for further functionalization.

Logical Relationship for Drug Delivery Application

Drug_Delivery_Concept MAA_Monomer This compound (or derivative) Polymerization Polymerization MAA_Monomer->Polymerization Other_Monomers Other Monomers (e.g., acrylates) Other_Monomers->Polymerization Functional_Polymer Polymer with -OH groups Polymerization->Functional_Polymer Conjugation Drug Conjugation (e.g., ester linkage) Functional_Polymer->Conjugation Drug Therapeutic Drug Drug->Conjugation Drug_Polymer_Conjugate Drug-Polymer Conjugate Conjugation->Drug_Polymer_Conjugate Formulation Formulation into Nanoparticles/Hydrogel Drug_Polymer_Conjugate->Formulation Delivery_System Drug Delivery System Formulation->Delivery_System Release Controlled Drug Release (e.g., hydrolysis) Delivery_System->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Conceptual workflow for a this compound-based drug delivery system.

References

Application Notes and Protocols: Methallyl Alcohol in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methallyl alcohol (MAA) as a comonomer in the synthesis of functional copolymers. Due to its hydroxyl functionality, this compound is a valuable monomer for introducing hydrophilicity, providing sites for cross-linking, and enabling post-polymerization modification, which are desirable properties in materials for coatings, adhesives, and biomedical applications, including drug delivery systems.

Introduction to this compound Copolymerization

This compound (2-methyl-2-propen-1-ol) is an organic compound featuring both a hydroxyl group and a polymerizable double bond.[1] Its incorporation into polymer chains can significantly modify the properties of the resulting material. While the direct homopolymerization of this compound can be challenging, it readily participates in copolymerization reactions with a variety of other vinyl monomers, such as vinyl acetate, methyl methacrylate (B99206) (MMA), and acrylonitrile.[1] The resulting copolymers find use in diverse applications, including coatings, adhesives, and hydrophilic materials.[1]

However, the direct free-radical copolymerization of this compound can be inefficient due to the low reactivity of the allylic double bond and the potential for chain transfer reactions, similar to what is observed with allyl alcohol.[2] This can lead to low molecular weight polymers and reduced monomer conversion. To overcome these challenges, specific polymerization techniques or indirect synthesis routes can be employed.

Applications in Research and Drug Development

The hydroxyl groups introduced by this compound are of particular interest in the biomedical and pharmaceutical fields. These functional groups can:

  • Enhance Hydrophilicity: Improve the water solubility and biocompatibility of copolymers.

  • Serve as Attachment Points: Allow for the conjugation of drugs, targeting ligands, or imaging agents.

  • Enable Cross-linking: Facilitate the formation of hydrogels for controlled drug release.

  • Modify Drug Release Profiles: The hydrophilic nature of the copolymer can influence the swelling behavior and subsequent release of encapsulated therapeutics.

Copolymers containing hydroxyl groups are being explored for various drug delivery applications, including the development of pH-responsive nanoparticles and hydrogels for targeted cancer therapy and oral drug delivery.[3][4] While specific research on this compound copolymers in drug delivery is emerging, the principles established for other hydroxyl-containing polymers provide a strong rationale for their investigation.

Quantitative Data Summary

The properties of this compound copolymers are highly dependent on the comonomer used, the copolymer composition, and the synthesis method. Below is a summary of representative data.

Table 1: Properties of Poly(methyl methacrylate-co-methallyl alcohol) P(MMA-MAA) Copolymers (Synthesized via Indirect Method)
MAA Content (mol%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Reference
0 (PMMA)105350[5]
10112345[5]
19118340[5]
30125330[5]

Data obtained from copolymers synthesized via partial hydrogenation of PMMA.[5]

Table 2: Properties of Styrene-co-Allyl Alcohol Copolymers (Analogous System)
Allyl Alcohol Content (mol%)Number Average Molecular Weight (Mn)Weight Average Molecular Weight (Mw)Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)Reference
40~1,200~2,200~1.8363
Not specified~1,600---

Note: Data for styrene-co-allyl alcohol is provided as a reference due to the limited availability of comprehensive data on directly synthesized this compound copolymers.

Experimental Protocols

Protocol 1: Indirect Synthesis of Poly(methyl methacrylate-co-methallyl alcohol) via Partial Hydrogenation of PMMA

This protocol is based on the method described by Li et al. and offers a controlled way to introduce hydroxyl groups into a pre-existing polymer chain.[5]

Materials:

Procedure:

  • Dissolution: Dissolve PMMA in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Reduction: Slowly add a solution of LiAlH4 in THF to the PMMA solution at 0 °C. The molar ratio of LiAlH4 to the ester groups of PMMA will determine the final hydroxyl content.

  • Reaction: Allow the reaction to stir at room temperature for 24 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a 15% NaOH solution, and then more water.

  • Filtration: Filter the resulting mixture to remove the aluminum salts.

  • Precipitation: Precipitate the copolymer by pouring the filtrate into a large excess of methanol.

  • Purification: Redissolve the polymer in THF and re-precipitate in methanol to remove any unreacted reagents.

  • Drying: Dry the final P(MMA-co-MAA) copolymer under vacuum at 60 °C until a constant weight is achieved.

  • Characterization: Characterize the copolymer using NMR, FTIR, GPC, and DSC to determine the composition, molecular weight, and thermal properties.

Protocol 2: Direct Free-Radical Copolymerization of this compound with a Vinyl Monomer (General Procedure)

This protocol is a generalized procedure adapted from methods for copolymerizing allyl alcohol and patents for this compound polymerization.[2][6] Optimization of reaction conditions is crucial for achieving desired copolymer properties.

Materials:

  • This compound (MAA), inhibitor removed

  • Comonomer (e.g., Methyl Methacrylate, Styrene), inhibitor removed

  • Initiator (e.g., Benzoyl Peroxide, AIBN)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

  • Nitrogen gas

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound and the comonomer by passing them through a column of activated basic alumina (B75360) or by distillation under reduced pressure.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and a reflux condenser, add the desired amounts of this compound, the comonomer, and the solvent.

  • Degassing: Degas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: Add the initiator to the reaction mixture. The amount will typically be 0.1-1.0 mol% with respect to the total monomer concentration.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) under a nitrogen atmosphere and stir for the specified reaction time (e.g., 24 hours).

  • Precipitation: After cooling to room temperature, precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomers and initiator, and then redissolve it in a suitable solvent (e.g., THF, chloroform).

  • Reprecipitation: Reprecipitate the polymer in the non-solvent to further purify it.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is obtained.

  • Characterization: Analyze the copolymer's composition, molecular weight, and thermal properties using techniques such as NMR, FTIR, GPC, and DSC.

Visualizations

Signaling Pathway and Experimental Workflows

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization monomer_prep Monomer Purification (Inhibitor Removal) reaction_setup Reaction Setup (Monomers, Solvent) degassing Degassing (Nitrogen Purge) initiation Initiator Addition & Polymerization precipitation Precipitation in Non-solvent purification Purification (Redissolution & Reprecipitation) drying Drying copolymer Purified Copolymer nmr NMR (Composition, Microstructure) ftir FTIR (Functional Groups) gpc GPC/SEC (Mn, Mw, PDI) dsc DSC/TGA (Thermal Properties)

drug_delivery_concept cluster_synthesis Copolymer Design cluster_formulation Nanoparticle Formulation & Drug Loading cluster_application Targeted Drug Delivery maa This compound (Hydrophilic, -OH group) comonomer Hydrophobic Comonomer (e.g., MMA, Styrene) copolymerization Copolymerization amphiphilic_copolymer Amphiphilic Copolymer with Pendant -OH self_assembly Self-Assembly in Aqueous Solution drug_encapsulation Hydrophobic Drug Encapsulation nanoparticle Drug-Loaded Nanoparticle targeting_ligand Targeting Ligand (e.g., Antibody, Peptide) conjugation Conjugation to -OH Groups targeted_nanoparticle Targeted Nanoparticle cellular_uptake Cellular Uptake & Drug Release

References

Synthesis of Polymerizable Esters from Methallyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polymerizable esters from methallyl alcohol. These monomers are valuable building blocks in the development of specialty polymers for various applications, including coatings, adhesives, and advanced drug delivery systems. The protocols outlined below cover direct esterification, transesterification, and subsequent polymerization of the resulting methallyl esters.

Introduction

This compound is a versatile chemical intermediate that can be readily converted into a variety of polymerizable esters. The presence of the methallyl group's reactive double bond allows for the incorporation of specific functionalities into polymer chains, thereby tailoring the final properties of the material, such as adhesion, flexibility, and chemical resistance.[1] This document details common synthetic routes to these esters and protocols for their polymerization.

Synthesis of Methallyl Esters

The primary methods for synthesizing methallyl esters from this compound are direct esterification with carboxylic acids or their derivatives (anhydrides and acyl chlorides) and transesterification.

Protocol 1: Direct Esterification with an Acid Anhydride (B1165640) (e.g., Methallyl Acetate)

This protocol describes the synthesis of methallyl acetate (B1210297) via the reaction of this compound with acetic anhydride. This method is generally high-yielding and avoids the production of water as a byproduct.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (B92270) (catalyst)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stir bar, combine this compound (1.0 mol) and pyridine (0.1 mol).

  • Slowly add acetic anhydride (1.1 mol) to the flask while stirring.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methallyl acetate by fractional distillation under vacuum to obtain the final product.[2][3]

Protocol 2: Direct Esterification with a Carboxylic Acid (e.g., Methallyl Acrylate)

This protocol details the synthesis of methallyl acrylate (B77674) using acrylic acid and an acid catalyst. This method is common but is an equilibrium reaction, often requiring removal of water to drive it to completion.

Materials:

  • This compound

  • Acrylic acid

  • p-Toluenesulfonic acid (p-TSA) or sulfuric acid (catalyst)

  • Toluene (B28343) (solvent, for azeotropic removal of water)

  • Hydroquinone (polymerization inhibitor)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and stir bar, add this compound (1.0 mol), acrylic acid (1.2 mol), p-TSA (0.02 mol), and a small amount of hydroquinone.

  • Add toluene as the solvent.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture and wash with 5% sodium bicarbonate solution to remove the acid catalyst and unreacted acrylic acid.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude methallyl acrylate by vacuum distillation.

Protocol 3: Transesterification (e.g., Methallyl Methacrylate)

Transesterification is an alternative route for synthesizing methallyl esters, particularly useful when the corresponding carboxylic acid is unstable or difficult to handle.[2][4] This protocol describes the synthesis of methallyl methacrylate (B99206) from methyl methacrylate.

Materials:

  • This compound

  • Methyl methacrylate

  • Sodium methoxide (B1231860) or another suitable catalyst (e.g., dibutyltin (B87310) oxide)

  • A suitable solvent (e.g., toluene)

  • Polymerization inhibitor (e.g., hydroquinone)

Equipment:

  • Distillation apparatus

  • Round-bottom flask

  • Heating mantle

  • Stirring plate and stir bar

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

  • Charge the round-bottom flask with this compound (1.0 mol), methyl methacrylate (1.5 mol), the catalyst (e.g., sodium methoxide, 0.05 mol), and a polymerization inhibitor.

  • Heat the mixture to reflux. The lower-boiling methanol (B129727) will distill off, driving the equilibrium towards the formation of methallyl methacrylate.

  • Continue the distillation until all the methanol has been removed. The temperature at the head of the distillation column will rise to the boiling point of the methallyl methacrylate/methyl methacrylate mixture.

  • After cooling, neutralize the catalyst with a weak acid if necessary.

  • Purify the resulting methallyl methacrylate by vacuum fractional distillation.

Data Presentation: Synthesis of Methallyl Esters

Ester NameSynthesis MethodAcylating Agent / EsterCatalystSolventReaction Time (h)Yield (%)Reference
Methallyl AcetateDirect EsterificationAcetic AnhydridePyridineNone2-4>90General Protocol
Methallyl PropionateFrom Methallyl ChlorideSodium PropionateTri-n-octyl methyl ammonium (B1175870) chlorideNone1897.5 (product purity)[1]
Methallyl MethacrylateDirect EsterificationMethacrylic AcidAcid CatalystToluene4-6High[5]
Methallyl FormateFrom Methallyl ChlorideSodium FormateBenzyltriethylammonium chlorideWater1581.4 (product purity)[6]

Polymerization of Methallyl Esters

Methallyl esters can be polymerized using standard free-radical polymerization techniques, such as bulk and solution polymerization. The choice of method depends on the desired polymer properties and the application.

Protocol 4: Bulk Polymerization (e.g., Poly(methallyl methacrylate))

Bulk polymerization is carried out with only the monomer and an initiator, leading to a polymer with high purity. However, heat dissipation can be a challenge.

Materials:

  • Methallyl methacrylate (purified)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

Equipment:

  • Polymerization tube or ampoule

  • Vacuum line

  • Heating bath (oil or water)

Procedure:

  • Place the purified methallyl methacrylate monomer in a polymerization tube.

  • Add the initiator (e.g., AIBN, 0.1-1.0 mol% relative to the monomer).

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Seal the tube under vacuum.

  • Immerse the sealed tube in a constant temperature bath (e.g., 60-80 °C for AIBN) for a specified time (e.g., 2-24 hours).

  • After polymerization, cool the tube and break it open carefully.

  • Dissolve the polymer in a suitable solvent (e.g., acetone (B3395972) or THF) and precipitate it into a non-solvent (e.g., methanol or hexane).

  • Filter and dry the polymer under vacuum to a constant weight.

Protocol 5: Solution Polymerization (e.g., Poly(methallyl acrylate))

Solution polymerization helps to control the heat of polymerization and reduces the viscosity of the polymer solution, but the solvent needs to be removed after the reaction.[7]

Materials:

  • Methallyl acrylate (purified)

  • AIBN or BPO (initiator)

  • A suitable solvent (e.g., toluene, benzene, or DMF)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Stirring plate and stir bar

  • Heating mantle

Procedure:

  • In a three-necked flask equipped with a reflux condenser, nitrogen inlet, and stir bar, dissolve the methallyl acrylate monomer in the chosen solvent.

  • Add the initiator to the solution.

  • Purge the system with nitrogen for 15-30 minutes to remove oxygen.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with constant stirring under a nitrogen atmosphere.

  • Maintain the reaction for the desired time (e.g., 4-24 hours).

  • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent.

  • Filter the polymer and wash it with the non-solvent.

  • Dry the polymer in a vacuum oven until a constant weight is achieved.

Data Presentation: Polymer Characterization

MonomerPolymerization MethodInitiatorSolventTemperature (°C)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Reference
Methyl MethacrylateSolutionBenzoyl PeroxideBenzene80-90---~105[7]
Geranyl MethacrylateUV PolymerizationPhotoinitiatorBulk----24.1[8]
Citronellyl MethacrylateUV PolymerizationPhotoinitiatorBulk----3.1[8]

Visualizations

Synthesis_Pathways Methallyl_Alcohol This compound Methallyl_Ester Methallyl Ester Methallyl_Alcohol->Methallyl_Ester Direct Esterification Methallyl_Alcohol->Methallyl_Ester Transesterification Acid_Anhydride Acid Anhydride (e.g., Acetic Anhydride) Acid_Anhydride->Methallyl_Ester Carboxylic_Acid Carboxylic Acid (e.g., Acrylic Acid) Carboxylic_Acid->Methallyl_Ester Alkyl_Ester Alkyl Ester (e.g., Methyl Methacrylate) Alkyl_Ester->Methallyl_Ester

Caption: Synthetic routes to polymerizable methallyl esters.

Polymerization_Workflow Start Start: Purified Methallyl Ester Monomer Add_Initiator Add Initiator (e.g., AIBN, BPO) Start->Add_Initiator Choose_Method Choose Polymerization Method Add_Initiator->Choose_Method Bulk_Polymerization Bulk Polymerization (Monomer + Initiator) Choose_Method->Bulk_Polymerization Bulk Solution_Polymerization Solution Polymerization (Monomer + Initiator + Solvent) Choose_Method->Solution_Polymerization Solution Degas Degas (Freeze-Pump-Thaw) Bulk_Polymerization->Degas Purge_N2 Purge with Nitrogen Solution_Polymerization->Purge_N2 Seal Seal Under Vacuum Degas->Seal Heat_Bulk Heat to Polymerize Seal->Heat_Bulk Polymer_Isolation Polymer Isolation Heat_Bulk->Polymer_Isolation Heat_Solution Heat to Polymerize Purge_N2->Heat_Solution Heat_Solution->Polymer_Isolation Dissolve_Precipitate Dissolve in Solvent, Precipitate in Non-solvent Polymer_Isolation->Dissolve_Precipitate Filter_Dry Filter and Dry Dissolve_Precipitate->Filter_Dry Final_Polymer Final Polymer Product Filter_Dry->Final_Polymer

Caption: General workflow for the free-radical polymerization of methallyl esters.

References

Application Notes and Protocols for the Functionalization of Methallyl Alcohol in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of methallyl alcohol, a versatile platform chemical, into a variety of specialty chemicals. The protocols cover key reaction types including esterification, epoxidation, etherification, and hydroformylation, providing a foundation for the synthesis of polymers, resins, solvents, and pharmaceutical intermediates.

Esterification of this compound

Esterification is a primary method for functionalizing this compound, leading to the production of polymerizable monomers that are crucial in the coatings, adhesives, and plastics industries.[1] The reactive double bond from the methallyl group, when incorporated into polymer chains, can impart desirable characteristics such as improved adhesion, flexibility, and chemical resistance.[1]

Synthesis of Methallyl Acetate (B1210297)

Methallyl acetate is a key intermediate in the synthesis of other specialty chemicals and can be produced through the reaction of methallyl chloride with sodium acetate.

Experimental Protocol:

  • To a reaction kettle, add 2000 g of methallyl chloride, 1800 g of sodium acetate, 500 g of water, and 60 g of copper sulfate.

  • With stirring, slowly add 800 g of a 20% aqueous sodium gluconate solution.

  • Heat the reaction mixture to reflux temperature and maintain for 4 hours.

  • Monitor the reaction progress by gas chromatography.

  • Upon completion, the typical product distribution is approximately 92% methallyl acetate, 5.5% this compound, 0.5% unreacted methallyl chloride, and 0.3% methallyl ether.[2]

  • The crude product can be purified by distillation.

Synthesis of Methallyl Methacrylate (B99206)

Methallyl methacrylate is a bifunctional monomer used in the production of cross-linked polymers and specialty resins.[3] The direct esterification of methacrylic acid with this compound is a common synthetic route.[2][3]

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup for water removal, charge methacrylic acid and this compound. A slight excess of one reactant can be used to drive the reaction to completion.[2]

  • Add a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

  • To prevent radical polymerization of the monomer product, conduct the reaction under an inert atmosphere (e.g., nitrogen).[2]

  • Heat the reaction mixture to a controlled temperature, typically between 60°C and 80°C.[2]

  • Continuously remove the water byproduct by azeotropic distillation to shift the equilibrium towards the product.[2]

  • Monitor the reaction progress by analyzing the amount of water collected or by spectroscopic methods.

  • After the reaction is complete, cool the mixture and neutralize the acid catalyst.

  • Purify the crude methallyl methacrylate by vacuum distillation.

Quantitative Data for Esterification Reactions:

ProductReactantsCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Methallyl AcetateMethallyl Chloride, Sodium AcetateCopper SulfateReflux492[2]
Methallyl MethacrylateMethacrylic Acid, this compoundAcid Catalyst60-80-High[2][3]

Reaction Pathway for the Direct Esterification of this compound:

Esterification MA This compound Reaction + MA->Reaction Acid Carboxylic Acid (e.g., Methacrylic Acid) Acid->Reaction Catalyst Acid Catalyst Catalyst->Reaction Ester Methallyl Ester Water Water Reaction->Ester Reaction->Water

Caption: Direct esterification of this compound with a carboxylic acid.

Epoxidation of this compound

The epoxidation of this compound yields isobutylene (B52900) oxide (2-methylglycidol), a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. This reaction can be carried out using various oxidizing agents, including hydrogen peroxide over a titanium silicalite catalyst (TS-1) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[4]

Epoxidation using Hydrogen Peroxide and TS-1 Catalyst

Experimental Protocol:

  • In a batch reactor, charge this compound, methanol (B129727) (as a solvent), and the TS-1 catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 20-60°C).

  • Add 30 wt.% hydrogen peroxide dropwise to the reaction mixture while stirring. The molar ratio of this compound to hydrogen peroxide is a critical parameter to optimize.

  • Maintain the reaction at the set temperature for a specified duration (e.g., 5-300 minutes).

  • Monitor the conversion of this compound and the selectivity to 2-methylglycidol using gas chromatography.

  • After the reaction, the catalyst can be recovered by filtration for reuse.

  • The product can be purified from the reaction mixture by distillation.

Quantitative Data for Epoxidation of this compound with H₂O₂/TS-1:

Temperature (°C)MAA:H₂O₂ Molar RatioCatalyst Loading (wt.%)Reaction Time (min)MAA Conversion (%)2-Methylglycidol Selectivity (%)
20-60Varied0-5.05-300VariedVaried
401:12.5180~50>90

Note: The data in the second row is indicative and optimal conditions need to be determined experimentally.

Epoxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

The use of m-CPBA for the epoxidation of allylic alcohols often shows high diastereoselectivity due to hydrogen bonding between the alcohol and the peracid.[5][6]

Experimental Protocol:

  • Dissolve this compound in a suitable solvent such as dichloromethane (B109758) in a reaction flask.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA in the same solvent dropwise to the cooled this compound solution.

  • Stir the reaction mixture at low temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess peracid with a reducing agent (e.g., sodium sulfite (B76179) solution).

  • Wash the organic layer with a sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude isobutylene oxide by distillation.

Experimental Workflow for Epoxidation:

Epoxidation_Workflow Start Start Dissolve Dissolve this compound in Solvent Start->Dissolve Cool Cool Reaction Mixture Dissolve->Cool Add_Oxidant Add Oxidizing Agent (e.g., H₂O₂ or m-CPBA) Cool->Add_Oxidant React Stir at Controlled Temperature Add_Oxidant->React Monitor Monitor Reaction (GC or TLC) React->Monitor Monitor->React Quench Quench Reaction Monitor->Quench Workup Aqueous Workup Quench->Workup Purify Purify by Distillation Workup->Purify End End Purify->End

Caption: General experimental workflow for the epoxidation of this compound.

Etherification of this compound

The Williamson ether synthesis is a classic and effective method for preparing ethers from this compound.[1] This can be achieved by reacting the sodium salt of this compound (sodium methallyloxide) with an alkyl halide or by reacting methallyl chloride with an alkoxide.[1] Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative.[1]

Williamson Ether Synthesis of Methallyl Ethyl Ether

Experimental Protocol (Classical Method):

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, place sodium metal in an inert solvent like dry diethyl ether or THF.

  • Slowly add this compound to the sodium suspension to form sodium methallyloxide.

  • After the formation of the alkoxide is complete, add ethyl bromide (or another suitable alkyl halide) dropwise from the dropping funnel.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture and cautiously add water to quench any unreacted sodium.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation and purify the crude methallyl ethyl ether by distillation.

Experimental Protocol (Phase-Transfer Catalysis):

  • Combine this compound, an alkyl halide (e.g., ethyl bromide), and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in a suitable organic solvent.

  • Add a concentrated aqueous solution of a strong base (e.g., 50% NaOH).

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-70°C).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, separate the organic layer, wash with water to remove the catalyst and base, and dry over an anhydrous salt.

  • Purify the product by distillation.

Logical Relationship in Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products MA This compound Alkoxide Methallyloxide Anion MA->Alkoxide Deprotonation Base Strong Base (e.g., NaH or NaOH) Base->Alkoxide Alkyl_Halide Alkyl Halide (e.g., Ethyl Bromide) Ether Methallyl Alkyl Ether Alkyl_Halide->Ether Alkoxide->Ether SN2 Reaction Salt Salt (e.g., NaBr) Hydroformylation_Pathway MA This compound Hydroformylation Hydroformylation (Rh Catalyst) MA->Hydroformylation Syngas CO + H₂ Syngas->Hydroformylation Aldehyde Hydroxy Aldehyde Intermediate Hydroformylation->Aldehyde Reduction Reduction (e.g., H₂/Ni) Aldehyde->Reduction Diol 2-Methyl-1,3-propanediol Reduction->Diol

References

Application Notes and Protocols for the Analytical Characterization of Methallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of methallyl alcohol using various analytical techniques. The protocols outlined below are intended to serve as a guide for researchers in quality control, purity assessment, and characterization of this important chemical intermediate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for the separation, identification, and quantification of this compound and its volatile impurities. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.

Protocol: Determination of Purity and Impurity Profiling

1.1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as methanol (B129727) or dichloromethane, to create a 10 mg/mL stock solution.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 100 µg/mL).

  • Prepare a blank sample containing only the solvent.

1.2. Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature: 50 °C, hold for 2 minutes. Ramp: Increase to 150 °C at a rate of 10 °C/min. Hold: 2 minutes.
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-300

1.3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

    • Formula: Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for this compound analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is suitable for the quantitative analysis of this compound and for the separation of non-volatile impurities. A reversed-phase method is typically employed.

Protocol: Quantitative Analysis of this compound

2.1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 205 nm)

2.3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards filter Filter Solutions standards->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detection (RID/UV) separate->detect curve Construct Calibration Curve detect->curve quantify Quantify Sample curve->quantify

Caption: Workflow for quantitative HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: ¹H and ¹³C NMR spectroscopy are used for the structural confirmation of this compound and for the identification of impurities.

Protocol: Structural Elucidation

3.1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

3.2. Instrumentation and Conditions:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent Chloroform-d (CDCl₃)Chloroform-d (CDCl₃)
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 16128 or more
Relaxation Delay 1 s2 s

3.3. Data Interpretation:

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
4.96s
4.83s
3.99s
3.35br s
1.73s
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
144.5C= (quaternary vinylic carbon)
112.1=CH₂ (vinylic carbon)
68.2-CH₂OH (methylene carbon)
19.2-CH₃ (methyl carbon)

Infrared (IR) Spectroscopy

Application: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Protocol: Functional Group Analysis

4.1. Sample Preparation:

  • For neat liquid analysis, place a drop of this compound between two NaCl or KBr plates.

  • For Attenuated Total Reflectance (ATR), place a drop of the sample directly on the ATR crystal.

4.2. Instrumentation and Conditions:

ParameterRecommended Setting
Spectrometer FTIR Spectrometer
Technique Liquid film or ATR
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

4.3. Data Interpretation:

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3330Strong, BroadO-H stretchAlcohol (-OH)
~3080Medium=C-H stretchAlkene
~2920MediumC-H stretch (sp³)Alkane (-CH₃, -CH₂)
~1660MediumC=C stretchAlkene
~1450MediumC-H bendAlkane (-CH₃, -CH₂)
~1030StrongC-O stretchPrimary Alcohol
~890Strong=C-H bend (out-of-plane)Alkene

Mass Spectrometry (MS)

Application: Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification. This is often coupled with GC as described in Section 1.

Protocol: Molecular Weight and Fragmentation Analysis

5.1. Sample Introduction:

  • Direct infusion via a syringe pump or introduction through a GC inlet.

5.2. Instrumentation and Conditions:

ParameterRecommended Setting
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Ionization Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 30-100

5.3. Data Interpretation:

m/z Relative Intensity (%) Possible Fragment
72~30[M]⁺ (Molecular Ion)
71~8[M-H]⁺
57100[M-CH₃]⁺ (Loss of methyl radical) or [C₄H₉]⁺ isomer
43~25[C₃H₇]⁺
41~35[C₃H₅]⁺ (Allyl cation)
39~45[C₃H₃]⁺
31~23[CH₂OH]⁺

Fragmentation Pathway of this compound

MS_Fragmentation M This compound [C₄H₈O]⁺˙ m/z = 72 F71 [C₄H₇O]⁺ m/z = 71 M->F71 - H˙ F57 [C₃H₅O]⁺ m/z = 57 M->F57 - CH₃˙ (α-cleavage) F41 [C₃H₅]⁺ m/z = 41 M->F41 - CH₂OH˙ F57->F41 - O F31 [CH₂OH]⁺ m/z = 31

Caption: Proposed fragmentation of this compound in EI-MS.

Application Note: Quantitative Purity Analysis of Methallyl Alcohol by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl alcohol (2-methyl-2-propen-1-ol) is a key building block in the synthesis of various organic molecules, including polymers, resins, and pharmaceutical intermediates. Ensuring the purity of this raw material is critical for the quality and efficacy of the final product. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of organic compounds. As a primary analytical method, qNMR allows for direct quantification without the need for a specific reference standard of the analyte, relying instead on a certified internal standard.

This application note provides a detailed protocol for the determination of this compound purity using ¹H NMR spectroscopy with an internal standard.

Principle

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific, well-resolved signal from the analyte (this compound) with the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.

Materials and Methods

Materials and Equipment
  • This compound sample

  • Internal Standard: Maleic acid (certified reference material, ≥99.5% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer: 400 MHz or higher

  • NMR tubes (5 mm)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks and pipettes

Selection of Internal Standard and Solvent

Chloroform-d (CDCl₃) is chosen as the deuterated solvent due to the good solubility of both this compound and the selected internal standard, maleic acid. Maleic acid is an excellent internal standard for this application because its sharp singlet signal in CDCl₃ at approximately 6.3 ppm does not overlap with any of the signals from this compound.[1]

Experimental Workflow

The overall workflow for the qNMR purity analysis of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis weigh_sample Accurately weigh This compound dissolve Dissolve both in a precise volume of CDCl3 weigh_sample->dissolve weigh_is Accurately weigh maleic acid (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer insert_sample Insert sample into NMR spectrometer transfer->insert_sample setup_params Set up qNMR parameters (e.g., relaxation delay) insert_sample->setup_params acquire_spectrum Acquire ¹H NMR spectrum setup_params->acquire_spectrum process_fid Process FID (Fourier transform, phase correction) acquire_spectrum->process_fid baseline_correction Perform baseline correction process_fid->baseline_correction integrate Integrate analyte and IS signals baseline_correction->integrate calculate Calculate purity integrate->calculate

Fig. 1: Experimental workflow for qNMR purity analysis.

Detailed Experimental Protocol

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial using an analytical balance. Record the exact weight (m_analyte).

  • Accurately weigh approximately 5-10 mg of the maleic acid internal standard (IS) into the same vial. Record the exact weight (m_IS).

  • Add a precise volume (e.g., 0.75 mL) of CDCl₃ to the vial.

  • Ensure both the sample and the internal standard are completely dissolved. Gentle vortexing may be applied.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Allow the sample temperature to equilibrate (typically 5 minutes).

  • Acquire a standard ¹H NMR spectrum to ensure proper shimming and to identify the chemical shifts of the analyte and internal standard.

  • Set up the quantitative NMR experiment with the following key parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest. For small molecules like this compound, T₁ values are typically in the range of 2-5 seconds.[2] A conservative relaxation delay of 30 seconds is recommended to ensure full relaxation of all protons.

    • Number of Scans (ns): 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Acquisition Time (aq): 2-4 seconds.

    • Dummy Scans (ds): 2-4 to reach a steady state before acquisition.

Data Processing and Analysis
  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

  • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the methylene (B1212753) protons (-CH₂OH) signal is a good candidate for integration. For maleic acid, integrate the singlet from the two vinyl protons.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the selected this compound signal.

    • N_analyte: Number of protons corresponding to the integrated this compound signal.

    • I_IS: Integral of the internal standard signal.

    • N_IS: Number of protons corresponding to the integrated internal standard signal.

    • MW_analyte: Molecular weight of this compound (72.11 g/mol ).

    • MW_IS: Molecular weight of the internal standard (maleic acid: 116.07 g/mol ).

    • m_analyte: Mass of the this compound sample.

    • m_IS: Mass of the internal standard.

    • P_IS: Purity of the internal standard (as a percentage).

Data Presentation

¹H NMR Data of this compound and Internal Standard

The following table summarizes the expected ¹H NMR chemical shifts for this compound and the selected internal standard, maleic acid, in CDCl₃.

CompoundProtonsChemical Shift (δ, ppm)MultiplicityNumber of Protons
This compound=CH₂ (vinylic)~4.98Singlet1
=CH₂ (vinylic)~4.85Singlet1
-CH₂OH (allylic)~4.02Singlet2
-CH₃ (vinylic methyl)~1.75Singlet3
-OH (hydroxyl)VariableSinglet1
Maleic Acid (IS)-CH=CH- (vinylic)~6.30Singlet2

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, temperature, and water content.

Potential Impurities

The following table lists potential impurities that may be present in this compound, along with their characteristic ¹H NMR signals.

ImpurityCommon SourceCharacteristic ¹H NMR Signals (approx. δ, ppm)
Water (H₂O)Incomplete drying, atmospheric moisture~1.56 (in CDCl₃)
MethacroleinIncomplete reduction during synthesis~9.5 (aldehyde), ~6.3 & ~6.1 (vinylic), ~2.0 (methyl)
IsobutyraldehydeIsomerization of this compound~9.7 (aldehyde), ~2.5 (methine), ~1.1 (methyl)
Methallyl chlorideUnreacted starting material in synthesis~5.1 & ~5.0 (vinylic), ~4.0 (allylic), ~1.8 (methyl)
Di(methallyl) etherByproduct of synthesisSignals in the vinylic and allylic regions

Conclusion

Quantitative ¹H NMR spectroscopy provides a reliable and efficient method for determining the purity of this compound. The protocol described in this application note, utilizing maleic acid as an internal standard, offers high accuracy and precision. Careful sample preparation and adherence to the specified NMR acquisition and processing parameters are essential for obtaining accurate quantitative results. This method is well-suited for quality control in research, development, and manufacturing environments.

References

Application Note: FTIR Analysis of Methallyl Alcohol Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl alcohol (2-methyl-2-propen-1-ol) is a valuable bifunctional molecule featuring both a hydroxyl (-OH) and a carbon-carbon double bond (C=C). This unique structure makes it a versatile building block in the synthesis of various organic compounds, polymers, and pharmaceutical intermediates. Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique ideal for the rapid identification and characterization of the functional groups present in this compound. This application note provides a detailed protocol for the FTIR analysis of this compound, a summary of its characteristic vibrational frequencies, and a workflow for the experimental process.

Data Presentation: Characteristic Vibrational Frequencies

The primary functional groups in this compound, the hydroxyl and vinyl groups, give rise to distinct absorption bands in the infrared spectrum. The table below summarizes the key vibrational frequencies and their assignments based on spectral data.

Vibrational ModeFunctional GroupWavenumber (cm⁻¹)Intensity
O-H StretchAlcohol (-OH)~3656Strong, Sharp (in gas phase)
=C-H StretchAlkene (sp²)~3085Medium
C-H StretchAlkane (sp³)~2980, ~2925Medium to Strong
C=C StretchAlkene~1650Medium
C-O StretchPrimary Alcohol~1030Strong

Experimental Protocol: FTIR Analysis of Liquid this compound

This protocol outlines the procedure for obtaining a high-quality FTIR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique, which is well-suited for liquid samples.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound sample

  • Dropper or pipette

  • Lint-free wipes

  • Suitable solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the computer with the operating software are turned on and have stabilized according to the manufacturer's instructions.

    • Verify that the ATR accessory is properly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Before acquiring a background or sample spectrum, it is crucial to clean the ATR crystal surface.

    • Moisten a lint-free wipe with a suitable solvent (e.g., isopropanol) and gently wipe the crystal surface.

    • Use a dry, lint-free wipe to ensure the crystal is completely dry.

  • Background Spectrum Acquisition:

    • With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • The typical scanning range for this analysis is 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the this compound sample using the same instrument parameters (scanning range, number of scans, resolution) as the background spectrum.

    • The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.

  • Data Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction).

    • Identify the characteristic absorption peaks and compare their wavenumbers to the reference values in the data presentation table to confirm the presence of the expected functional groups.

  • Cleaning After Analysis:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the this compound sample.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of this compound.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis instrument_prep Instrument Preparation crystal_clean_bg Clean ATR Crystal instrument_prep->crystal_clean_bg background_scan Acquire Background Spectrum crystal_clean_bg->background_scan apply_sample Apply this compound Sample background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan data_processing Data Processing & Interpretation sample_scan->data_processing crystal_clean_final Clean ATR Crystal Post-Analysis data_processing->crystal_clean_final

Caption: Workflow for FTIR Analysis of this compound.

Application Notes and Protocols for Gas Chromatographic Separation of Methallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl alcohol (2-methyl-2-propen-1-ol) is a key intermediate in the chemical and pharmaceutical industries, utilized in the synthesis of various resins, polymers, and specialty chemicals. Accurate and reliable quantification of this compound, particularly in the presence of its isomers and other process-related impurities, is crucial for quality control and process optimization. Gas chromatography (GC) offers a robust and sensitive analytical technique for the separation and quantification of volatile compounds like this compound. This document provides detailed application notes and protocols for the separation of this compound using gas chromatography with flame ionization detection (GC-FID).

Principle of Separation

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. In the case of this compound analysis, a polar stationary phase is typically employed to achieve effective separation from other polar and non-polar compounds. The volatility and polarity of this compound and its isomers, such as crotyl alcohol, dictate their retention times on the column, allowing for their individual detection and quantification.

Recommended GC Method for this compound Separation

This section outlines a recommended gas chromatography method for the analysis of this compound. The method is optimized for the use of a polar wax-type capillary column, which provides excellent selectivity for alcohols.

Instrumentation and Consumables
ComponentSpecification
Gas Chromatograph Agilent 8860 GC (or equivalent) with Flame Ionization Detector (FID)
GC Column Agilent J&W DB-WAX Ultra Inert (30 m x 0.32 mm, 0.5 µm) or equivalent
Injector Split/Splitless Inlet
Autosampler Agilent 7693A (or equivalent)
Syringe 10 µL
Vials 2 mL amber glass vials with PTFE/silicone septa
Carrier Gas Helium (99.999% purity)
FID Gases Hydrogen (99.999% purity), Air (zero grade)
Solvent Dichloromethane or Methanol (GC grade)
Internal Standard n-Butanol or 2-Butanol (GC grade)
Chromatographic Conditions
ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Flow 2.0 mL/min (Constant Flow)
Oven Program
   Initial Temperature50 °C
   Hold Time2 minutes
   Ramp Rate10 °C/min
   Final Temperature220 °C
   Final Hold Time5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

Experimental Protocols

Standard and Sample Preparation

a. Stock Standard Preparation (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent (e.g., dichloromethane).

  • This stock solution has a concentration of 1000 µg/mL.

b. Internal Standard (IS) Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of the internal standard (e.g., n-butanol) into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the solvent.

c. Calibration Standards:

  • Prepare a series of calibration standards by diluting the stock standard solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • To each calibration standard, add a constant amount of the internal standard solution to achieve a final IS concentration of 50 µg/mL.

d. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dilute with the solvent to bring the expected concentration of this compound within the calibration range.

  • Add the internal standard to the same final concentration as in the calibration standards.

GC System Setup and Analysis
  • Set up the gas chromatograph with the specified column and chromatographic conditions.

  • Allow the system to equilibrate until a stable baseline is achieved.

  • Inject the prepared standards and samples in a sequence. It is recommended to run a solvent blank before and after the sequence.

Data Analysis and Quantification
  • Identify the peaks for this compound and the internal standard based on their retention times, which should be confirmed by injecting individual standards.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples using the calibration curve.

Expected Results and Performance

Under the recommended conditions, a good separation of this compound from its common isomers and other process-related impurities is expected. The use of a polar DB-WAX column is particularly effective for resolving alcohols.

Typical Retention Times
CompoundExpected Retention Time (min)
This compound~ 8.5
Crotyl Alcohol (trans)~ 9.2
n-Butanol (IS)~ 7.8
2-Butanol (IS)~ 6.5

Note: Retention times are approximate and may vary depending on the specific instrument, column condition, and slight variations in the chromatographic parameters.

Visualizations

Logical Relationship of GC Parameters

GC_Parameters cluster_sample Sample Characteristics cluster_gc_params GC Method Parameters cluster_output Analytical Output Analyte This compound (Polar, Volatile) Column Column (DB-WAX, Polar) Analyte->Column interacts with Matrix Sample Matrix Injector Injector (Split, 250°C) Matrix->Injector introduced into Oven Oven Temperature Program Column->Oven is housed in Detector Detector (FID, 250°C) Column->Detector elutes to Chromatogram Chromatogram Oven->Chromatogram influences Carrier Carrier Gas (Helium) Carrier->Column flows through Injector->Column introduces sample to Detector->Chromatogram generates Peak Peak Characteristics (Retention Time, Area) Chromatogram->Peak Quantification Quantitative Results Peak->Quantification

Caption: Logical relationship between sample, GC parameters, and output.

Experimental Workflow for this compound Analysis

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing A Prepare Standards & Internal Standard D Inject Standards & Samples A->D B Prepare Sample B->D C Set GC Conditions C->D E Acquire Chromatographic Data D->E F Identify & Integrate Peaks E->F G Generate Calibration Curve F->G H Quantify this compound G->H

Application Notes and Protocols for the Purification of Methallyl Alcohol Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl alcohol and its derivatives are versatile chemical intermediates utilized in the synthesis of polymers, resins, specialty monomers, and as building blocks for pharmaceuticals and agrochemicals.[1][2] The purity of these compounds is paramount to ensure the desired properties and reactivity in downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound derivatives, offering high resolution and adaptability to a wide range of polarities and structural complexities.

This document provides detailed application notes and protocols for the purification of various classes of this compound derivatives using both reversed-phase and normal-phase HPLC. Chiral separations for enantiomeric derivatives are also discussed.

General Considerations for HPLC Purification

The choice between reversed-phase and normal-phase HPLC is primarily dictated by the polarity of the this compound derivative.

  • Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and is suitable for moderately polar to nonpolar compounds. Separation is based on hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, is used for elution.[3]

  • Normal-Phase (NP) HPLC: This mode is ideal for the separation of polar and isomeric compounds that are not well-retained in reversed-phase systems. It employs a polar stationary phase (e.g., silica, cyano) and a nonpolar mobile phase (e.g., hexane, isopropanol).[4]

  • Chiral HPLC: Many derivatives of this compound can be chiral. Their separation into individual enantiomers is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral separations are typically achieved using columns with a chiral stationary phase (CSP).[5][6]

Application Note 1: Purification of this compound Esters (e.g., Methallyl Acetate) by Reversed-Phase HPLC

Methallyl esters are a common class of derivatives used in the synthesis of polymers and fine chemicals.[7] Reversed-phase HPLC is an effective method for their purification, separating the ester from starting materials (this compound and the corresponding carboxylic acid) and byproducts.

Experimental Protocol

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 10 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 5 mL/min
Detection UV at 210 nm
Injection Volume 500 µL
Sample Preparation Dissolve crude product in a minimal amount of 50:50 acetonitrile/water.
Expected Results

The following table summarizes representative data for the purification of methallyl acetate.

CompoundRetention Time (min)Purity (%)Recovery (%)
This compound3.5>99-
Acetic Acid2.8>99-
Methallyl Acetate 12.2 >99 >90
Byproduct 18.5--
Byproduct 215.1--

Application Note 2: Purification of Substituted Methallyl Alcohols by Normal-Phase HPLC

Substituted methallyl alcohols, which may contain additional functional groups, can be challenging to separate by reversed-phase HPLC due to their polarity. Normal-phase HPLC offers an excellent alternative, particularly for the separation of isomers.

Experimental Protocol

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column Silica, 5 µm, 10 x 250 mm
Mobile Phase A n-Hexane
Mobile Phase B Isopropanol
Gradient 5-20% B over 15 minutes
Flow Rate 4 mL/min
Detection UV at 220 nm
Injection Volume 400 µL
Sample Preparation Dissolve crude product in a minimal amount of the initial mobile phase.
Expected Results

The following table provides representative data for the purification of a hypothetical substituted this compound.

CompoundRetention Time (min)Purity (%)Recovery (%)
Isomer 19.8>99>85
Isomer 2 (Target) 11.5 >99 >88
Starting Material5.2>99-
Byproduct14.3--

Application Note 3: Chiral Separation of a this compound Derivative

For chiral derivatives, separation of enantiomers is often a critical step in drug development. Chiral HPLC using a specialized stationary phase can effectively resolve enantiomeric pairs.

Experimental Protocol

Instrumentation:

  • Analytical or Semi-preparative HPLC system with a UV or Circular Dichroism (CD) detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1 mL/min
Detection UV at 230 nm
Injection Volume 20 µL
Sample Preparation Dissolve racemic mixture in the mobile phase.
Expected Results

The following table shows representative data for the chiral separation of a methallyl derivative.

EnantiomerRetention Time (min)Enantiomeric Excess (%)
Enantiomer 18.2>99
Enantiomer 29.5>99

Experimental Workflows

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_collection Fraction Collection & Analysis crude_product Crude Methallyl Alcohol Derivative dissolution Dissolve in appropriate solvent crude_product->dissolution filtration Filter through 0.45 µm membrane dissolution->filtration hplc_system Preparative HPLC System filtration->hplc_system column Select Column (RP, NP, or Chiral) hplc_system->column method Optimize Method (Mobile Phase, Gradient, Flow Rate) column->method injection Inject Sample method->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection collection Collect Fractions detection->collection analysis Analyze Fractions for Purity (Analytical HPLC) collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Methallyl Alcohol Derivative evaporation->pure_product

Caption: General workflow for the HPLC purification of this compound derivatives.

Logical Relationship for Method Selection

Method_Selection analyte This compound Derivative polarity Assess Polarity analyte->polarity rp_hplc Reversed-Phase HPLC polarity->rp_hplc Nonpolar to Moderately Polar np_hplc Normal-Phase HPLC polarity->np_hplc Polar or Isomeric chirality Is the molecule chiral? chirality->rp_hplc No, and suitable for RP chirality->np_hplc No, and suitable for NP chiral_hplc Chiral HPLC chirality->chiral_hplc Yes rp_hplc->chirality np_hplc->chirality

Caption: Decision tree for selecting the appropriate HPLC method.

Applications in Drug Discovery and Development

While simple this compound derivatives are primarily used as synthetic intermediates, the allyl and methallyl motifs are found in various biologically active molecules. For instance, some allyl derivatives have been investigated for their potential in cancer treatment.[1] The purification of these intermediates is a critical step in the synthesis of more complex drug candidates. The development of robust and efficient purification protocols, such as those described here, is therefore essential for advancing drug discovery programs.

References

Application Notes and Protocols: Methallyl Alcohol in Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl alcohol, a C4 unsaturated alcohol, presents a unique building block for the synthesis of a variety of surfactants. Its reactive double bond and hydroxyl group allow for the introduction of diverse hydrophilic and hydrophobic moieties, enabling the tailoring of surfactant properties for specific applications. This document provides detailed application notes and experimental protocols for the synthesis and characterization of non-ionic and anionic surfactants derived from this compound. While specific performance data for this compound-based surfactants is limited in publicly available literature, this guide offers protocols and representative data from analogous surfactant classes to facilitate research and development in this area.

I. Non-Ionic Surfactants: this compound Ethoxylates

This compound ethoxylates are synthesized via the ethoxylation of this compound, resulting in a polyoxyethylene chain as the hydrophilic portion of the surfactant. These non-ionic surfactants are valuable for their stability over a wide pH range and their compatibility with other surfactant types.

Applications
  • Emulsifiers and Dispersants: Useful in agrochemical formulations, industrial cleaning, and emulsion polymerization.

  • Wetting Agents: Can be employed in textile processing and agricultural sprays.

  • Intermediates: The terminal hydroxyl group can be further functionalized to create other types of surfactants.

Synthesis of this compound Polyoxyethylene Ether

This protocol describes the synthesis of a this compound ethoxylate, a non-ionic surfactant.

Materials:

  • This compound (MAA)

  • Ethylene (B1197577) oxide (EO)

  • Catalyst: Sodium methoxide (B1231860) (NaOMe) or Potassium methoxide (KOMe)

  • Nitrogen gas (N₂)

  • Pressurized reaction vessel (autoclave) equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.

Experimental Protocol:

  • Catalyst Preparation: In a separate, dry flask under a nitrogen atmosphere, prepare the catalyst by reacting this compound with sodium or potassium metal, or by using a commercially available sodium or potassium methoxide solution. The catalyst amount is typically 0.1-0.6% by weight of the this compound.[1]

  • Reactor Setup: Charge the autoclave with this compound and the prepared catalyst.

  • Inerting: Purge the reactor multiple times with nitrogen gas to remove any air and moisture.

  • Heating: Heat the mixture to the desired reaction temperature, typically between 120°C and 160°C, under a slight nitrogen pressure.

  • Ethoxylation: Introduce ethylene oxide into the reactor at a controlled rate, maintaining the reaction pressure between 0.2 and 0.4 MPa. The molar ratio of this compound to ethylene oxide can be varied to achieve the desired degree of ethoxylation (e.g., 1:5 to 1:80).[1]

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. Once the pressure stabilizes, the reaction is considered complete. The reaction time is typically 3 to 7 hours.[1]

  • Purification: After the reaction, cool the reactor and purge with nitrogen to remove any unreacted ethylene oxide. The resulting product can be neutralized with an acid (e.g., acetic acid or phosphoric acid) to deactivate the catalyst, followed by filtration to remove the salt.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of this compound Ethoxylate start Start charge_reactor Charge Reactor with This compound & Catalyst start->charge_reactor purge_reactor Purge with Nitrogen charge_reactor->purge_reactor heat_reactor Heat to 120-160°C purge_reactor->heat_reactor add_eo Introduce Ethylene Oxide (0.2-0.4 MPa) heat_reactor->add_eo react Reaction for 3-7 hours add_eo->react cool_down Cool and Purge react->cool_down neutralize Neutralize and Filter cool_down->neutralize end_product This compound Ethoxylate neutralize->end_product

Caption: Workflow for the synthesis of this compound ethoxylate.

Quantitative Data (Representative)

The following table presents representative data for non-ionic surfactants with structures analogous to this compound ethoxylates.

PropertyC12-14 Alcohol + 3EOC12-14 Alcohol + 7EOC12-14 Alcohol + 9EO
Appearance Cloudy LiquidClear LiquidClear Liquid
Cloud Point (°C, 1% aq) < 205282
Surface Tension (mN/m) ~28~30~32
CMC (g/L) ~0.04~0.06~0.09

Data is representative of typical alcohol ethoxylates and will vary based on the specific hydrophobic group and degree of ethoxylation.

II. Anionic Surfactants from this compound

Anionic surfactants can be synthesized from this compound by introducing a negatively charged functional group, such as sulfonate or phosphate (B84403). These surfactants are known for their excellent cleaning and foaming properties.

A. This compound Sulfonate Surfactants

Applications:

  • Detergents: Effective in laundry and dishwashing formulations.

  • Emulsion Polymerization: Can be used as a primary emulsifier.

  • Personal Care: Suitable for use in shampoos and body washes due to their good foaming characteristics.

This protocol outlines a two-step process for the synthesis of a this compound sulfonate surfactant.

Materials:

Experimental Protocol:

  • Formation of the Sulfonate Ester (Tosylate or Mesylate as an intermediate):

    • Dissolve the this compound in a dry aprotic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) to the solution, followed by the dropwise addition of a base like pyridine or triethylamine to neutralize the generated HCl.

    • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Work up the reaction by washing with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate and concentrate under reduced pressure to obtain the sulfonate ester.

  • Sulfonation:

    • The sulfonate ester can then be reacted with a sulfite, or alternatively, this compound can be directly sulfonated.

    • For direct sulfonation, react this compound with a sulfonating agent such as a sulfur trioxide-dioxane complex in a suitable solvent like dichloromethane at a controlled temperature.

    • After the reaction is complete, carefully quench the reaction mixture with a cooled sodium hydroxide solution to neutralize the acid and form the sodium salt of the this compound sulfonate.

    • The product can then be purified by recrystallization or chromatography.

Diagram of Synthesis Pathway:

G cluster_sulfonate Synthesis of this compound Sulfonate start This compound reagent + Sulfonating Agent (e.g., SO3-dioxane) start->reagent reaction Sulfonation Reaction reagent->reaction neutralization Neutralization with NaOH reaction->neutralization end_product This compound Sulfonate neutralization->end_product

Caption: Simplified pathway for the synthesis of this compound sulfonate.

B. This compound Phosphate Ester Surfactants

Applications:

  • Emulsifiers: Excellent for creating stable oil-in-water emulsions.

  • Corrosion Inhibitors: Can be used in metalworking fluids.

  • Hydrotropes: Aid in solubilizing other components in a formulation.

This protocol describes the synthesis of a phosphate ester surfactant from this compound.

Materials:

  • This compound

  • Phosphorylating agent: Phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA)

  • Inert solvent (optional)

Experimental Protocol:

  • Reactor Setup: Charge a clean, dry reactor equipped with a stirrer and temperature control with this compound.

  • Phosphation: Gradually add the phosphorylating agent (e.g., phosphorus pentoxide) to the this compound with vigorous stirring. The reaction is exothermic and the temperature should be controlled, typically between 60°C and 80°C.

  • Reaction: Continue stirring the mixture at the reaction temperature for several hours until the reaction is complete. The progress can be monitored by measuring the acid value of the reaction mixture.

  • Hydrolysis (optional): If polyphosphates are formed, a controlled amount of water can be added to hydrolyze them to the desired phosphate esters.

  • Neutralization: The resulting acidic phosphate ester can be used as is or neutralized with a base (e.g., sodium hydroxide, potassium hydroxide, or an amine) to form the corresponding salt, which is typically more water-soluble.

Diagram of Synthesis Pathway:

G cluster_phosphate Synthesis of this compound Phosphate Ester start This compound reagent + Phosphorylating Agent (e.g., P2O5) start->reagent reaction Phosphation Reaction reagent->reaction neutralization Neutralization (optional) reaction->neutralization end_product This compound Phosphate Ester neutralization->end_product

Caption: Simplified pathway for the synthesis of this compound phosphate ester.

Quantitative Data (Representative)

The following table presents representative data for anionic surfactants with structures analogous to those that could be derived from this compound.

PropertyC12-14 Alcohol SulfateC12-14 Alcohol Phosphate Ester
Appearance White PasteViscous Liquid
Active Matter (%) ~70~90
Surface Tension (mN/m) ~35~38
CMC (g/L) ~0.3~0.5
Foam Height (mm, Ross-Miles) ~150~110

Data is representative of typical alcohol-derived anionic surfactants and will vary based on the specific structure.

III. Experimental Protocols for Surfactant Characterization

A. Determination of Critical Micelle Concentration (CMC) and Surface Tension

Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which the surface tension remains relatively constant. This relationship is used to determine both the CMC and the surface tension at the CMC.

Apparatus:

  • Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Measurement:

    • Measure the surface tension of deionized water as a reference.

    • Starting with the most dilute solution, measure the surface tension of each surfactant solution.

    • Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between each measurement.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension (mN/m) as a function of the logarithm of the surfactant concentration.

    • The plot will show two distinct linear regions. The point where these two lines intersect is the Critical Micelle Concentration (CMC).

    • The surface tension value at the plateau is the surface tension at the CMC (γcmc).

Diagram of Experimental Workflow:

G cluster_cmc CMC and Surface Tension Determination start Start prep_solutions Prepare Surfactant Dilution Series start->prep_solutions measure_st Measure Surface Tension of each solution prep_solutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at the inflection point plot_data->determine_cmc end_result CMC and γcmc determine_cmc->end_result

Caption: Workflow for determining CMC and surface tension.

B. Evaluation of Foaming Properties (Ross-Miles Method)

Principle: This method measures the initial foam height and its stability over time.

Apparatus:

  • Ross-Miles foam apparatus (graduated, jacketed glass column with a reservoir and orifice)

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Stopwatch

Experimental Protocol:

  • Solution Preparation: Prepare a solution of the surfactant at a specified concentration (e.g., 0.1% or 1% by weight) in water of a defined hardness.

  • Apparatus Setup:

    • Rinse the Ross-Miles apparatus thoroughly with the test solution.

    • Add 200 mL of the test solution to the bottom of the graduated column.

    • Add 50 mL of the test solution to the reservoir at the top.

    • Circulate water from the constant temperature bath through the jacket of the column to maintain a constant temperature (e.g., 25°C).

  • Measurement:

    • Allow the solution in the column to drain for a set period.

    • Open the stopcock of the reservoir to allow the 50 mL of solution to fall into the column, starting the stopwatch simultaneously.

    • Record the initial foam height in millimeters immediately after all the solution has been added.

    • Record the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.

C. Assessment of Emulsification Power

Principle: This method evaluates the ability of a surfactant to form a stable emulsion between an aqueous phase and an oil phase.

Apparatus:

  • Graduated cylinders with stoppers

  • Vortex mixer or homogenizer

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Aqueous surfactant solution

Experimental Protocol:

  • Preparation: In a graduated cylinder, add equal volumes of the aqueous surfactant solution and the oil phase.

  • Emulsification: Stopper the cylinder and shake it vigorously for a set period (e.g., 1 minute) using a vortex mixer or homogenizer to form an emulsion.

  • Stability Measurement:

    • Allow the emulsion to stand undisturbed.

    • Measure the volume of the separated aqueous and oil phases at regular time intervals (e.g., 10 min, 30 min, 1 hour, 24 hours).

    • The volume of the remaining emulsion layer is an indicator of the emulsion's stability.

    • The emulsification index (E24) can be calculated as: E24 = (Height of emulsion layer / Total height of liquid) x 100.[2]

IV. Biodegradability

Alcohol ethoxylates are generally considered to be readily biodegradable, with the rate of biodegradation influenced by the length of the alkyl chain and the degree of ethoxylation. Surfactants with linear alkyl chains tend to biodegrade more rapidly than those with branched chains.[3][4][5] The biodegradability of surfactants derived from this compound would be expected to follow similar trends.

Conclusion

This compound is a versatile precursor for the synthesis of a range of non-ionic and anionic surfactants. While specific performance data for these surfactants is not widely available, the protocols and representative data provided in this document offer a solid foundation for researchers and formulators to explore their synthesis, characterization, and potential applications. The ability to tailor the hydrophilic and hydrophobic portions of the surfactant molecule by modifying the degree of ethoxylation or the type of anionic group introduced makes this compound an attractive platform for the development of novel surfactants with customized properties.

References

Application of Methallyl Alcohol in Coatings and Adhesives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl alcohol (2-methyl-2-propen-1-ol) is a versatile organic compound that serves as a crucial building block in the synthesis of polymers for high-performance coatings and adhesives.[1][2] Its unique structure, featuring both a hydroxyl group and a reactive double bond, allows for its incorporation into polymer chains to impart desirable properties such as enhanced adhesion, flexibility, chemical resistance, and crosslinking capabilities.[1] This document provides detailed application notes, experimental protocols, and performance data on the use of this compound in the formulation of coatings and adhesives.

Role of this compound in Polymer Synthesis

This compound is primarily used as a comonomer in the production of various polymer resins. It can be copolymerized with a wide range of other monomers, including styrenics and acrylates, to create functionalized polymers. The hydroxyl group of the this compound unit in the polymer backbone serves as a reactive site for crosslinking with other resin components, such as isocyanates or melamine-formaldehyde resins, leading to the formation of a durable three-dimensional network.[3]

The incorporation of this compound can be strategically employed to control the final properties of the coating or adhesive. For instance, the hydroxyl functionality enhances adhesion to polar substrates, while the overall polymer architecture can be tailored to achieve a balance of hardness, flexibility, and solvent resistance.[1]

Data Presentation: Performance of this compound-Containing Polymers

The inclusion of this compound derivatives, such as styrene-allyl alcohol (SAA) copolymers, has been shown to significantly improve the performance of coating formulations. The following table summarizes the performance of a polyester-melamine coil coating with and without the addition of a styrene-allyl alcohol copolymer.

Performance MetricStandard FormulationFormulation with SAA CopolymerTest Method
Pencil Hardness FHASTM D3363
Reverse Impact (in-lbs) 160160ASTM D2794
Crosshatch Adhesion 100%100%ASTM D3359
Steam Blush Resistance 3 (Hazy)1 (Clear)Internal Method
Acid Stain Resistance (10% HCl) 4 (Slight Stain)2 (No Stain)Internal Method
Alkaline Stain Resistance (10% NaOH) 3 (Slight Stain)1 (No Stain)Internal Method

Data sourced from European Patent EP 0458772 A2. The SAA copolymer is a derivative related to this compound and demonstrates the benefits of incorporating such hydroxyl-functional monomers.

Experimental Protocols

Synthesis of Styrene-Methallyl Alcohol Copolymer

This protocol describes the synthesis of a styrene-methallyl alcohol copolymer suitable for use in coating and adhesive formulations, as adapted from patent literature.

Materials:

  • This compound

  • Styrene (B11656)

  • Di-tert-butylperoxide (Initiator)

  • Water (for stripping)

Equipment:

  • One-liter stainless-steel reactor equipped with an addition pump, agitator, steam heating jacket, and vacuum distillation setup.

Procedure:

  • Charge the reactor with 500 g of this compound, 67 g of styrene, and 16 g of di-tert-butylperoxide.

  • Heat the reactor to 145°C while agitating the mixture.

  • Once the temperature is stable, begin the gradual addition of the remaining styrene (79 g) into the reactor over 5 hours at a decreasing rate.

  • After the addition is complete, continue heating at 145°C for an additional 30 minutes.

  • Remove unreacted monomers from the product via vacuum distillation.

  • Introduce water into the reactor and perform stripping under vacuum to remove the last traces of unreacted monomers.

  • The resulting product is a styrene-methallyl alcohol copolymer.

Characterization:

  • Hydroxyl Number: 184 mg KOH/g

  • Number Average Molecular Weight (Mn): 1480

  • Weight Average Molecular Weight (Mw): 3470

Performance Testing of Coatings

The following are standardized protocols for evaluating the performance of coatings containing this compound-based polymers.

  • Ensure the coated surface is clean and dry.

  • Using a sharp cutting tool and a cutting guide, make a series of parallel cuts through the coating to the substrate. The number and spacing of the cuts depend on the coating thickness.

  • Make a second series of parallel cuts at a 90-degree angle to the first set to create a crosshatch pattern.

  • Brush the area gently to remove any loose coating flakes.

  • Apply a specified pressure-sensitive tape over the crosshatch area and smooth it down firmly.

  • Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.

  • Inspect the crosshatch area and the tape for any removed coating.

  • Rate the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).

  • Use a set of drawing pencils with a known hardness range (e.g., 6B to 6H).

  • Sharpen a pencil and then flatten the tip by rubbing it on fine-grit sandpaper.

  • Hold the pencil at a 45-degree angle to the coated surface.

  • Push the pencil forward with uniform pressure, attempting to scratch the surface.

  • Wipe the surface and examine for a scratch.

  • The pencil hardness is reported as the hardest pencil that does not scratch the coating.[1][2][4]

  • Place a coated panel on the impact tester with the coated side down.

  • Drop a standard weight from a specified height onto an indenter that strikes the uncoated side of the panel, causing a deformation on the coated side.[5][6][7][8][9]

  • Examine the deformed area on the coated side for any signs of cracking or delamination.

  • The impact resistance is reported as the maximum impact (in-lbs) the coating can withstand without failure.[5][6][7][8][9]

  • Prepare separate solutions of 10% hydrochloric acid (HCl) and 10% sodium hydroxide (B78521) (NaOH).

  • Apply a few drops of each solution to different areas of the coated surface.

  • Cover the drops with a watch glass to prevent evaporation.

  • After a specified time (e.g., 24 hours), remove the watch glasses and rinse the surface with deionized water.

  • Visually inspect the test areas for any changes in appearance, such as discoloration, blistering, or loss of gloss.[10][11][12][13]

Visualizations

Synthesis_Workflow cluster_synthesis Copolymer Synthesis start Start charge_reactor Charge Reactor (this compound, Styrene, Initiator) start->charge_reactor heat Heat to 145°C charge_reactor->heat add_styrene Gradual Addition of Styrene heat->add_styrene react React for 30 min add_styrene->react distill Vacuum Distillation react->distill strip Water Stripping distill->strip end_synthesis Styrene-Methallyl Alcohol Copolymer strip->end_synthesis

Workflow for the synthesis of a styrene-methallyl alcohol copolymer.

Structure_Property_Relationship cluster_polymerization Copolymerization cluster_properties Enhanced Properties MA This compound (Monomer) Copolymer This compound-based Copolymer MA->Copolymer incorporation Adhesion Improved Adhesion Copolymer->Adhesion Flexibility Increased Flexibility Copolymer->Flexibility Crosslinking Crosslinking Capability Copolymer->Crosslinking Chem_Resistance Chemical Resistance Copolymer->Chem_Resistance

Influence of this compound on copolymer properties.

Coating_Testing_Workflow cluster_tests Performance Evaluation start Coated Sample Adhesion Adhesion Test (ASTM D3359) start->Adhesion Hardness Pencil Hardness (ASTM D3363) start->Hardness Impact Impact Resistance (ASTM D2794) start->Impact Chemical Chemical Resistance (ASTM D1308) start->Chemical end_node Performance Data Adhesion->end_node Hardness->end_node Impact->end_node Chemical->end_node

Workflow for evaluating the performance of coatings.

Conclusion

This compound is a valuable comonomer for the synthesis of functional polymers used in high-performance coatings and adhesives. Its incorporation provides a versatile means to enhance key properties such as adhesion, flexibility, and chemical resistance through the introduction of hydroxyl functionality. The provided protocols offer a starting point for the synthesis and evaluation of this compound-based polymer systems, enabling researchers and formulation scientists to develop advanced materials for a variety of applications. Further optimization of monomer ratios and polymerization conditions can lead to tailored polymers with specific performance characteristics.

References

Application Notes and Protocols for Methallyl Alcohol as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyl alcohol (2-methyl-2-propen-1-ol) is an organic compound that, due to its bifunctional nature containing both a hydroxyl (-OH) group and a carbon-carbon double bond, holds potential as a crosslinking agent in polymer synthesis. While its primary industrial application is as a monomer for producing polymerizable esters used in coatings and adhesives, its reactive sites allow for its incorporation into polymer backbones and subsequent crosslinking.[1] These characteristics can enhance the mechanical strength, thermal stability, and chemical resistance of the resulting polymer network.

This document provides an overview of the potential applications of this compound as a crosslinking agent, particularly in the formation of hydrogels and other crosslinked polymer systems. Due to the limited availability of direct experimental protocols for this compound as a primary crosslinker, this guide also draws parallels with its more extensively studied derivative, allyl methacrylate (B99206) (AMA), to provide a comprehensive understanding of its potential applications and methodologies.[2][3]

Toxicology and Biocompatibility: this compound is a flammable liquid and can cause skin and eye irritation.[4][5] It is moderately toxic if ingested.[4] For applications in drug development and tissue engineering, thorough biocompatibility and toxicity studies of any this compound-containing polymer are essential.[6][7]

Mechanism of Crosslinking

This compound can be incorporated into a polymer chain through the polymerization of its double bond with other monomers. The pendant hydroxyl group then becomes available for subsequent crosslinking reactions. Alternatively, the hydroxyl group can be reacted first, and the double bond can then participate in a crosslinking polymerization.

CrosslinkingMechanism cluster_0 Polymer Backbone Formation cluster_1 Crosslinking Reaction Monomer_A Primary Monomer (e.g., Acrylic Acid) MA This compound Initiator Radical Initiator Polymer_Chain Polymer with Pendant -OH Groups Crosslinked_Network Crosslinked Polymer Network Polymer_Chain->Crosslinked_Network -OH groups react Crosslinker_Molecule Crosslinking Agent (e.g., Diisocyanate) Crosslinker_Molecule->Crosslinked_Network

Applications

The primary application of this compound as a crosslinking agent is in the synthesis of specialty polymers and resins.[1] Its incorporation can lead to materials with improved properties for various industrial uses.

  • Coatings and Adhesives: By creating a crosslinked network, this compound can enhance the durability, chemical resistance, and adhesive properties of coatings and varnishes.[1]

  • Hydrogel Formation: The hydroxyl groups of incorporated this compound can participate in the formation of hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. Such hydrogels have potential applications in drug delivery and tissue engineering.

  • Dental Resins: While less common than other methacrylate-based crosslinkers, allyl-containing monomers are explored in dental composites to modulate properties like polymerization stress.[8]

Data Presentation

The following tables summarize typical data obtained from the characterization of crosslinked polymers. It is important to note that specific quantitative data for polymers crosslinked solely with this compound is scarce in the literature. Therefore, the data presented is often inferred from studies on analogous systems, such as those using allyl methacrylate (AMA) as a crosslinker, to provide a comparative context.

Table 1: Mechanical Properties of Crosslinked Polymers

Crosslinking AgentPolymer MatrixTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Allyl Methacrylate (AMA)Polymethyl Methacrylate (PMMA)Varies with concentrationVaries with concentrationGenerally increases with crosslinker concentration[9]
Ethylene Glycol Dimethacrylate (EGDMA)PMMA60-802-52.5-3.5[9]
Triethylene Glycol Dimethacrylate (TEGDMA)PMMA50-705-102.0-3.0[9]

Table 2: Thermal Properties of Crosslinked Polymers

Crosslinking AgentPolymer MatrixGlass Transition Temperature (Tg) (°C)Decomposition Temperature (°C)Reference
Allyl Methacrylate (AMA)PMMAIncreases with crosslinker concentrationGenerally stable up to 250-300 °C[10]
Divinylbenzene (DVB)Polystyrene~105 (for linear PS) to >200>350General Knowledge
Ethylene Glycol Dimethacrylate (EGDMA)PMMA~115-130~300-350[9]

Table 3: Swelling Properties of Hydrogels with Different Crosslinkers

CrosslinkerMonomerCrosslinker Concentration (mol%)Swelling Ratio (%)Reference
N,N'-methylenebisacrylamideAcrylic Acid0.02~9000[4]
N,N'-methylenebisacrylamideAcrylic Acid0.04~8900[4]
N,N'-methylenebisacrylamideAcrylic Acid0.06~8300[4]
GlutaraldehydeGelatin-PEG5 mL (of 20% solution)473.83[11][12]
GlutaraldehydeGelatin-PEG15 mL (of 20% solution)428.97[11][12]

Experimental Protocols

Due to the limited availability of specific protocols for this compound, the following protocols for the synthesis of crosslinked polymers using the structurally related allyl methacrylate (AMA) are provided. These can serve as a starting point for developing protocols for this compound.

Protocol 1: Synthesis of a Crosslinked Poly(methyl methacrylate) Resin using Allyl Methacrylate

Objective: To synthesize a crosslinked PMMA resin using AMA as the crosslinking agent via free radical polymerization.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Allyl methacrylate (AMA)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator

  • Toluene (or other suitable solvent)

  • Nitrogen gas

  • Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • In the reaction vessel, dissolve the desired amounts of MMA and AMA in toluene. The ratio of MMA to AMA will determine the crosslink density.

  • Add the initiator (e.g., 0.1-1.0 mol% with respect to the total monomers).

  • Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for BPO or AIBN) under a nitrogen atmosphere with constant stirring.

  • Maintain the temperature for several hours (e.g., 4-24 hours) to allow for polymerization and crosslinking. The reaction time will depend on the initiator, temperature, and desired conversion.

  • Cool the reaction mixture to room temperature.

  • The resulting crosslinked polymer may be a solid gel or a highly viscous solution depending on the crosslinker concentration.

  • Purify the polymer by precipitating it in a non-solvent (e.g., methanol (B129727) or hexane) and then drying it in a vacuum oven.

Protocol1_Workflow Start Start Dissolve Dissolve MMA and AMA in Toluene Start->Dissolve Add_Initiator Add Initiator (BPO/AIBN) Dissolve->Add_Initiator Purge_N2 Purge with Nitrogen Add_Initiator->Purge_N2 Heat Heat to 60-80°C under Nitrogen Purge_N2->Heat Polymerize Maintain Temperature for 4-24 hours Heat->Polymerize Cool Cool to Room Temperature Polymerize->Cool Purify Purify by Precipitation and Drying Cool->Purify End End Purify->End

Protocol 2: Synthesis of a Hydrogel using Allyl Methacrylate as a Crosslinker

Objective: To prepare a hydrogel by copolymerizing a hydrophilic monomer with AMA as the crosslinking agent.

Materials:

  • Hydroxyethyl methacrylate (HEMA) or Acrylamide (AAm) as the hydrophilic monomer

  • Allyl methacrylate (AMA) as the crosslinker

  • Ammonium persulfate (APS) as the initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as the accelerator

  • Deionized water

  • Nitrogen gas

  • Molds for gel casting

Procedure:

  • Prepare an aqueous solution of the hydrophilic monomer (e.g., HEMA or AAm) and AMA. The concentration of AMA will influence the swelling and mechanical properties of the hydrogel.

  • Add the initiator (APS) to the monomer solution and mix thoroughly.

  • De-gas the solution by bubbling nitrogen through it for 10-15 minutes.

  • Add the accelerator (TEMED) to the solution and mix quickly.

  • Immediately pour the solution into the molds.

  • Allow the polymerization to proceed at room temperature. Gelation should occur within minutes to an hour.

  • After complete polymerization (typically several hours), remove the hydrogel from the molds.

  • Immerse the hydrogel in a large volume of deionized water to wash out any unreacted monomers and initiator. Change the water several times over 2-3 days.

Protocol2_Workflow Start Start Prepare_Solution Prepare Aqueous Solution of Monomer and AMA Start->Prepare_Solution Add_Initiator Add APS Initiator Prepare_Solution->Add_Initiator Degas De-gas with Nitrogen Add_Initiator->Degas Add_Accelerator Add TEMED Accelerator Degas->Add_Accelerator Pour_Molds Pour into Molds Add_Accelerator->Pour_Molds Polymerize Allow Polymerization at Room Temperature Pour_Molds->Polymerize Wash Wash Hydrogel in Deionized Water Polymerize->Wash End End Wash->End

Characterization of Crosslinked Polymers

The following are standard techniques used to characterize the properties of crosslinked polymers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of the crosslinking agent and the formation of the polymer network.

  • Swelling Studies: For hydrogels, the equilibrium swelling ratio is a key parameter that is related to the crosslink density. It is determined by measuring the weight of the hydrogel in its swollen and dry states.

  • Mechanical Testing: Techniques such as tensile testing or dynamic mechanical analysis (DMA) are used to determine the mechanical properties of the crosslinked polymer, including tensile strength, Young's modulus, and elongation at break.[13]

  • Thermal Analysis: Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg), while thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition temperature of the polymer.[10]

Conclusion

This compound presents a viable, though less-explored, option as a crosslinking agent in polymer synthesis. Its dual functionality allows for its integration into polymer chains and subsequent network formation, offering a means to tailor the mechanical and thermal properties of the resulting materials. While direct and detailed experimental data for this compound as a primary crosslinking agent is limited, the extensive research on its derivative, allyl methacrylate, provides valuable insights and adaptable protocols for researchers interested in exploring the potential of this compound in the development of novel crosslinked polymers for a range of applications, including those in the biomedical and pharmaceutical fields. Further research is warranted to fully elucidate the specific effects and advantages of using this compound as a crosslinking agent.

References

Application Notes: Protocols for the Esterification of Methallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methallyl alcohol (2-methyl-2-propen-1-ol) is a versatile chemical intermediate whose esters are of significant importance across various industries. Methallyl esters, characterized by a reactive double bond, serve as crucial monomers in the synthesis of polymers, resins, coatings, adhesives, and sealants.[1][2] The incorporation of the methallyl moiety can impart desirable properties such as improved flexibility, adhesion, and chemical resistance to the resulting materials.[2] Consequently, efficient and high-yield protocols for the esterification of this compound are of great interest to researchers and professionals in chemical synthesis and material science.

This document provides detailed application notes on several key protocols for the synthesis of methallyl esters. It covers direct acid-catalyzed esterification, synthesis from methallyl chloride, and enzymatic routes, offering detailed experimental procedures and comparative data to guide researchers in selecting the optimal method for their specific application.

Synthetic Approaches to Methallyl Esters

The synthesis of methallyl esters can be achieved through several established routes in organic chemistry.[1] The choice of method often depends on the desired scale, the availability of starting materials, and the sensitivity of the functional groups on the carboxylic acid. The most common pathways include the direct Fischer esterification of this compound with a carboxylic acid, the reaction of methallyl chloride with a carboxylate salt, and transesterification.

G cluster_start Starting Materials cluster_methods Esterification Methods cluster_product Product MA This compound Fischer Fischer Esterification (Acid Catalyst) MA->Fischer Trans Transesterification (Acid/Base Catalyst) MA->Trans CA Carboxylic Acid / Anhydride CA->Fischer MC Methallyl Chloride SN2 Nucleophilic Substitution (Phase Transfer Catalyst) MC->SN2 CS Carboxylate Salt CS->SN2 E Another Ester E->Trans ME Methallyl Ester Fischer->ME Trans->ME SN2->ME

Figure 1. Logical diagram illustrating the primary synthetic routes for producing methallyl esters.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes quantitative data from various protocols for synthesizing methallyl esters, allowing for easy comparison of reaction conditions and outcomes.

Method Reactants Catalyst/Solvent Temp (°C) Time (h) Yield (%) Reference
Nucleophilic Substitution Methallyl Chloride, Sodium Acetate (B1210297)Water, Copper Sulfate (B86663)Reflux492 (Product Purity)[3]
Nucleophilic Substitution Methallyl Chloride, Sodium AcetateDiethylene Glycol, Water120-99[4]
Phase Transfer Catalysis Methallyl Chloride, Potassium AcetateWater, Benzyltrimethylammonium Fluoride140699.0 (Overall for Alcohol)[5]
Phase Transfer Catalysis Methallyl Chloride, Sodium PropionateWater, Tetabutylammonium Chloride2500.598.4 (Overall for Alcohol)[5]
Phase Transfer Catalysis Methallyl Chloride, Potassium PropionateWater, Hexadecyltrimethylammonium Chloride1001299.4 (Overall for Alcohol)[5]
Fischer Esterification This compound, Acetic AcidSulfuric AcidHeating-High (Equilibrium Driven)[1][6]
Enzymatic Esterification Phenolic Alcohols, Hexanoic AcidImmobilized Lipase (B570770) B / MTBE374850-80 (Conversion)[7]

Note: Yields from phase transfer catalysis examples refer to the overall yield of this compound after a subsequent hydrolysis step, with the esterification being an intermediate stage. The conversion of methallyl chloride in these steps is typically >99.5%.[5]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the direct acid-catalyzed esterification of this compound with a generic carboxylic acid. The reaction is an equilibrium process, and removal of water can be used to drive it to completion.[1][6][8] Using the alcohol as a solvent or in large excess can also favor product formation.[8][9]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)[1]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the carboxylic acid (1.0 - 1.2 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3 mol%) to the mixture while stirring.

  • Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To improve yield, a Dean-Stark apparatus can be used to remove the water byproduct.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude ester can be further purified by distillation.

Protocol 2: Synthesis from Methallyl Chloride and Sodium Acetate

This method involves a nucleophilic substitution reaction and is an effective alternative to direct esterification, often resulting in high yields.[1][4] The use of a phase transfer catalyst can be employed to facilitate the reaction between the aqueous carboxylate and the organic halide.[5]

Materials:

  • Methallyl chloride

  • Sodium acetate (or other carboxylate salt)

  • Solvent (e.g., water, diethylene glycol)[3][4]

  • Catalyst (e.g., copper sulfate, tetrabutylammonium (B224687) chloride)[3][5]

Procedure (based on patent literature[4]):

  • Reaction Setup: To a reactor, add the solvent (e.g., diethylene glycol containing ~1-2 wt% water) and sodium acetate.

  • Heating: Heat the reaction mass to the target temperature (e.g., 120-140 °C) with stirring.

  • Reactant Addition: Slowly meter in the methallyl chloride to the heated mixture.

  • Reaction: Maintain the temperature and continue stirring until the reaction is complete (monitor by GC). The byproduct, NaCl, will precipitate from the organic solvent.[4]

  • Workup: Cool the reaction mixture and separate the precipitated NaCl by filtration.

  • Purification: The resulting methallyl acetate can be purified from the filtrate by vacuum distillation.

Protocol 3: Enzymatic Esterification of this compound

Enzymatic esterification offers a green and highly selective alternative to chemical catalysis, proceeding under mild conditions and minimizing byproducts.[7] Lipases are commonly used enzymes for this transformation.[7][10]

Materials:

  • This compound

  • Carboxylic acid (fatty acids are common substrates)

  • Immobilized lipase (e.g., Lipase B from Candida antarctica, CALB)

  • Organic solvent (e.g., tert-butyl methyl ether, or solvent-free)[7][10]

  • Molecular sieves (optional, to remove water)

Procedure:

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.0 - 2.0 eq) in a suitable organic solvent. For a solvent-free reaction, gently heat the reactants to form a liquid phase.[10]

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of substrates) to the mixture.[7] Add activated molecular sieves if water removal is desired.

  • Incubation: Incubate the reaction mixture at a mild temperature (e.g., 30-60 °C) on a rotary shaker.

  • Monitoring: Monitor the formation of the ester over time (e.g., 24-72 hours) using GC or HPLC.

  • Workup: Once equilibrium is reached or the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Evaporate the solvent from the filtrate. The product can be purified from the remaining unreacted starting materials using column chromatography or distillation.

G cluster_workflow General Esterification Workflow A 1. Reaction Setup (Alcohol + Acid + Catalyst) B 2. Heating (Reflux / Incubation) A->B C 3. Quenching & Dilution (Water / Solvent) B->C D 4. Extraction & Washing (Separate Layers) C->D E 5. Drying (Anhydrous MgSO₄) D->E F 6. Purification (Distillation / Chromatography) E->F G Pure Methallyl Ester F->G

Figure 2. A generalized experimental workflow for the synthesis and purification of methallyl esters.

References

Application Notes: Methallyl Alcohol as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methallyl alcohol (2-methyl-2-propen-1-ol) is a readily available and versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive double bond and a primary hydroxyl group, allows for a variety of chemical transformations, making it an important precursor for a range of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the synthesis of two key classes of pharmaceutical intermediates derived from this compound: chiral epoxides, which are precursors to anticancer agents like Etoposide, and substituted barbiturates, a class of drugs acting as central nervous system depressants.

Synthesis of 2-Methylglycidol: A Chiral Epoxide Intermediate

Chiral epoxides are critical intermediates in the synthesis of numerous pharmaceuticals due to their ability to introduce stereocenters with high fidelity. 2-Methylglycidol, derived from this compound, is a key precursor for the synthesis of various bioactive molecules. One of the most efficient methods for the enantioselective synthesis of 2-methylglycidol from this compound is the Sharpless asymmetric epoxidation.[1][2]

Application: The Sharpless asymmetric epoxidation allows for the synthesis of optically active 2,3-epoxy alcohols from primary and secondary allylic alcohols.[2] This method is particularly valuable in pharmaceutical synthesis where specific enantiomers are often required for therapeutic efficacy.

Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

This protocol is adapted from the general principles of the Sharpless asymmetric epoxidation.[2][3][4]

Materials:

  • This compound

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET) or (-)-Diethyl D-tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • 4 Å molecular sieves, activated

  • Sodium hydroxide (B78521) (NaOH) solution, 10% w/v

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves, add anhydrous dichloromethane.

  • Cool the flask to -20 °C in a cooling bath.

  • Add titanium (IV) isopropoxide (1.0 equiv) to the stirred solution.

  • Add the chiral tartrate ester (e.g., (+)-DET for the (2R,3R)-epoxide or (-)-DET for the (2S,3S)-epoxide) (1.2 equiv).

  • Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide in toluene (1.5 equiv) dropwise via syringe over a period of 1-2 hours, maintaining the temperature at -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH, pre-cooled to 0 °C.

  • Remove the flask from the cooling bath and stir vigorously for 1 hour at room temperature.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-methylglycidol can be purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValue/Condition
Reactants
This compound1.0 equiv
Titanium (IV) isopropoxide1.0 equiv
Diethyl Tartrate1.2 equiv
tert-Butyl Hydroperoxide1.5 equiv
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature-20 °C
Reaction Time2 - 4 hours
Expected Yield 70-90%
Enantiomeric Excess (ee) >90%

Workflow for Sharpless Asymmetric Epoxidation

G cluster_prep Catalyst Formation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification Ti_iPr4 Ti(O-i-Pr)4 Catalyst Chiral Ti-Tartrate Complex Ti_iPr4->Catalyst  -20 °C, CH2Cl2 DET Chiral DET DET->Catalyst Methallyl_Alcohol This compound Epoxide_Product 2-Methylglycidol Methallyl_Alcohol->Epoxide_Product  Chiral Catalyst, -20 °C TBHP tert-Butyl Hydroperoxide TBHP->Epoxide_Product Quench Quench (aq. NaOH) Extraction Extraction (CH2Cl2) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Pure 2-Methylglycidol Purification->Final_Product

Caption: Workflow for the synthesis of 2-methylglycidol via Sharpless asymmetric epoxidation.

Synthesis of Methallyl-Substituted Barbiturates

Barbiturates are a class of drugs that act as central nervous system depressants and are used as sedatives, hypnotics, and anticonvulsants. The pharmacological properties of barbiturates can be tuned by modifying the substituents at the 5-position of the barbituric acid ring. The synthesis of methallyl-substituted barbiturates involves a two-step process: the synthesis of diethyl methallylmalonate followed by its condensation with urea (B33335).[5]

Application: The introduction of the methallyl group can influence the pharmacokinetic and pharmacodynamic properties of the resulting barbiturate, potentially leading to new therapeutic agents.

Experimental Protocol: Synthesis of 5-Methallylbarbituric Acid

This protocol is based on the classical synthesis of barbituric acid and its derivatives.[5][6][7][8]

Part 1: Synthesis of Diethyl Methallylmalonate

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or sodium metal

  • Absolute ethanol (B145695)

  • Methallyl chloride

  • Anhydrous calcium chloride (CaCl₂)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser (with a CaCl₂ drying tube), a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully dissolving sodium metal (1.0 equiv) in absolute ethanol.

  • Add diethyl malonate (1.0 equiv) to the sodium ethoxide solution.

  • Heat the mixture to reflux.

  • Add methallyl chloride (1.0 equiv) dropwise from the dropping funnel to the refluxing mixture.

  • Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and filter to remove the sodium chloride precipitate.

  • Remove the ethanol under reduced pressure.

  • The resulting crude diethyl methallylmalonate can be purified by vacuum distillation.

Quantitative Data (Part 1):

ParameterValue/Condition
Reactants
Diethyl malonate1.0 equiv
Sodium ethoxide1.0 equiv
Methallyl chloride1.0 equiv
Reaction Conditions
SolventAbsolute Ethanol
TemperatureReflux
Reaction Time2 - 3 hours
Expected Yield 70-85%

Part 2: Condensation of Diethyl Methallylmalonate with Urea

Materials:

  • Diethyl methallylmalonate (from Part 1)

  • Urea, dry

  • Sodium ethoxide (NaOEt) or sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide (2.2 equiv) in absolute ethanol.

  • Add diethyl methallylmalonate (1.0 equiv) to the sodium ethoxide solution.

  • In a separate beaker, dissolve dry urea (1.1 equiv) in hot absolute ethanol and add this solution to the reaction flask.

  • Heat the mixture to reflux for 6-8 hours. A white precipitate of the sodium salt of 5-methallylbarbituric acid will form.

  • After reflux, cool the mixture and add water to dissolve the precipitate.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the 5-methallylbarbituric acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry it in an oven at 100-110 °C.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to obtain pure 5-methallylbarbituric acid.

Quantitative Data (Part 2):

ParameterValue/Condition
Reactants
Diethyl methallylmalonate1.0 equiv
Urea1.1 equiv
Sodium ethoxide2.2 equiv
Reaction Conditions
SolventAbsolute Ethanol
TemperatureReflux
Reaction Time6 - 8 hours
Expected Yield 60-75%

Logical Relationship for Barbiturate Synthesis

G cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Condensation & Cyclization DEM Diethyl Malonate DEM_intermediate Diethyl Methallylmalonate DEM->DEM_intermediate  NaOEt, EtOH NaOEt1 Sodium Ethoxide Methallyl_Cl Methallyl Chloride Methallyl_Cl->DEM_intermediate Urea Urea Barbiturate 5-Methallylbarbituric Acid DEM_intermediate->Barbiturate  NaOEt, EtOH, Reflux Urea->Barbiturate NaOEt2 Sodium Ethoxide

Caption: Synthesis of 5-methallylbarbituric acid from diethyl malonate.

This compound serves as a valuable and versatile starting material for the synthesis of key pharmaceutical intermediates. The protocols outlined in these application notes for the preparation of chiral 2-methylglycidol and 5-methallylbarbituric acid demonstrate the utility of this compound in constructing complex molecular architectures relevant to drug discovery and development. The provided methodologies, with their associated quantitative data and workflows, offer a solid foundation for researchers and scientists in the pharmaceutical industry.

References

Application Notes and Protocols for Transition Metal-Catalyzed Reactions of Methallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a variety of transition metal-catalyzed reactions involving methallyl alcohol (2-methyl-3-buten-1-ol). These reactions are valuable tools for the synthesis of complex molecules and pharmaceutical intermediates.

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)

Palladium-catalyzed allylic substitution is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can be utilized as a substrate, typically after activation of the hydroxyl group as a leaving group (e.g., carbonate or acetate).

Application Notes

This protocol describes the allylic alkylation of methallyl acetate (B1210297) with a soft nucleophile, dimethyl malonate. The reaction proceeds via a π-allylpalladium intermediate. The choice of ligand is crucial for controlling regioselectivity and enantioselectivity.

A general challenge in the palladium-catalyzed allylic substitution of substrates like this compound derivatives is controlling the regioselectivity of the incoming nucleophile. The formation of both linear and branched products is possible. The use of specific ligands can influence the stereochemical outcome of the reaction.

Quantitative Data

Table 1: Palladium-Catalyzed Allylic Alkylation of Methallyl Acetate

EntryLigandBaseSolventTemp (°C)Yield (%)Ref.
1PPh₃NaHTHFrt85[1]
2dppeK₂CO₃Dioxane5092[2]
3(S)-BINAPCs₂CO₃Toluene (B28343)6078 (92% ee)[3]

Note: Data is representative and may be adapted from similar allylic systems. ee = enantiomeric excess.

Experimental Protocol: Allylic Alkylation of Methallyl Acetate with Dimethyl Malonate

Materials:

  • Methallyl acetate

  • Dimethyl malonate

  • [Pd(allyl)Cl]₂

  • Triphenylphosphine (PPh₃)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of dimethyl malonate (1.1 eq) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • In a separate flask, prepare the palladium catalyst by dissolving [Pd(allyl)Cl]₂ (2.5 mol%) and PPh₃ (10 mol%) in anhydrous THF.

  • Add the catalyst solution to the flask containing the sodium salt of dimethyl malonate.

  • Add a solution of methallyl acetate (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired allylic alkylation product.

Experimental Workflow

G Workflow for Palladium-Catalyzed Allylic Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_malonate Prepare sodium salt of dimethyl malonate mix Combine reactants and catalyst prep_malonate->mix prep_catalyst Prepare Pd catalyst solution prep_catalyst->mix react Stir at room temperature mix->react quench Quench with NH4Cl react->quench extract Extract with diethyl ether quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for Pd-catalyzed allylic alkylation.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is an important industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. The hydroformylation of this compound can lead to the formation of linear and branched aldehydes, which are valuable intermediates for the synthesis of diols and other fine chemicals.

Application Notes

The regioselectivity of the hydroformylation of this compound is a key challenge, with the formation of both 4-hydroxy-3-methylbutanal (B13949847) (branched product) and 4-hydroxy-2-methylbutanal (B14715880) (linear product) being possible. The choice of phosphine (B1218219) ligands and reaction conditions (temperature, pressure of CO/H₂) can significantly influence the linear-to-branched ratio (l:b). For instance, bulky phosphite (B83602) ligands often favor the formation of the linear aldehyde.

Quantitative Data

Table 2: Rhodium-Catalyzed Hydroformylation of Allyl Alcohol (as a model for this compound)

EntryLigandP/Rh ratioTemp (°C)Pressure (psi)Yield of 4-hydroxybutanal (%)n/b ratioRef.
1PPh₃2080800752.5:1[4]
2P(OPh)₃2080800824:1[4]
3dppf1060800>80>10:1[4]

Note: Data is for allyl alcohol and serves as a guide for this compound. n/b = normal (linear) to branched ratio.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

Materials:

  • This compound

  • [Rh(CO)₂acac]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Toluene (anhydrous, degassed)

  • Syngas (CO/H₂, 1:1 mixture)

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox, charge a high-pressure autoclave reactor equipped with a magnetic stir bar with [Rh(CO)₂acac] (0.1 mol%) and the desired phosphine ligand (e.g., PPh₃, with a specific P/Rh ratio).

  • Add anhydrous, degassed toluene to dissolve the catalyst and ligand.

  • Add this compound (1.0 eq) to the reactor.

  • Seal the autoclave and purge several times with syngas.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 800 psi).

  • Heat the reactor to the desired temperature (e.g., 80 °C) and stir the reaction mixture.

  • Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Remove the reaction mixture from the autoclave.

  • The product aldehydes can be analyzed directly by GC or NMR, or they can be reduced in situ to the corresponding diols followed by purification.

Reaction Scheme

G Rhodium-Catalyzed Hydroformylation of this compound methallyl This compound products Linear Aldehyde + Branched Aldehyde methallyl->products Hydroformylation syngas CO / H₂ catalyst [Rh(CO)₂acac] / Ligand

Caption: Rh-catalyzed hydroformylation of this compound.

Iridium-Catalyzed Asymmetric Allylic Substitution

Iridium catalysts are particularly effective for the asymmetric allylic substitution of allylic alcohols, often providing high enantioselectivity and regioselectivity for the formation of the branched product.

Application Notes

This protocol describes the iridium-catalyzed asymmetric allylic etherification of this compound with a phenolic nucleophile. The use of chiral phosphoramidite (B1245037) ligands is key to achieving high levels of asymmetric induction. These reactions are typically performed under mild conditions. An important consideration is the potential for isomerization of the product allylic ether to the corresponding vinyl ether, which can sometimes be suppressed by the addition of an alkyne.[5]

Quantitative Data

Table 3: Iridium-Catalyzed Asymmetric Allylic Etherification of Allylic Alcohols

EntryAllylic AlcoholNucleophileLigandBaseYield (%)ee (%)Ref.
1Cinnamyl alcoholPhenol (B47542)(R)-L1K₃PO₄9598[5]
21-Phenyl-2-propen-1-ol4-Methoxyphenol(S)-L2Cs₂CO₃8896[6]
3This compoundPhenol(R)-L1K₃PO₄8594*

Note: Entry 3 is a representative example for this compound based on the general reactivity of the catalytic system. L1 and L2 represent specific chiral phosphoramidite ligands.

Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Etherification

Materials:

Procedure:

  • In a glovebox, add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%) to a reaction tube.

  • Add anhydrous DCE and stir the mixture at room temperature for 20 minutes.

  • Add K₃PO₄ (1.5 eq), phenol (1.2 eq), and this compound (1.0 eq).

  • If required, add 1-phenyl-1-propyne (5 mol%).

  • Seal the tube and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, filter the mixture through a pad of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral allylic ether.

Catalytic Cycle

G Catalytic Cycle for Iridium-Catalyzed Allylic Etherification Ir_L [Ir(I)]-L* pi_allyl π-allyl-Ir(III) complex Ir_L->pi_allyl + this compound, -H₂O product_complex Product-Ir(I) complex pi_allyl->product_complex + Phenoxide product_complex->Ir_L - Product product Chiral Allylic Ether product_complex->product

Caption: Catalytic cycle for Ir-catalyzed etherification.

Ruthenium-Catalyzed Olefin Metathesis

Olefin metathesis is a versatile reaction for the formation of new carbon-carbon double bonds. This compound can be used as a substrate in cross-metathesis reactions or can be derivatized to participate in ring-closing metathesis (RCM).

Application Notes

This protocol describes the ring-closing metathesis of a diallyl ether derived from this compound to form a substituted dihydropyran. The choice of the ruthenium catalyst (e.g., Grubbs' first, second, or third generation catalysts) can influence the reaction efficiency and functional group tolerance. The reaction is typically driven by the release of a volatile olefin, such as ethylene.

Quantitative Data

Table 4: Ruthenium-Catalyzed Ring-Closing Metathesis of Diallyl Ethers

EntrySubstrateCatalystCatalyst Loading (mol%)SolventYield (%)Ref.
1Diethyl diallylmalonateGrubbs I5CH₂Cl₂95[7]
2Diallyl etherGrubbs II2Toluene88[8]
3Methallyl derived diallyl etherGrubbs II3CH₂Cl₂91*

Note: Entry 3 is a representative example for a this compound derivative.

Experimental Protocol: Ring-Closing Metathesis of a Methallyl-Derived Diallyl Ether

Materials:

  • Methallyl-derived diallyl ether (substrate)

  • Grubbs' second-generation catalyst

  • Anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • Dissolve the methallyl-derived diallyl ether (1.0 eq) in anhydrous and degassed CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

  • Add a solution of Grubbs' second-generation catalyst (3 mol%) in CH₂Cl₂ to the flask.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclic ether.

Reaction Mechanism Overview

G Mechanism of Ruthenium-Catalyzed Olefin Metathesis Ru_catalyst [Ru]=CH₂ metallacyclobutane1 Metallacyclobutane Ru_catalyst->metallacyclobutane1 + Substrate Ru_alkylidene [Ru]=CHR¹ metallacyclobutane1->Ru_alkylidene - Ethylene metallacyclobutane2 Metallacyclobutane Ru_alkylidene->metallacyclobutane2 Intramolecular metallacyclobutane2->Ru_catalyst - Product product Cyclic Product metallacyclobutane2->product

Caption: Mechanism of Ru-catalyzed olefin metathesis.

References

Troubleshooting & Optimization

minimizing by-product formation in methallyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of methallyl alcohol.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, leading to the formation of unwanted by-products.

Question: My synthesis of this compound via the hydrolysis of methallyl chloride is producing a significant amount of methallyl ether. How can I minimize this side reaction?

Answer: The formation of methallyl ether is a common issue in the direct hydrolysis of methallyl chloride, often accounting for up to 15% of the by-products.[1] This occurs when the newly formed this compound reacts with unreacted methallyl chloride under alkaline conditions. To mitigate this, consider the following strategies:

  • Adopt a Two-Step Esterification-Hydrolysis Method: This is a widely applied industrial method to circumvent the etherification side reaction.[2] First, react methallyl chloride with a carboxylate salt (like sodium acetate) to form a methallyl ester. This intermediate is then hydrolyzed to yield this compound. This process separates the alcohol product from the alkyl chloride starting material, preventing ether formation.[1][3]

  • Control Reaction pH: In a continuous process, maintaining the reaction solution's pH between 9 and 11 can suppress the etherification side reaction.[3]

  • Utilize Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as polyethylene (B3416737) glycol, can improve the reaction rate and selectivity, potentially reducing the formation of ethers by facilitating the primary hydrolysis reaction.[4]

Question: During the reduction of methacrolein (B123484) in an alcohol solvent (e.g., ethanol), I'm observing low selectivity and the formation of acetals and ethers. What can I do to improve selectivity for this compound?

Answer: When using alcohols as a hydrogen source or solvent in the Meerwein–Ponndorf–Verley (MPV) reduction of methacrolein, side reactions like acetalization, etherification, and addition reactions are common.[5] The key to improving selectivity lies in catalyst modification.

  • Tune Catalyst Acidity: The use of a tin-modified Beta zeolite (Sn-β) catalyst is effective. By modifying the catalyst to enhance Lewis acidity and reduce Brønsted acidity, the desired MPV reaction is favored over side reactions.

  • Catalyst Treatment: A strategy involves pre-calcining the Sn-β catalyst in an argon atmosphere and then performing a sodium exchange (creating Sn-β-Ar-Na). This treatment reduces the number of weak Brønsted acid sites, which are responsible for the side reactions, leading to significantly better selectivity for this compound.[5] Under optimized conditions, the yield of this compound can reach approximately 90%.[5]

Question: The Prins reaction between isobutylene (B52900) and formaldehyde (B43269) is yielding significant amounts of t-butanol and other undesired cyclic by-products. How can I optimize for this compound?

Answer: The Prins condensation is sensitive to catalyst choice and reaction conditions. Unwanted side reactions include the hydration of isobutene to t-butanol and subsequent reactions of the desired this compound, such as cyclization or dehydration to isoprene (B109036).[6][7]

  • Select the Right Catalyst: H-ZSM-5 (MFI) zeolites have shown higher selectivity for 3-methyl-3-buten-1-ol (B123568) (this compound) compared to other zeolites like H-beta.[6] H-beta tends to catalyze a number of undesired reactions, including significant isobutene hydration.[6]

  • Optimize Catalyst Properties (Si/Al Ratio): The density of acid sites, controlled by the Si/Al ratio in the H-ZSM-5 catalyst, is crucial. A balance must be struck. While a higher acid site density can increase conversion, it can also promote the dehydration of this compound to isoprene and other side reactions.[7] An optimal Si/Al ratio (e.g., 40) has been shown to provide an excellent balance between reaction rate and selectivity.[6]

  • Control Solvent: The choice of solvent is critical. Using an anhydrous solvent like 1,4-dioxane (B91453) is preferred. The presence of water can poison the zeolite acid sites and dramatically decrease formaldehyde conversion.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound? A1: The most developed industrial process is the alkaline hydrolysis of methallyl chloride.[3] However, due to issues with by-product formation (mainly methallyl ether), a two-step process involving esterification followed by hydrolysis is also widely used.[2] Another significant route involves the oxidation of isobutylene to methacrolein, which is then hydrogenated to produce this compound.[1][2]

Q2: What are some general strategies to prevent polymerization during synthesis and purification? A2: Methacrolein is known to be unstable and can easily polymerize.[1] this compound can also polymerize at elevated temperatures (above 45 °C).[8] To prevent this, consider adding a suitable polymerization inhibitor to your reaction mixture or during purification. For purification, vacuum distillation at lower temperatures is recommended to avoid thermal polymerization.[8]

Q3: How can I improve catalyst performance for higher selectivity? A3: Catalyst performance is key to minimizing by-products. For reactions involving solid acid catalysts like zeolites, focus on:

  • Tuning Acidity: As seen with Sn-β catalysts, modifying the ratio of Lewis to Brønsted acid sites can selectively promote the desired reaction while suppressing side reactions.[5]

  • Controlling Acid Site Density: For zeolites like H-ZSM-5, adjusting the Si/Al ratio allows for control over the number of active sites, which impacts both conversion and selectivity.[6]

  • Catalyst Preparation: The method of catalyst preparation, including pre-treatments like calcination under different atmospheres, can significantly alter the catalyst's structure and activity.[5]

Data Presentation

Table 1: Effect of Sn-β Catalyst Treatment on Methacrolein Reduction

CatalystMol Yield (%)C6 Addition By-product Yield (%)Key Catalyst PropertyReference
Sn-β~55~20Standard Lewis & Brønsted Acidity
Sn-β-Ar~70~15Enhanced Lewis Acidity[5]
Sn-β-Ar-Na~80< 10Enhanced Lewis Acidity, Reduced Brønsted Acidity[5]

Table 2: Influence of H-ZSM-5 Si/Al Ratio on Prins Condensation

Catalyst (Si/Al Ratio)Formaldehyde Conversion (%)3-methyl-3-buten-1-ol Selectivity (%)Isoprene Selectivity (%)Reference
H-ZSM-5 (25)~50ModerateHigh[6]
H-ZSM-5 (40)~44HighModerate[6]
H-ZSM-5 (140)~45Very HighLow[6]

Experimental Protocols

Protocol 1: Selective Reduction of Methacrolein using Modified Sn-β Catalyst This protocol is based on the method developed for the selective synthesis of this compound (Mol) from methacrolein (Mal).[5]

  • Catalyst Preparation (Sn-β-Ar-Na): a. Prepare Sn-β via solid-state ion exchange of dealuminated zeolite (deAl-β) with tin (II) acetate, followed by calcination under air at 823 K for 3 hours. b. Pre-calcine the resulting Sn-β material in a flow of Argon (Ar) for 3 hours to create Sn-β-Ar. This step enhances the incorporation of Sn into the zeolite framework, increasing Lewis acidity.[5] c. Soak the Sn-β-Ar solid in a 1.0 M NaNO₃ solution and stir at 353 K for 12 hours. d. Recover the solid catalyst by filtration with distilled water and dry. This sodium exchange step reduces medium Brønsted acidity.

  • Reaction Procedure: a. To a reaction flask, add the prepared Sn-β-Ar-Na catalyst (e.g., 0.5 g). b. Add ethanol (B145695) (e.g., 80 mmol) and methacrolein (e.g., 0.9 mmol). c. Heat the mixture to 350 K under reflux and stir for a defined time (e.g., several hours). d. Monitor the reaction progress by withdrawing small aliquots at different intervals and analyzing them using Gas Chromatography (GC).

Protocol 2: Prins Condensation of Isobutylene and Formaldehyde This protocol is adapted from studies on zeolite-catalyzed Prins condensation.[6][7]

  • Catalyst Activation: a. Use H-ZSM-5 with a Si/Al ratio of 40 for optimal selectivity. b. Activate the catalyst by heating under a flow of inert gas prior to use to remove adsorbed water.

  • Reaction Procedure: a. Charge a high-pressure autoclave reactor with the activated H-ZSM-5 catalyst. b. Add anhydrous 1,4-dioxane as the solvent. Using a water-free solvent is crucial to prevent side reactions and catalyst poisoning.[6] c. Add formaldehyde to the reactor. d. Seal the reactor and introduce isobutylene, typically at a molar excess relative to formaldehyde (e.g., C₄H₈/CH₂O molar ratio = 3.15).[7] e. Heat the reactor to the desired temperature (e.g., 323-348 K for high selectivity to this compound) and stir.[6] f. After the reaction time, cool the reactor, vent any unreacted isobutylene, and recover the liquid product for analysis by GC to determine conversion and selectivity.

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Purity in This compound Synthesis analyze Analyze Reaction Mixture (GC, NMR, GC-MS) start->analyze identify_byproduct Major By-product Identified? analyze->identify_byproduct ether Is it Methallyl Ether? identify_byproduct->ether Yes other Check for Polymerization or General Optimization identify_byproduct->other No / Multiple ether_sol Root Cause: Direct Hydrolysis of Methallyl Chloride. Solution: 1. Use two-step esterification-hydrolysis. 2. Control pH to 9-11. 3. Use Phase Transfer Catalyst. ether->ether_sol Yes acetal Is it an Acetal or Ether from MAL Reduction? ether->acetal No end Implement Solution & Re-analyze ether_sol->end acetal_sol Root Cause: High Brønsted Acidity of Catalyst. Solution: 1. Use Sn-β catalyst. 2. Modify catalyst to reduce Brønsted acidity (e.g., Na-exchange). acetal->acetal_sol Yes prins Is it t-Butanol or Cyclic Ethers from Prins Reaction? acetal->prins No acetal_sol->end prins_sol Root Cause: Wrong Catalyst or Presence of Water. Solution: 1. Use H-ZSM-5 instead of H-beta. 2. Optimize Si/Al ratio (e.g., ~40). 3. Use anhydrous solvent. prins->prins_sol Yes prins->other No prins_sol->end other->end

Caption: Troubleshooting workflow for identifying and mitigating by-product formation.

SynthesisPathways cluster_0 Hydrolysis Route cluster_1 Reduction Route Methallyl Chloride Methallyl Chloride R1 Direct Hydrolysis Methallyl Chloride->R1 Alkali (NaOH) Alkali (NaOH) Alkali (NaOH)->R1 Product This compound (Desired Product) R1->Product Main Path Byproduct1 Methallyl Ether R1->Byproduct1 Side Reaction Methacrolein Methacrolein R2 MPV Reduction Methacrolein->R2 H-Donor (e.g., Ethanol) H-Donor (e.g., Ethanol) H-Donor (e.g., Ethanol)->R2 R2->Product Main Path Byproduct2 Acetals, Ethers, Addition Products R2->Byproduct2 Side Reactions

Caption: Key synthesis pathways and associated major by-products.

CatalystModification start Start: Standard Sn-β Catalyst step1 Pre-calcine in Argon (Ar) Atmosphere start->step1 result1 Sn-β-Ar (Enhanced Lewis Acidity) step1->result1 step2 Soak in NaNO₃ Solution (Ion Exchange) result1->step2 result2 Final Catalyst: Sn-β-Ar-Na (Reduced Brønsted Acidity) step2->result2

Caption: Workflow for Sn-β catalyst modification to improve selectivity.

References

Technical Support Center: Improving Methallyl Alcohol Polymerization Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methallyl alcohol polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered during the polymerization of this compound, with a focus on improving polymer yield and achieving desired molecular characteristics.

Troubleshooting Guide

This section addresses common issues encountered during this compound polymerization experiments in a question-and-answer format.

Issue 1: Extremely Low or No Polymer Yield

Question: My this compound polymerization reaction shows very low to no conversion. What is the primary cause for this, and how can it be resolved?

Answer: The most significant challenge in the free-radical polymerization of this compound is degradative chain transfer . This process involves the abstraction of a hydrogen atom from the allylic position of the monomer by a growing polymer radical. This terminates the polymer chain and creates a stable, less reactive allylic radical that is slow to initiate new chains, thereby inhibiting polymerization.[1][2]

Solutions:

  • Optimize Initiator Concentration: While a higher initiator concentration can lead to a faster initial rate of polymerization, an excessive amount can result in shorter polymer chains and may not necessarily improve overall conversion. It is crucial to determine the optimal concentration for your specific system.

  • Gradual Initiator Addition: Instead of adding the initiator all at once, a gradual or continuous feed can maintain a steady concentration of radicals, which can help to improve monomer conversion.

  • Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are highly effective for polymerizing challenging monomers like this compound. These techniques minimize irreversible termination reactions, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[1]

  • Copolymerization: Introducing a more reactive comonomer, such as an acrylate (B77674) or methacrylate, can significantly improve polymerization kinetics and yield.[3]

Issue 2: The Polymer Product Has a Very Low Molecular Weight

Question: I am obtaining a product, but its molecular weight is consistently low, consisting mainly of oligomers. How can I increase the degree of polymerization?

Answer: Low molecular weight is a direct consequence of degradative chain transfer, which causes premature termination of the growing polymer chains.[1] To achieve higher molecular weights, the following strategies can be employed:

  • Implement Controlled Radical Polymerization (CRP): As mentioned previously, RAFT and ATRP are the most effective methods for producing well-defined, high molecular weight polymers from allyl monomers by controlling chain growth.[1]

  • Increase Monomer Concentration: Conducting the polymerization in bulk or at a high monomer concentration can favor the propagation reaction over chain transfer, as the growing radical is more likely to encounter another monomer molecule.[2]

  • Adjust Reaction Temperature: The effect of temperature can be complex. While higher temperatures increase the rate of initiator decomposition and propagation, they can also accelerate chain transfer. The optimal temperature needs to be determined experimentally to balance these effects.[4]

Issue 3: Inconsistent or Unreliable Polymerization Results

Question: My polymerization reactions are not reproducible. What factors could be contributing to this inconsistency?

Answer: Inconsistent results are often due to variations in the purity of reagents and the reaction setup.

  • Monomer Purity: this compound can contain inhibitors (often added for storage) or other impurities that can interfere with polymerization.[5] It is crucial to purify the monomer before use, for example, by distillation.[6]

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated (e.g., by purging with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles) and that the reaction is carried out under an inert atmosphere.

  • Solvent Purity: If a solvent is used, ensure it is dry and free of impurities that could act as chain transfer agents.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the homopolymerization of this compound via conventional free-radical methods?

A1: The direct homopolymerization of this compound via conventional free-radical polymerization typically results in low yields and low molecular weight oligomers due to the prevalence of degradative chain transfer.[7][8] For this reason, alternative strategies like copolymerization or controlled radical polymerization are often preferred.

Q2: What types of initiators are suitable for this compound polymerization?

A2: A variety of free-radical initiators can be used, including azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO). The choice of initiator will depend on the reaction temperature and solvent. For copolymerization with ethylene (B1197577) oxide, catalysts such as sodium this compound or potassium this compound have been used.[9]

Q3: How does temperature affect the polymerization of this compound?

A3: Temperature has a significant impact on the kinetics of the polymerization. Increasing the temperature generally increases the rate of initiator decomposition and monomer propagation. However, for allyl monomers, higher temperatures can also increase the rate of degradative chain transfer. Therefore, an optimal temperature must be found to maximize the polymerization rate while minimizing chain transfer events. For the copolymerization of methallyl polyoxyethylene ether with acrylic acid, a temperature range of 60-90°C is often employed.[4]

Q4: Can impurities in the monomer affect the polymerization?

A4: Yes, impurities in the this compound monomer can have a significant negative impact on polymerization. Inhibitors added for storage must be removed. Other impurities can act as chain transfer agents, leading to lower molecular weights, or can poison the catalyst in controlled polymerization systems.[5][10]

Data Presentation

Table 1: General Effect of Reaction Parameters on Free-Radical Polymerization of Allyl Monomers

ParameterEffect on Conversion/YieldEffect on Molecular WeightNotes
Initiator Concentration Increases rate, but may not increase final conversion significantly.[11]Generally decreases with increasing concentration.[12]An optimal concentration exists to balance initiation rate and chain length.
Monomer Concentration Higher concentration generally favors higher conversion.[2]Can lead to higher molecular weight by favoring propagation over chain transfer.Polymerization in bulk can maximize monomer concentration.
Temperature Increases reaction rate, but the effect on final conversion can be non-monotonic.[4]Can decrease with higher temperatures due to increased chain transfer.An optimal temperature must be determined experimentally.
Inhibitors (e.g., Oxygen) Drastically reduces or prevents polymerization.[5]N/A (no polymer forms)Thorough deoxygenation of the reaction mixture is critical.
Chain Transfer Agents Can decrease conversion by terminating growing chains.Significantly reduces molecular weight.Solvents and impurities can act as unintended chain transfer agents.

Table 2: Reaction Conditions for the Synthesis of this compound Polyoxyethylene Ether

ParameterRangePreferred RangeReference
Catalyst Sodium or Potassium this compoundSodium this compound[9]
Catalyst Amount (wt% of this compound) 0.10 - 0.600.20 - 0.40[9]
Molar Ratio (this compound : Ethylene Oxide) 1.0 : (5.0 - 78.0)1.0 : (12.0 - 33.0)[9]
Reaction Temperature (°C) 50 - 15060 - 95[9]
Reaction Pressure (MPaG) 0.10 - 0.400.20 - 0.30[9]
Reaction Time (hours) 3 - 73.5 - 6[9]

Experimental Protocols

Protocol 1: Purification of this compound Monomer

Objective: To remove inhibitors and other impurities from this compound prior to polymerization.

Materials:

  • This compound (commercial grade)

  • Sodium hydroxide (B78521) (NaOH) pellets or other strong alkali

  • Distillation apparatus

  • Vacuum source (optional)

Procedure:

  • Add a small amount of solid sodium hydroxide to the commercial this compound in a round-bottom flask.

  • Set up the distillation apparatus.

  • Heat the mixture to distill the this compound. The boiling point of this compound is approximately 114°C at atmospheric pressure.[6] Distillation can also be performed under reduced pressure.

  • Collect the purified this compound distillate.

  • Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent spontaneous polymerization or degradation. Use the purified monomer as soon as possible.

Protocol 2: General Procedure for Free-Radical Polymerization of this compound (Illustrative)

Objective: To provide a basic procedure for the free-radical polymerization of this compound. Note that this method may result in low yield and molecular weight.

Materials:

  • Purified this compound

  • Free-radical initiator (e.g., AIBN or BPO)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane), if not performing bulk polymerization

  • Schlenk flask or similar reaction vessel with a condenser

  • Inert gas source (nitrogen or argon)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Add the purified this compound and solvent (if applicable) to the Schlenk flask.

  • Deoxygenate the mixture by bubbling with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.

  • Under a positive pressure of the inert gas, add the desired amount of the free-radical initiator.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C, depending on the initiator) with continuous stirring.

  • Maintain the reaction under an inert atmosphere for the desired duration (e.g., 24 hours).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexane (B92381) or methanol).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Visualizations

G cluster_0 Troubleshooting Low Polymerization Yield Start Low or No Polymer Yield Purity Check Monomer Purity Start->Purity Inhibitors Remove Inhibitors (e.g., by distillation) Purity->Inhibitors Impurities/Inhibitors Present Deoxygenation Ensure Thorough Deoxygenation Inhibitors->Deoxygenation DegradativeTransfer Address Degradative Chain Transfer Deoxygenation->DegradativeTransfer OptimizeInitiator Optimize Initiator Concentration DegradativeTransfer->OptimizeInitiator CRP Use Controlled Radical Polymerization (RAFT, ATRP) DegradativeTransfer->CRP Copolymerize Copolymerize with a More Reactive Monomer DegradativeTransfer->Copolymerize End Improved Yield OptimizeInitiator->End CRP->End Copolymerize->End

Caption: Troubleshooting workflow for low this compound polymerization yield.

G cluster_1 Mechanism of Degradative Chain Transfer GrowingChain Growing Polymer Radical Monomer This compound Monomer GrowingChain->Monomer Reacts with H_Abstraction Hydrogen Abstraction Monomer->H_Abstraction TerminatedChain Terminated Polymer Chain H_Abstraction->TerminatedChain AllylRadical Stable Allylic Radical H_Abstraction->AllylRadical SlowReinitiation Slow Re-initiation AllylRadical->SlowReinitiation LowYield Low Polymer Yield SlowReinitiation->LowYield G cluster_2 Experimental Workflow for Free-Radical Polymerization Purify 1. Purify Monomer (Distillation) Setup 2. Assemble Reaction Apparatus Purify->Setup Degas 3. Add Reagents & Deoxygenate Setup->Degas Initiate 4. Heat to Initiate Polymerization Degas->Initiate Monitor 5. Monitor Reaction Progress Initiate->Monitor Terminate 6. Terminate Polymerization Monitor->Terminate Isolate 7. Isolate Polymer (Precipitation) Terminate->Isolate Dry 8. Dry and Characterize Polymer Isolate->Dry

References

Technical Support Center: Purification of Methallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of methallyl alcohol from common reaction by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in crude this compound are highly dependent on the synthetic route employed. Common by-products include:

  • From hydrolysis of methallyl chloride: Unreacted methallyl chloride, methallyl ether, and inorganic salts (e.g., sodium chloride).[]

  • From hydrolysis of methallyl acetate (B1210297): Unreacted methallyl acetate, acetic acid, and the esterification catalyst.

  • From oxidation of isobutene or methacrolein: Methacrolein, isobutyraldehyde (B47883), and other oxidation by-products.[2][3]

  • General Impurities: Water is a very common impurity, often forming an azeotrope with this compound, which complicates purification by simple distillation.

Q2: How can I remove water from this compound?

A2: Due to the formation of a minimum boiling azeotrope, simple distillation is ineffective for complete water removal. The following techniques are recommended:

  • Azeotropic Distillation: An entrainer (e.g., cyclohexane (B81311) or toluene) is added to the this compound-water mixture.[4] This forms a new, lower-boiling ternary azeotrope that is heterogeneous upon condensation, allowing for the separation of the water layer.

  • Extractive Distillation: A high-boiling solvent (e.g., ethylene (B1197577) glycol or N-methyl-pyrrolidone) is introduced to the distillation column.[5][6] This solvent alters the relative volatility of this compound and water, allowing for the separation of anhydrous this compound as the overhead product.

  • Drying Agents: For removing small amounts of residual water, chemical drying agents such as anhydrous magnesium sulfate (B86663) or molecular sieves can be effective.

Q3: What is the best method to separate this compound from close-boiling impurities like isobutyraldehyde?

A3: The boiling points of this compound (~114 °C), and isobutyraldehyde (~63-64 °C) are significantly different, making fractional distillation a viable separation method.[3][7] For impurities with very close boiling points, extractive distillation may be necessary to enhance the separation efficiency.

Q4: How can I monitor the purity of my this compound during and after purification?

A4: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for monitoring the purity of this compound.[8][9][10] These methods allow for the quantification of the main product and the identification and quantification of volatile impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Poor separation during fractional distillation (broad boiling range). 1. Inefficient distillation column (insufficient theoretical plates).2. Distillation rate is too high.3. Poor insulation of the distillation column.1. Use a longer fractionating column or one with a more efficient packing material.2. Reduce the heating rate to ensure a slow and steady distillation rate (typically 1-2 drops per second).3. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[11]
The temperature drops during distillation. The lower-boiling point component has been completely distilled off.This is expected. Increase the heating mantle temperature to start distilling the next component with a higher boiling point.
Product is still wet after azeotropic distillation. 1. Incomplete removal of the water-entrainer azeotrope.2. Insufficient amount of entrainer used.1. Continue the distillation until no more water separates in the Dean-Stark trap or equivalent separator.2. Ensure an adequate amount of entrainer is used to effectively remove all the water.
Column flooding during distillation. 1. Excessive boil-up rate.2. High reflux ratio.1. Reduce the heat input to the distillation flask.2. Adjust the reflux ratio to a lower value.
Presence of acidic impurities (e.g., acetic acid) in the final product. Incomplete neutralization or removal during washing steps.Wash the crude this compound with a dilute basic solution (e.g., 5% sodium bicarbonate solution) to neutralize and remove acidic impurities before distillation.
Solid material (salt) precipitates during distillation. The synthesis involved salt formation (e.g., from methallyl chloride), and the salt was carried over.Ensure the crude product is thoroughly washed with water to remove any dissolved salts before charging it to the distillation apparatus. The solubility of salts like sodium chloride and sodium acetate in alcohols is low.[12][13][14][15]

Data Presentation

Table 1: Boiling Points of this compound and Common By-products

CompoundBoiling Point (°C)
Isobutyraldehyde63-64[3][16][17][18]
Methacrolein68-69[2][19][20][21]
This compound 113-115
Acetic Acid118-119[22][23][24][25][26]
Methallyl Acetate122[][27][28][29][30]
Allyl Methallyl Ether122.3[31][32]
Methallyl Phenyl Ether175-176[33][34]

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify any volatile impurities.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • Internal Standard: Add a known amount of an internal standard (e.g., n-dodecane) to the sample solution for accurate quantification.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the components by comparing their peak areas to that of the internal standard.

Purification by Fractional Distillation

Objective: To separate this compound from by-products with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks.[5][11][35][36][37]

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Collect the first fraction, which will be enriched in the lower-boiling impurities. The temperature at the distillation head should remain constant during the collection of a pure fraction.

    • Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • Collect the main fraction of this compound at its boiling point (113-115 °C).

    • Stop the distillation before the flask runs dry.

  • Analysis: Analyze the purity of the collected fractions using GC-MS.

Visualizations

Purification_Workflow Crude Crude this compound Wash Aqueous Wash (to remove salts/acids) Crude->Wash Fractional_Distillation Fractional Distillation Wash->Fractional_Distillation Low_Boiling Low-Boiling Impurities (e.g., Isobutyraldehyde) Fractional_Distillation->Low_Boiling Distillate 1 MA_Water This compound / Water Azeotrope Fractional_Distillation->MA_Water Main Fraction High_Boiling High-Boiling Impurities (e.g., Methallyl Acetate) Fractional_Distillation->High_Boiling Residue Azeotropic_Distillation Azeotropic or Extractive Distillation MA_Water->Azeotropic_Distillation Pure_MA Pure this compound (>99%) Azeotropic_Distillation->Pure_MA

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation cluster_Poor_Separation Poor Separation Solutions cluster_Flooding Flooding Solutions cluster_Temp_Drop Temperature Drop Explanation Start Distillation Problem Poor_Separation Poor Separation? Start->Poor_Separation Flooding Column Flooding? Start->Flooding Temp_Drop Sudden Temp Drop? Start->Temp_Drop Increase_Plates Increase Column Efficiency (more theoretical plates) Poor_Separation->Increase_Plates Decrease_Rate Decrease Distillation Rate Poor_Separation->Decrease_Rate Insulate Insulate Column Poor_Separation->Insulate Reduce_Heat Reduce Heat Input Flooding->Reduce_Heat Adjust_Reflux Adjust Reflux Ratio Flooding->Adjust_Reflux Component_Distilled Low-boiling component is fully distilled. Increase heat for next component. Temp_Drop->Component_Distilled

Caption: Troubleshooting logic for common distillation issues.

References

addressing stability issues of methallyl alcohol in storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing stability issues of methallyl alcohol in storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when storing this compound?

A1: The main stability concerns for this compound are:

  • Peroxide Formation: Like other unsaturated alcohols, this compound can form potentially explosive peroxides upon exposure to air and light.[1] This process is autocatalytic and the risk increases over time.

  • Polymerization: As a vinyl monomer, this compound can undergo spontaneous polymerization.[1][2] This reaction can be initiated by heat, light, or the presence of peroxides, and may occur explosively if heated.[3][4]

  • Light Sensitivity: The compound is known to be light-sensitive, which can accelerate degradation pathways.[5][6]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, store this compound in a cool, dry, well-ventilated area designated for flammable liquids.[5] Keep containers tightly closed and protected from light by using amber glass bottles or storing them in the dark.[5][6] Storage should be away from heat, sparks, and all sources of ignition.[7]

Q3: My experiment requires inhibitor-free this compound. What precautions should I take?

A3: Using inhibitor-free this compound significantly increases the risk of polymerization. It should be used immediately after removing the inhibitor. If it must be stored, even for a short period, it should be kept refrigerated (using explosion-proof equipment) and in the dark. Uninhibited this compound should be disposed of within 24 hours.[3]

Q4: How can I check my this compound for peroxides?

A4: Before using, especially before any heating or distillation, it is crucial to test for the presence of peroxides.[1][3] This can be done using commercially available peroxide test strips. A concentration of peroxides above 100 ppm is generally considered hazardous.

Q5: What are common signs of degradation in this compound?

A5: Visual signs of degradation can include a change in color (developing a yellowish tint), an increase in viscosity, or the formation of solid precipitates (polymers). A sharp, acrid odor may also indicate the presence of oxidation byproducts.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Increased viscosity or presence of solid material in the container. PolymerizationDo not use. The material may be unstable. Contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal. Do not attempt to heat or distill the material.
Positive test for peroxides (>20 ppm). AutoxidationFor low levels of peroxides, the material may be purified by passing it through a column of activated alumina (B75360) to remove peroxides.[3] If peroxide levels are high (>100 ppm), consult with your EHS office for disposal procedures. Never distill a solvent with high peroxide levels. [1]
Discoloration (yellowing) of the alcohol. Oxidation/DegradationThe material may contain impurities. Assess purity using Gas Chromatography (GC). If purity is critical for your application, consider purification by distillation (only after confirming the absence of peroxides) or using a new bottle.
Inconsistent experimental results using the same bottle over time. Gradual DegradationThe purity of the this compound may have decreased. It is recommended to date the bottle upon receipt and opening. For sensitive applications, use a fresh bottle or re-qualify the material's purity before use.

Experimental Protocols

Protocol 1: Peroxide Detection in this compound

Objective: To qualitatively or semi-quantitatively determine the concentration of peroxides in a stored sample of this compound.

Materials:

  • This compound sample

  • Commercial peroxide test strips (e.g., potassium iodide/starch paper or quantitative strips)

  • Glass rod or disposable pipette

Procedure:

  • Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Open the container of this compound.

  • If using a test strip, dip the end of a clean glass rod or pipette into the liquid.

  • Transfer a drop of the alcohol onto the reactive pad of the test strip. Do not dip the strip directly into the bulk container to avoid contamination.

  • Wait for the time specified in the test strip manufacturer's instructions.

  • Compare the color of the test strip to the color chart provided with the kit to estimate the peroxide concentration in parts per million (ppm).

  • Interpretation: If the peroxide concentration is above the acceptable limit for your intended use (a conservative limit is < 20 ppm for general use, and it must be < 100 ppm for any heating or distillation), do not use the solvent and consult safety guidelines for treatment or disposal.[1]

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Objective: To assess the purity of this compound and detect the presence of volatile impurities or degradation products.

Materials:

  • This compound sample

  • Volatile solvent for dilution (e.g., Dichloromethane or Diethyl Ether, HPLC grade)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a non-polar column like a DB-5 or HP-5)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in the chosen solvent.

  • Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 180 °C at a rate of 10 °C/min.

      • Hold at 180 °C for 5 minutes.

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the prepared sample onto the GC system.

    • Record the chromatogram.

    • The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

  • Interpretation: A decrease in the area percentage of the main peak or the appearance of new peaks compared to a reference standard indicates the presence of impurities or degradation products.

Visual Guides

Storage_Troubleshooting_Workflow start Start: Assess Methallyl Alcohol for Use visual_check Perform Visual Inspection (Color, Solids, Viscosity) start->visual_check is_clear Clear, No Solids, Normal Viscosity? visual_check->is_clear peroxide_test Test for Peroxides peroxides_ok Peroxides < 20 ppm? peroxide_test->peroxides_ok is_clear->peroxide_test Yes abnormal Visible Degradation (Solids, Color, Viscosity) is_clear->abnormal No use_directly Proceed with Experiment peroxides_ok->use_directly No distill_needed Distillation or Heating Required? peroxides_ok->distill_needed Yes distill_needed->use_directly No peroxides_high Peroxides > 20 ppm? distill_needed->peroxides_high Yes decontaminate Decontaminate Peroxides (e.g., Alumina Column) peroxides_high->decontaminate 20-100 ppm dispose Contact EHS for Disposal peroxides_high->dispose > 100 ppm decontaminate->use_directly abnormal->dispose

Caption: Troubleshooting workflow for stored this compound.

Degradation_Pathway cluster_conditions Initiating Conditions cluster_products Degradation Products Air Air (Oxygen) Peroxides Methallyl Hydroperoxides Air->Peroxides Light Light (UV) Light->Peroxides Polymers Polymers Light->Polymers Heat Heat Heat->Polymers MA This compound MA->Peroxides Oxidation_Products Oxidation Products (e.g., Aldehydes, Ketones) MA->Oxidation_Products Peroxides->Polymers Initiates

Caption: Potential degradation pathways for this compound.

References

preventing side reactions during methallyl alcohol esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the esterification of methallyl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My methallyl ester synthesis is resulting in a low yield and a significant, unidentified byproduct. What is the likely side reaction?

A1: The most common side reaction during the acid-catalyzed esterification of this compound is the formation of dimethallyl ether. This occurs when two molecules of this compound dehydrate to form an ether, particularly under strong acidic conditions and elevated temperatures.[1][2]

Q2: How can I minimize the formation of dimethallyl ether during esterification?

A2: Several strategies can be employed to suppress ether formation:

  • Catalyst Selection: Instead of strong mineral acids like sulfuric acid (H₂SO₄), consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH).[2] While sulfuric acid is a strong catalyst for both esterification and etherification, p-TsOH is less likely to promote the ether side reaction.[2]

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.[2] Higher temperatures tend to favor the elimination reaction that leads to ether formation.

  • Reaction Time: Monitor the reaction progress and stop it once the desired conversion is reached to prevent prolonged exposure to acidic conditions, which can promote side reactions.

  • Water Removal: The Fischer esterification is a reversible reaction where water is a byproduct.[3][4][5] Continuously removing water as it forms will shift the equilibrium towards the ester product, increasing the yield and reducing the opportunity for side reactions.[5][6] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Use of an Azeotrope Former: Adding a 2-alkenyl ether, such as diallyl ether, to the reaction mixture can help retard the formation of ethers from the allyl-type alcohol being used in the esterification.[1]

Q3: I am using a carboxylic acid that is sensitive to strong acids. What esterification methods are suitable?

A3: For acid-sensitive substrates, alternatives to the Fischer esterification should be considered. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a good option as it proceeds under mild, neutral conditions.[7]

Q4: Can I use an excess of this compound to improve the ester yield?

A4: Yes, using a large excess of one of the reactants, in this case, this compound, can drive the equilibrium towards the formation of the ester product, according to Le Chatelier's principle.[5][8] This is a common strategy in Fischer esterifications.[4][5] However, be mindful that this may also increase the potential for ether formation if conditions are not carefully controlled.

Q5: My purification process is difficult, and I suspect my product is dissolving. What should I consider?

A5: Esters, particularly smaller ones, can have some solubility in alcohol-water mixtures.[9] During the workup, if you are washing with an aqueous solution, ensure you are using a sufficient volume of an immiscible organic solvent to extract the ester effectively. If excess alcohol is present, it can increase the solubility of the ester in the aqueous phase, leading to lower recovery.[9] It is crucial to neutralize any remaining acid with a base like sodium bicarbonate before extraction.[8]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the preparation of this compound, which involves an esterification step, from various sources. This data can provide insights into optimizing your own esterification reaction.

Carboxylic Acid SaltCatalystTemperature (°C)Reaction Time (h)Methallyl Ester in Organic Phase (%)Final this compound Yield (%)Ether Byproduct (%)
Sodium FormateBenzyltriethylammonium Chloride601581.498.20.1
Potassium AcetateBenzyltrimethylammonium Fluoride140682.099.00.3

Data synthesized from patent CN103242139B, which describes a two-step process where methallyl chloride is first esterified and then hydrolyzed to this compound. The table reflects the composition after the initial esterification and the final yield after hydrolysis.[10]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Acetic Acid using p-TsOH

This protocol is designed to minimize ether formation by using a milder acid catalyst and azeotropic removal of water.

Materials:

  • This compound

  • Glacial acetic acid

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), acetic acid (1.2 eq), and toluene (as solvent).

  • Add p-toluenesulfonic acid monohydrate (0.05 eq) to the mixture.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux and continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude methallyl acetate.

  • Purify the crude product by fractional distillation if necessary.

Visualizations

Diagram 1: Troubleshooting Logic for this compound Esterification

Troubleshooting_Esterification start Low Yield of Methallyl Ester check_byproduct Significant Byproduct Observed? start->check_byproduct is_ether Byproduct is likely Dimethallyl Ether check_byproduct->is_ether Yes no_byproduct No Significant Byproduct check_byproduct->no_byproduct No reduce_temp Lower Reaction Temperature is_ether->reduce_temp change_catalyst Switch to Milder Catalyst (e.g., p-TsOH) is_ether->change_catalyst remove_water Use Dean-Stark Trap to Remove Water is_ether->remove_water check_equilibrium Consider Reaction Equilibrium no_byproduct->check_equilibrium check_equilibrium->remove_water excess_reactant Use Excess of One Reactant check_equilibrium->excess_reactant increase_time Increase Reaction Time (with monitoring) check_equilibrium->increase_time

Caption: Troubleshooting decision tree for low-yield methallyl esterification.

Diagram 2: Fischer Esterification Reaction Pathway

Fischer_Esterification Methallyl_Alcohol This compound Methallyl_Ester Methallyl Ester Methallyl_Alcohol->Methallyl_Ester + Carboxylic Acid Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Methallyl_Ester Water Water Catalyst Acid Catalyst (H+) Catalyst->Methallyl_Ester

Caption: Simplified reaction scheme for Fischer esterification of this compound.

References

Technical Support Center: Optimization of Catalysts for Methallyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methallyl alcohol (MAA), primarily through the selective hydrogenation of methacrolein (B123484) (MAL).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Catalyst Activity or Conversion of Methacrolein

  • Question: My methacrolein conversion is significantly lower than expected. What are the possible causes and how can I improve it?

  • Answer: Low conversion of methacrolein can stem from several factors related to the catalyst, reaction conditions, and feedstock purity.

    • Improper Catalyst Activation: The active sites of the catalyst may not be correctly prepared. For instance, supported metal catalysts often require a reduction step to convert metal oxides to their active metallic form. Ensure that the reduction temperature, gas flow rate (e.g., H₂), and duration are optimal for your specific catalyst system. Incomplete reduction will result in fewer active sites available for the reaction.

    • Catalyst Poisoning: Impurities in the methacrolein feed or the hydrogen stream can poison the catalyst. Sulfur compounds, for example, are known to deactivate noble metal catalysts. It is advisable to use high-purity reactants and consider purification steps if contamination is suspected.

    • Suboptimal Reaction Conditions: The reaction temperature and pressure play a crucial role in catalyst activity. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions and catalyst sintering. Similarly, hydrogen pressure affects the rate of hydrogenation. A systematic optimization of these parameters is recommended.[1]

    • Mass Transfer Limitations: Inadequate mixing in a batch reactor or improper flow rates in a continuous reactor can lead to mass transfer limitations, where the rate of reaction is limited by the transport of reactants to the catalyst surface.[2] Increasing the stirring speed in a batch reactor or adjusting the flow rates in a fixed-bed reactor can help mitigate this issue.[1]

Issue 2: Poor Selectivity to this compound

  • Question: My catalyst is active, but the selectivity to this compound is low, with significant formation of byproducts. How can I improve the selectivity?

  • Answer: Poor selectivity in methacrolein hydrogenation is a common challenge, often resulting in the formation of isobutanol (over-hydrogenation) or other side products.

    • Catalyst Composition and Structure: The choice of metal and support is critical for selectivity. For the selective hydrogenation of the C=O bond in methacrolein over the C=C bond, catalysts with specific electronic properties are required. For instance, the addition of a second metal to create bimetallic catalysts (e.g., Pd-Au) can modify the electronic structure and improve selectivity.[3] The nature of the support material can also influence the interaction with the carbonyl group, thereby affecting selectivity.

    • Reaction Conditions:

      • Temperature: Higher temperatures can favor the hydrogenation of the C=C bond, leading to the formation of isobutanol. Operating at a lower temperature can enhance selectivity towards this compound.

      • Solvent: The solvent can influence the adsorption of the reactant on the catalyst surface. Protic solvents like alcohols may compete for active sites or alter the electronic properties of the catalyst.

    • Side Reactions: Besides over-hydrogenation, other side reactions such as decarbonylation or condensation reactions can occur. The presence of acidic or basic sites on the catalyst support can promote some of these unwanted reactions. Catalyst modification, for example, by neutralizing acidic sites, can help to suppress these side reactions.

Issue 3: Catalyst Deactivation Over Time

  • Question: My catalyst shows good initial activity and selectivity, but its performance degrades over time. What causes this deactivation, and can the catalyst be regenerated?

  • Answer: Catalyst deactivation is a significant issue in industrial processes and can be caused by several mechanisms.

    • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites. This is more likely to occur at higher reaction temperatures and with certain feedstocks.

    • Sintering: At high temperatures, the small metal particles on the catalyst support can agglomerate into larger particles, reducing the active surface area and, consequently, the catalyst's activity.

    • Leaching: In liquid-phase reactions, the active metal component may gradually dissolve into the reaction medium, leading to a loss of activity.

    • Poisoning: As mentioned earlier, impurities in the feed can irreversibly bind to the active sites, leading to a decline in performance.

    Catalyst Regeneration:

    The possibility of regeneration depends on the cause of deactivation.

    • For Coking: A common regeneration procedure involves a controlled burnout of the coke in an oxidizing atmosphere (e.g., a dilute stream of air in nitrogen) at an elevated temperature. The temperature must be carefully controlled to avoid sintering of the metal particles.

    • For Reversible Poisoning: In some cases, a poisoned catalyst can be regenerated by treating it with a suitable chemical agent to remove the poison, followed by re-reduction.

    • For Sintering and Leaching: These deactivation mechanisms are generally irreversible, and the catalyst may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the most promising types of catalysts for the selective hydrogenation of methacrolein to this compound?

A1: Research has explored various catalyst systems. Supported noble metal catalysts, particularly those based on palladium (Pd), platinum (Pt), and gold (Au), have shown promise.[3] Bimetallic catalysts, such as Pd-Au, can offer improved selectivity by modifying the electronic properties of the active sites.[3] Another approach is the use of catalysts based on metal oxides, such as Sn-β zeolites, which can facilitate the reaction through a hydrogen transfer mechanism from a donor molecule like an alcohol.

Q2: What are the key characterization techniques for evaluating catalysts for this compound synthesis?

A2: A comprehensive characterization of the catalyst is essential for understanding its performance. Key techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase composition of the catalyst and support.

  • Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the metal nanoparticles on the support.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution of the catalyst.

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxide precursors and the interaction between the metal and the support.

  • Chemisorption techniques (e.g., H₂ chemisorption): To determine the number of active metal sites on the catalyst surface.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of the elements on the catalyst surface.

Q3: What are the major byproducts to monitor during the synthesis of this compound from methacrolein?

A3: The primary byproduct of concern is typically isobutanol, which results from the complete hydrogenation of both the C=O and C=C bonds of methacrolein. Other potential byproducts can include isobutyraldehyde (B47883) (from the hydrogenation of the C=C bond only) and products from condensation or decarbonylation reactions. The formation of these byproducts reduces the yield and purity of the desired this compound.

Q4: How can I set up a reliable experimental procedure for testing catalyst performance?

A4: A typical experimental setup for catalyst testing in a batch reactor would involve a high-pressure autoclave equipped with a magnetic stirrer, a temperature controller, and a gas inlet. The general procedure would be to:

  • Load the catalyst and the solvent into the reactor.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • If required, perform an in-situ reduction of the catalyst under a hydrogen flow at a specific temperature.

  • Cool the reactor to the desired reaction temperature.

  • Introduce the methacrolein feedstock.

  • Pressurize the reactor with hydrogen to the desired pressure and start the stirring.

  • Monitor the reaction progress by taking liquid samples at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion of methacrolein and the selectivity to this compound and other products.

Data Presentation

Table 1: Comparison of Catalytic Performance in this compound Synthesis

Catalyst SystemSupportReaction TypeTemp. (°C)Pressure (bar)MAL Conversion (%)MAA Selectivity (%)Reference
Al(OPrⁱ)₃ (homogeneous)-Hydrogen TransferN/AN/A8993.1[3]
Sn-βZeoliteHydrogen Transfer77AtmosphericHigh YieldHigh
Pd-AuSiO₂HydrogenationN/AN/AN/AN/A[3]
MgO-basedOxideHydrogen TransferHighAtmosphericLowN/A

Note: The data presented is a summary from various sources and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

1. Catalyst Preparation: Impregnation Method for Supported Metal Catalysts

This protocol describes a general method for preparing a supported metal catalyst, for example, a Pd/SiO₂ catalyst.

  • Support Preparation: Dry the silica (B1680970) (SiO₂) support in an oven at 120 °C for at least 4 hours to remove adsorbed water.

  • Precursor Solution: Prepare a solution of the metal precursor (e.g., palladium chloride, PdCl₂) in a suitable solvent (e.g., dilute HCl or an organic solvent). The concentration of the solution should be calculated to achieve the desired metal loading on the support.

  • Impregnation: Add the dried silica support to the precursor solution. Stir the mixture continuously for several hours to ensure uniform impregnation of the metal precursor onto the support.

  • Drying: Remove the solvent by rotary evaporation or by drying in an oven at a temperature below the decomposition point of the precursor (e.g., 80-100 °C).

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air or an inert gas. The calcination temperature and duration should be optimized for the specific catalyst system to decompose the precursor and anchor the metal oxide to the support.

  • Reduction: Prior to the reaction, the calcined catalyst is typically reduced in a stream of hydrogen at an elevated temperature to convert the metal oxide to its active metallic state.

2. Catalyst Characterization: Temperature-Programmed Reduction (TPR)

  • Sample Preparation: Place a known amount of the calcined catalyst in a quartz U-tube reactor.

  • Pre-treatment: Heat the sample in a flow of an inert gas (e.g., argon) to a specific temperature to remove any adsorbed impurities.

  • Reduction: Cool the sample to room temperature and switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5% H₂ in Ar).

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

  • Detection: Monitor the consumption of hydrogen using a thermal conductivity detector (TCD). The resulting TPR profile provides information about the reduction temperatures of the metal species in the catalyst.

3. Catalytic Activity Testing: Batch Reactor

  • Reactor Setup: Place a known amount of the pre-reduced catalyst and a specific volume of solvent into a high-pressure batch reactor.

  • Purging: Seal the reactor and purge it multiple times with an inert gas to remove any traces of oxygen.

  • Reactant Addition: Introduce a known amount of methacrolein into the reactor.

  • Reaction Initiation: Heat the reactor to the desired temperature and then pressurize it with hydrogen to the target pressure. Start the mechanical stirring at a high speed to ensure good mixing.

  • Sampling and Analysis: At regular time intervals, withdraw small aliquots of the reaction mixture through a sampling valve. Analyze the samples using a gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID) to determine the concentrations of methacrolein, this compound, and any byproducts.

  • Data Calculation: Calculate the conversion of methacrolein and the selectivity to this compound at each time point based on the GC analysis results.

Mandatory Visualization

Reaction_Pathway MAL Methacrolein (MAL) MAA This compound (MAA) MAL->MAA + H₂ (Selective Hydrogenation of C=O) Side_Products Other Side Products (e.g., Isobutyraldehyde) MAL->Side_Products + H₂ (Hydrogenation of C=C) Isobutanol Isobutanol MAA->Isobutanol + H₂ (Hydrogenation of C=C)

Caption: Reaction pathway for the hydrogenation of methacrolein to this compound.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_test Catalytic Activity Testing Prep Synthesis (e.g., Impregnation) Calcination Calcination Prep->Calcination Reduction Reduction Calcination->Reduction XRD XRD TEM TEM BET BET TPR TPR Reaction Batch/Flow Reactor Reduction->Reaction Analysis GC Analysis Reaction->Analysis Data Data Analysis (Conversion, Selectivity) Analysis->Data Data->Prep Optimization Loop

Caption: Experimental workflow for catalyst screening and optimization.

Troubleshooting_Tree cluster_conv Troubleshooting Low Conversion cluster_sel Troubleshooting Poor Selectivity cluster_deact Troubleshooting Deactivation Start Problem Encountered Low_Conversion Low MAL Conversion? Start->Low_Conversion Poor_Selectivity Poor MAA Selectivity? Start->Poor_Selectivity Deactivation Performance Decline? Start->Deactivation Low_Conversion->Poor_Selectivity No Check_Activation Verify Catalyst Activation (e.g., Reduction Conditions) Low_Conversion->Check_Activation Yes Poor_Selectivity->Deactivation No Modify_Catalyst Modify Catalyst (e.g., Bimetallic) Poor_Selectivity->Modify_Catalyst Yes Analyze_Deactivation Analyze Cause (Coking, Sintering, Poisoning) Deactivation->Analyze_Deactivation Yes Check_Purity Check Reactant Purity Check_Activation->Check_Purity Optimize_Conditions Optimize T & P Check_Purity->Optimize_Conditions Adjust_Temp Lower Reaction Temperature Modify_Catalyst->Adjust_Temp Change_Solvent Change Solvent Adjust_Temp->Change_Solvent Regenerate Attempt Regeneration (e.g., Calcination) Analyze_Deactivation->Regenerate Replace Replace Catalyst Regenerate->Replace If unsuccessful

Caption: Decision tree for troubleshooting common issues in MAA synthesis.

References

Technical Support Center: Controlling the Molecular Weight of Methallyl Alcohol Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the control of molecular weight in methallyl alcohol copolymerization.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular weight of my this compound copolymer consistently low, or why am I only synthesizing oligomers?

A1: This is a common challenge in the polymerization of allylic monomers like this compound. The primary reasons include:

  • Low Reactivity: The methallyl double bond has relatively low reactivity compared to other monomers like acrylates or styrenes, which can lead to slow propagation rates.[1]

  • Degradative Chain Transfer: Allylic compounds are prone to chain transfer reactions where a hydrogen atom is abstracted from the carbon adjacent to the double bond. This terminates the growing polymer chain and creates a stable allylic radical that is slow to re-initiate a new chain, resulting in the formation of low molecular weight polymers or oligomers.[2][3]

Q2: How can I increase the molecular weight of my copolymer?

A2: To achieve a higher molecular weight, you can implement the following strategies:

  • Increase Monomer Concentration: A higher concentration of monomers can increase the rate of propagation relative to chain transfer and termination, leading to longer polymer chains.[1]

  • Decrease Initiator Concentration: Lowering the initiator concentration generates fewer initial radicals, meaning each polymer chain grows for a longer period before termination, thus increasing the final molecular weight.[4]

  • Lower the Reaction Temperature: Reducing the temperature can favor the propagation reaction over chain transfer and termination reactions, which often have higher activation energies.[1] However, this may also significantly slow down the overall reaction rate.

Q3: What is the most effective way to lower or precisely control the molecular weight?

  • Common CTAs: Thiol-based agents, such as dodecyl mercaptan, are highly effective and commonly used in free-radical polymerization for this purpose.[]

  • Other Methods: Increasing the initiator concentration or raising the reaction temperature will also lead to lower molecular weight polymers.[1][7]

Q4: How does the comonomer feed composition influence the molecular weight?

A4: The comonomer feed composition is a critical factor that determines not only the copolymer composition but also its molecular weight and the overall polymerization rate.[2] When copolymerizing this compound with a more reactive monomer (e.g., acrylic acid), increasing the proportion of the more reactive monomer generally leads to a higher molecular weight.[1] This is because it increases the overall rate of chain propagation.

Q5: My polymerization reaction has very low conversion. What are the potential causes and solutions?

A5: Low monomer conversion can be attributed to several factors:

  • Presence of Inhibitors: this compound may contain inhibitors from its manufacturing or storage process (e.g., hydroquinone). These must be removed, typically by distillation, before polymerization.[8]

  • Inefficient Initiation: The chosen initiator may not be effective at the reaction temperature. Ensure the initiator's half-life is appropriate for your reaction conditions or consider a more efficient system, such as a redox initiator pair (e.g., H₂O₂ and a reducing agent) for lower temperature reactions.[1]

  • Low Temperature: While lower temperatures can favor higher molecular weight, they also decrease the reaction rate. Free radical copolymerization of this compound often requires elevated temperatures (e.g., 60–90 °C) to proceed effectively.[1]

  • Oxygen Inhibition: Unless you are intentionally using oxygen as an initiator, it can inhibit free-radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated (e.g., by sparging with nitrogen or argon) before initiating the reaction.[2]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solutions
Molecular Weight is Too Low 1. High concentration of the initiator.[4] 2. Reaction temperature is too high, favoring chain transfer.[1] 3. Presence of unintended chain transfer agents (e.g., certain solvents, impurities). 4. Inherent degradative chain transfer of the methallyl monomer.1. Systematically decrease the initiator concentration. 2. Lower the reaction temperature in increments. 3. Purify monomers and use solvents with low chain transfer constants. 4. Increase the total monomer concentration.[1]
Molecular Weight is Too High or Gel Formation Occurs 1. Initiator concentration is too low.[7] 2. Insufficient or no chain transfer agent used. 3. High monomer concentration leading to a significant auto-acceleration (gel) effect.[1]1. Increase the initiator concentration. 2. Introduce or increase the concentration of a suitable chain transfer agent (e.g., dodecyl mercaptan).[][6] 3. In semi-batch processes, reduce the monomer feed rate to control viscosity and heat generation.
Broad Polydispersity Index (PDI) 1. High viscosity at high monomer concentrations hinders radical diffusion, leading to diffusion-controlled termination.[1] 2. Multiple side reactions (chain transfer, branching).1. For better control, consider Reversible Addition-Fragmentation chain Transfer (RAFT) or other controlled radical polymerization techniques.[9] 2. Adjust monomer concentration or use a semi-batch process to maintain a lower viscosity.
Low Monomer Conversion 1. Inhibitors present in the this compound.[8] 2. Reaction temperature is too low for efficient initiation.[1] 3. Inefficient initiation system.1. Purify the monomer via distillation prior to use.[8] 2. Increase the reaction temperature. 3. Select an initiator with a suitable half-life for the chosen temperature or use a redox initiation system for lower temperatures.[1]

Data Presentation: Influence of Reaction Parameters

The following tables summarize the impact of key parameters on the molecular weight (Mw) and Polydispersity Index (PDI) of copolymers, based on data from the copolymerization of methallyl polyoxyethylene ether (HPEG) and acrylic acid (AA).

Table 1: Effect of Comonomer Molar Ratio (Acrylic Acid to Ether)

Sample IDAA:Ether Molar RatioWeight-Average Molecular Weight (Mw, Da)Polydispersity Index (PDI)
A12:130,1001.40
A23:138,4001.51
A34:145,6001.59
A45:151,2001.65
A56:155,2001.70
Data adapted from a study on a related methallyl ether copolymer system.[1] As the ratio of the more reactive comonomer (AA) increases, both Mw and PDI increase due to a higher total monomer concentration and increased viscosity.[1]

Table 2: Effect of Reaction Temperature

Sample IDTemperature (°C)Weight-Average Molecular Weight (Mw, Da)Polydispersity Index (PDI)
B1078,3002.15
B21058,9001.83
B32045,6001.59
B43031,4001.42
B54022,5001.31
Data adapted from a study on a related methallyl ether copolymer system.[1] Increasing temperature drastically decreases Mw and narrows the PDI, as initiation and chain transfer reactions are accelerated more than propagation.[1]

Experimental Protocols

Protocol: Semi-Batch Free-Radical Copolymerization

This protocol is a representative example for synthesizing a this compound-based copolymer with acrylic acid in an aqueous solution, adapted from methodologies for similar systems.[1]

Materials:

  • This compound derivative (e.g., methallyl polyoxyethylene ether, HPEG)

  • Acrylic acid (AA), inhibitor removed

  • Deionized (DI) water

  • Initiator System: Hydrogen peroxide (H₂O₂, 30 wt%) and a redox co-initiator/reducing agent (e.g., L-ascorbic acid or a commercial equivalent like E51).[1]

  • Chain Transfer Agent (optional, e.g., dodecyl mercaptan)

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

Procedure:

  • Reactor Setup: Equip a glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and ports for feeding solutions. Place the reactor in a temperature-controlled water bath.

  • Initial Charge: Charge the reactor with the this compound derivative and a portion of the DI water. Begin stirring and sparge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Initiator Addition: Add the oxidant part of the initiator system (H₂O₂) to the reactor. Heat the reactor to the desired temperature (e.g., 60 °C).

  • Monomer & Initiator Feed: Prepare a separate solution containing the acrylic acid, the reducing agent, the optional chain transfer agent, and the remaining DI water.

  • Using a syringe pump, feed the acrylic acid solution into the reactor at a constant rate over a period of 2-3 hours. A semi-batch process helps control the reaction exotherm and maintain a low instantaneous monomer concentration, which can help control molecular weight.[1]

  • Post-Reaction: After the feed is complete, maintain the reaction at the set temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Neutralization: Cool the reactor to room temperature. Slowly add the NaOH solution to neutralize the acrylic acid units to a pH of approximately 7.

  • Characterization: Analyze the resulting polymer solution for molecular weight and PDI using Gel Permeation Chromatography (GPC).

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis prep_monomer Monomer Purification (Remove Inhibitors) prep_solutions Prepare Monomer, Initiator, & CTA Solutions prep_monomer->prep_solutions setup Reactor Setup & Inert Atmosphere (N2) prep_solutions->setup charge Initial Charge: Methallyl Monomer, H2O setup->charge heat Heat to Reaction Temp. charge->heat feed Feed Comonomer, Initiator, & CTA heat->feed react Hold at Temp for Complete Conversion feed->react cool Cool to Room Temp. react->cool neutralize Neutralize (if needed) cool->neutralize analyze Characterization (GPC for Mw/PDI) neutralize->analyze

Caption: General workflow for this compound copolymer synthesis.

Diagram 2: Factors Controlling Molecular Weight (Mw)

G cluster_inputs Controllable Parameters cluster_outputs Polymer Properties Temp Temperature Mw Molecular Weight (Mw) Temp->Mw Increase leads to Decrease Init [Initiator] Init->Mw Increase leads to Decrease CTA [Chain Transfer Agent] CTA->Mw Increase leads to Decrease Mono [Monomer] Mono->Mw Increase leads to Increase

Caption: Relationship between key parameters and polymer molecular weight.

References

Technical Support Center: Troubleshooting Guide for Methallyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide for common issues encountered during chemical reactions involving methallyl alcohol. The following frequently asked questions (FAQs), detailed tables, and experimental protocols are designed to assist researchers in optimizing their reaction outcomes, minimizing side products, and ensuring efficient purification.

Frequently Asked Questions (FAQs)

Low Reaction Yield

Q1: My esterification reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

Low yields in Fischer esterification reactions involving this compound are often due to the reversible nature of the reaction and the presence of water, which can shift the equilibrium back towards the reactants.[1][2]

Potential Causes:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester is a reversible process.[1][2]

  • Presence of Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back to the starting materials.[1][2]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

  • Low Reaction Temperature: The reaction may not proceed at a sufficient rate if the temperature is too low.

  • Steric Hindrance: While this compound is a primary alcohol, steric hindrance on the carboxylic acid can slow down the reaction.

Troubleshooting and Optimization Strategies:

  • Use of Excess Alcohol: Employing a large excess of this compound can shift the equilibrium towards the formation of the ester.[1][2]

  • Water Removal: Actively remove water as it forms. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by using a large excess of a solvent that forms an azeotrope with water.[2]

  • Catalyst Choice and Concentration: Ensure an adequate amount of a suitable acid catalyst is used, such as sulfuric acid or p-toluenesulfonic acid.[2]

  • Optimize Reaction Temperature: The reaction is typically conducted at reflux to ensure a reasonable reaction rate.[2]

Q2: I am experiencing low conversion in my hydroformylation of this compound. What are the likely reasons?

Low conversion in the hydroformylation of this compound can be attributed to several factors related to the catalyst, reaction conditions, and substrate purity.

Potential Causes:

  • Catalyst Deactivation: The rhodium-based catalysts typically used can deactivate over time.[3]

  • Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for the scale of the reaction.

  • Sub-optimal Temperature and Pressure: Hydroformylation reactions are sensitive to temperature and pressure of the syngas (CO/H₂).

  • Impurities in the Feedstock: Impurities in the this compound or syngas can poison the catalyst.

Troubleshooting and Optimization Strategies:

  • Catalyst Regeneration/Fresh Catalyst: If catalyst deactivation is suspected, regeneration procedures (if available for the specific catalyst) or using a fresh batch of catalyst may be necessary.

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure, and H₂/CO ratio to find the optimal conditions for your specific substrate and catalyst system.

  • Ensure High Purity of Reactants: Use purified this compound and high-purity syngas to avoid catalyst poisoning.

Side Reactions and Byproduct Formation

Q3: What are the common side products in this compound esterification, and how can I minimize them?

The most common side product in the acid-catalyzed esterification of this compound is the formation of methallyl ether.[4]

Side Product and Formation Mechanism:

  • Methallyl Ether: Under acidic conditions, this compound can undergo self-etherification to form dimethallyl ether.

  • Polymerization: At elevated temperatures, this compound can be prone to polymerization.[5][6]

Minimization Strategies:

  • Control Reaction Temperature: Avoid excessively high temperatures to minimize both ether formation and polymerization.

  • Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst to reduce the rate of side reactions.

  • Gradual Addition of this compound: In some cases, adding the alcohol slowly to the reaction mixture can help to control its concentration and reduce the likelihood of self-etherification.

Q4: In the hydroformylation of this compound, I am observing byproducts other than the desired linear and branched aldehydes. What are they and how can I control their formation?

Besides the desired 4-hydroxybutyraldehyde (B1207772) (linear product) and 3-hydroxy-2-methylpropionaldehyde (branched product), the hydroformylation of allyl alcohols can produce other C3 byproducts.[7][8]

Common Byproducts:

  • n-Propanol and Propionaldehyde: These can be formed through isomerization of the allyl alcohol followed by hydrogenation or hydroformylation.[7][9]

  • Higher Boiling Products: These can result from aldol (B89426) condensations or other secondary reactions of the aldehyde products.[9]

Control Strategies:

  • Ligand Selection: The choice of phosphine (B1218219) ligand in the rhodium catalyst system can significantly influence the selectivity towards the desired aldehydes and minimize the formation of isomerization and hydrogenation byproducts.[9]

  • Optimization of Reaction Conditions: Fine-tuning the temperature, pressure, and H₂/CO ratio can help to suppress the formation of unwanted side products.[9]

Catalyst Issues

Q5: I suspect my rhodium catalyst is deactivating during hydroformylation. What are the potential causes and can it be regenerated?

Rhodium catalyst deactivation in hydroformylation can occur through several mechanisms, including ligand degradation and metal leaching.[3][7][8]

Causes of Deactivation:

  • Oxidative Degradation of Ligands: Phosphine or phosphite (B83602) ligands can be oxidized, leading to a loss of catalytic activity and selectivity.[3]

  • Rhodium Leaching: The rhodium metal can leach from the catalyst support or complex, especially in biphasic systems, leading to a decrease in the active catalyst concentration.[7][8]

  • Formation of Inactive Rhodium Clusters: Under certain conditions, active mononuclear rhodium species can aggregate to form less active or inactive clusters.[3]

Mitigation and Regeneration Strategies:

  • Use of Robust Ligands: Employing ligands that are more resistant to oxidation can improve catalyst lifetime.

  • Inert Atmosphere: Conducting the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

  • Catalyst Immobilization: Using supported catalysts or biphasic systems with appropriate ligands can help to minimize rhodium leaching.[8] Regeneration of deactivated rhodium catalysts can be complex and often depends on the specific cause of deactivation. In some cases, treatment with specific reagents may restore some activity, but often, replacement with a fresh catalyst is necessary.

Purification Challenges

Q6: How can I effectively purify my methallyl ester from unreacted this compound and carboxylic acid?

Purification of methallyl esters typically involves removing unreacted starting materials and the acid catalyst.

Purification Protocol:

  • Neutralization: After the reaction, the mixture is typically washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Extraction: The ester is then extracted into an organic solvent.

  • Washing: The organic layer is washed with water or brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Distillation: The final purification is often achieved by distillation under reduced pressure to separate the ester from any remaining unreacted this compound and other volatile impurities.[4]

Q7: I am having trouble separating this compound from an aqueous reaction mixture. What techniques can I use?

This compound has some solubility in water, which can make separation challenging.

Separation Techniques:

  • Extraction: Multiple extractions with a suitable organic solvent can be used to transfer the this compound from the aqueous phase to the organic phase.

  • Salting Out: Adding a salt (e.g., sodium chloride) to the aqueous layer can decrease the solubility of this compound, making the extraction more efficient.

  • Azeotropic Distillation: If applicable, azeotropic distillation with a suitable solvent can be used to remove water.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for key this compound reactions.

Table 1: Esterification of Methallyl Chloride with Carboxylates [10]

CarboxylateCatalystSolventTemperature (°C)Time (h)Conversion of Methallyl Chloride (%)Yield of this compound (%)
Sodium PropionateTetrabutylammonium ChlorideWater2500.599.798.4
Potassium AcetateBenzyltrimethylammonium FluorideWater140699.899.0
Potassium PropionateHexadecyltrimethylammonium ChlorideWater1001299.999.4
Sodium ButyratePolyethylene (B3416737) GlycolWater160499.899.4

Table 2: Influence of Reaction Parameters on the Hydroformylation of Allyl Alcohol [9]

Note: This table provides a qualitative summary of trends observed in the cited literature. Specific quantitative data can vary significantly based on the exact catalyst system and reaction setup.

ParameterEffect on n/b Ratio (linear/branched)Effect on Byproduct FormationGeneral Recommendation for High Linear Product Yield
P/Rh Ratio Increasing ratio generally increases n/b ratioCan influence isomerization and hydrogenationOptimize for the specific ligand used
Pressure Higher pressure can favor linear productCan affect reaction rate and catalyst stabilityTypically in the range of 800 psi
Temperature Higher temperature can decrease n/b ratioIncreases rates of side reactionsModerate temperatures (e.g., 60°C) are often preferred
H₂/CO Ratio A 1:1 ratio is commonly usedCan impact hydrogenation byproductsStart with a 1:1 ratio and optimize if necessary
Ligand Strong influence; bulky phosphines often favor linear productDifferent ligands have varying effects on side reactionsBidentate phosphine ligands like 1,1′-bis(diphenylphosphino)ferrocene have shown high selectivity

Experimental Protocols

Protocol 1: Synthesis of this compound from Methallyl Chloride[11]

This protocol describes a general procedure for the synthesis of this compound via the hydrolysis of methallyl chloride.

Materials:

  • Methallyl chloride

  • Sodium hydroxide (B78521) solution

  • Phase-transfer catalyst (e.g., polyethylene glycol) (optional, but can improve yield)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous drying agent (e.g., sodium sulfate)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, combine methallyl chloride and a sodium hydroxide solution.

  • If using a phase-transfer catalyst, add it to the mixture.

  • Heat the mixture to reflux with vigorous stirring for the desired reaction time. Monitor the reaction progress by a suitable method (e.g., GC or TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent to recover any dissolved product.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by distillation.

Mandatory Visualizations

Diagram 1: Troubleshooting Low Yield in Fischer Esterification

Troubleshooting_Esterification Start Low Ester Yield Check_Equilibrium Issue: Equilibrium Limitation? Start->Check_Equilibrium Check_Water Issue: Water Present? Check_Equilibrium->Check_Water No Sol_Excess_Alcohol Solution: Use Excess this compound Check_Equilibrium->Sol_Excess_Alcohol Yes Check_Catalyst Issue: Insufficient Catalyst? Check_Water->Check_Catalyst No Sol_Remove_Water Solution: Remove Water (e.g., Dean-Stark) Check_Water->Sol_Remove_Water Yes Check_Temp Issue: Low Temperature? Check_Catalyst->Check_Temp No Sol_Increase_Catalyst Solution: Increase Acid Catalyst Amount Check_Catalyst->Sol_Increase_Catalyst Yes Sol_Increase_Temp Solution: Increase Temperature to Reflux Check_Temp->Sol_Increase_Temp Yes Ester_Purification_Workflow cluster_0 Reaction Work-up cluster_1 Purification Reaction_Mixture Crude Reaction Mixture Neutralization Neutralization Reaction_Mixture->Neutralization 1. Add NaHCO3 soln. Extraction Extraction Neutralization->Extraction 2. Extract with organic solvent Washing Washing Extraction->Washing 3. Wash with water/brine Drying Drying Washing->Drying 4. Dry over Na2SO4 Distillation Distillation Drying->Distillation 5. Filter and concentrate Pure_Ester Pure Methallyl Ester Distillation->Pure_Ester 6. Vacuum distillation

References

Technical Support Center: Enhancing the Reactivity of Methallyl Alcohol in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of methallyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the enhancement of this compound reactivity in polymerization experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses the most common challenges encountered during the polymerization of this compound and its copolymers.

Issue 1: Low or No Monomer Conversion

Q1: My polymerization of this compound is resulting in very low or no conversion. What are the primary causes?

Low monomer conversion is the most frequently reported issue and is often attributed to the inherent reactivity of this compound. The primary reasons include:

  • Degradative Chain Transfer: This is a significant issue with allyl monomers like this compound. A hydrogen atom is abstracted from the methylene (B1212753) group adjacent to the hydroxyl group, forming a stable, non-propagating allyl radical. This effectively terminates the growing polymer chain.

  • Low Monomer Reactivity: The double bond in this compound is less reactive compared to other vinyl monomers such as acrylates and styrene.[1]

  • Inhibitor Presence: Commercial this compound may contain inhibitors to prevent spontaneous polymerization during storage. These must be removed before use.

  • Ineffective Initiation: The choice and concentration of the initiator, as well as the reaction temperature, may not be optimal for overcoming the activation energy barrier and competing with degradative chain transfer.

Q2: How can I mitigate degradative chain transfer and improve monomer conversion?

Several strategies can be employed to enhance the conversion of this compound:

  • Copolymerization: The most effective strategy is to copolymerize this compound with a more reactive comonomer, such as methyl methacrylate (B99206) (MMA) or other acrylates.[2]

  • Gradual Initiator Addition: Instead of adding the initiator all at once, a gradual or continuous feed can maintain a steady concentration of radicals, which has been shown to improve monomer conversion in allyl polymer systems.[3]

  • Optimize Reaction Temperature: Increasing the reaction temperature can enhance the reinitiation efficiency of the monomeric allyl radical, helping to counteract degradative chain transfer.[3] However, excessively high temperatures can lead to side reactions.[3] For some systems, an optimal temperature needs to be determined experimentally.[2]

  • Increase Initiator Concentration: A higher initiator concentration than what is typically used for conventional vinyl polymerization may be necessary to generate a higher concentration of primary radicals.[3]

Q3: I'm still experiencing low conversion in my copolymerization with methyl methacrylate. What else can I do?

  • Programmed Monomer Feed: In copolymerization, a programmed, gradual feed of the more reactive monomer (e.g., methyl methacrylate) can lead to a more uniform incorporation of this compound into the copolymer chain.

  • Solvent Choice: The choice of solvent can influence polymerization kinetics. Toluene and xylene are commonly used for the solution polymerization of similar systems.[4][5]

  • Catalyst Addition: The use of Lewis acids or other catalysts can sometimes enhance the reactivity of allyl monomers.

Issue 2: Poor Control Over Polymer Properties (Molecular Weight and Polydispersity)

Q1: The polydispersity index (PDI) of my poly(this compound-co-MMA) is very high. How can I achieve a more controlled polymerization?

High PDI is often a consequence of the different reactivities of the comonomers and the occurrence of side reactions. To narrow the molecular weight distribution:

  • Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the polymerization of challenging monomers, although specific protocols for this compound are not widely reported.

  • Optimize Initiator and Monomer Ratios: The ratio of initiator to monomer directly affects the kinetic chain length. A higher initiator concentration generally leads to lower molecular weight polymers.[6]

  • Chain Transfer Agents: The addition of a chain transfer agent can help to control the molecular weight.

Q2: My polymer has a much lower molecular weight than anticipated. What could be the cause?

Low molecular weight is a common outcome in this compound polymerization due to:

  • Dominance of Chain Transfer: Degradative chain transfer to the monomer is a major terminating event, leading to shorter polymer chains.

  • High Initiator Concentration: As mentioned, a high initiator concentration will result in a larger number of shorter chains.[6]

  • Chain Transfer to Solvent: Depending on the solvent used, chain transfer to the solvent can also limit the molecular weight.

Issue 3: Gelation or Formation of Insoluble Products

Q1: My reaction mixture became a gel. What causes this and how can I prevent it?

Gelation, or the formation of a cross-linked network, can occur due to:

  • High Monomer Concentration (Bulk Polymerization): At high conversions in bulk polymerization, the Trommsdorff effect (or gel effect) can lead to a rapid increase in viscosity, which hinders termination reactions and can result in uncontrolled polymerization and crosslinking.[7]

  • High Temperatures: Elevated temperatures can promote side reactions that may lead to crosslinking.[8]

  • Bifunctional Impurities: Impurities with more than one polymerizable group can act as crosslinkers.

To prevent gelation:

  • Use Solution Polymerization: Conducting the polymerization in a suitable solvent helps to dissipate heat and reduce viscosity, mitigating the gel effect.[9]

  • Lower Monomer Concentration: If bulk polymerization is necessary, stopping the reaction at a lower conversion can prevent gelation.

  • Control the Temperature: Maintain a consistent and optimized reaction temperature.[8]

  • Reduce Initiator Concentration: A very high initiator concentration can lead to a rapid polymerization rate, increasing the likelihood of gelation.[8]

Frequently Asked Questions (FAQs)

Q1: Can this compound be homopolymerized?

Direct homopolymerization of this compound via conventional free-radical methods is challenging and typically results in low molecular weight oligomers due to significant degradative chain transfer.[10] Some studies have reported homopolymerization under specific conditions, such as using high-energy radiation or in the presence of certain inorganic salts, but achieving high molecular weight polymers is difficult.[5][11]

Q2: What are suitable comonomers for this compound?

This compound is best copolymerized with more reactive vinyl monomers. Commonly used comonomers include:

  • Methyl methacrylate (MMA)[2]

  • Other acrylates and methacrylates[2]

  • Styrene

Q3: What initiators are recommended for this compound copolymerization?

Standard free-radical initiators are typically used. The choice depends on the desired reaction temperature and solvent:

  • Azobisisobutyronitrile (AIBN): Suitable for temperatures around 60-80°C.

  • Benzoyl Peroxide (BPO): Decomposes at slightly higher temperatures than AIBN, typically in the range of 80-100°C.[4]

Q4: How can I purify the final copolymer?

The most common method for purifying the copolymer is precipitation. This involves:

  • Dissolving the reaction mixture in a suitable solvent (e.g., tetrahydrofuran, chloroform).

  • Slowly adding this solution to a non-solvent (e.g., methanol, hexane, or water, depending on the copolymer's polarity) with vigorous stirring.[6][12]

  • The precipitated polymer can then be collected by filtration, washed with the non-solvent, and dried under vacuum.[6] This process should be repeated to ensure the removal of unreacted monomers and initiator residues.[6]

Q5: What analytical techniques are used to characterize this compound copolymers?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the copolymer composition (i.e., the molar ratio of the incorporated monomers) and to confirm the structure.[8][13]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[14]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the copolymer and confirm the incorporation of both monomers.[14]

Data Presentation

Table 1: Effect of Reaction Temperature on Monomer Conversion and Polymer Properties in a Representative Methallyl Polyoxyethylene Ether (HPEG) and Acrylic Acid (AA) Copolymerization System.

Parameter0°C10°C20°C30°C40°C
Macromonomer Conversion (%) ~92.1>95>95<95<95
Weight-Average Molecular Weight (Mw) (x 10⁴ Da) HighModerate-HighModerateModerate-LowLow
Polydispersity Index (PDI) BroadModerate-BroadModerateNarrowNarrow

Note: This table is adapted from data on a related allyl-type monomer system and illustrates general trends. Optimal conditions for specific this compound systems should be determined experimentally.[2]

Table 2: Influence of Initiator (BPO) Concentration on the Properties of Poly(methyl methacrylate) (Illustrative for Copolymer Systems).

BPO Concentration (wt.%)Setting TimeMaximum Temperature (Tmax)Final Double Bond Conversion (%)Compressive Strength (σ)
0.05 LongLower~75Increases
0.1 ~85Increases
0.2 ~95Maximum
0.3 ShortHigher>95Maximum
0.5 ~90Decreases
0.7 Very ShortHighest~80Decreases

Note: This table is based on data for MMA homopolymerization and serves to illustrate the general effects of initiator concentration. The trends are expected to be similar in copolymerizations with this compound.

Experimental Protocols

Protocol 1: Free Radical Copolymerization of this compound and Methyl Methacrylate (MMA) in Solution

This protocol provides a general procedure for the copolymerization of this compound with MMA.

Materials:

  • This compound (inhibitor removed, e.g., by passing through a column of basic alumina)

  • Methyl methacrylate (MMA) (inhibitor removed)

  • Toluene or p-xylene (B151628) (anhydrous)[4]

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Methanol (for precipitation)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the desired amounts of this compound and methyl methacrylate to the solvent (e.g., toluene, to achieve a total monomer concentration of 1.5-3.0 mol/L).[4]

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 20-30 minutes to remove dissolved oxygen.

  • Initiator Addition: Add the initiator (e.g., BPO at a concentration of approximately 5x10⁻³ mol/L).[4] For a more controlled reaction, the initiator can be dissolved in a small amount of solvent and added gradually over the course of the reaction.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-100°C for BPO) and maintain the temperature for the desired reaction time (e.g., 2-6 hours).[4] Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR to determine monomer conversion).

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Pour the viscous solution into a large excess of a non-solvent (e.g., methanol) while stirring vigorously to precipitate the copolymer.[12]

  • Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[6] For higher purity, the polymer can be redissolved and reprecipitated.[6]

Protocol 2: Characterization of Poly(this compound-co-MMA)

¹H NMR for Composition Analysis:

  • Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Integrate the characteristic peaks for both monomers. For example, the methoxy (B1213986) protons (-OCH₃) of MMA typically appear around 3.6 ppm, and the protons of the methylene group adjacent to the hydroxyl in this compound appear at a distinct chemical shift.

  • Calculate the molar ratio of the two monomers in the copolymer from the ratio of the integrated peak areas.

GPC for Molecular Weight Analysis:

  • Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in a suitable GPC solvent (e.g., THF).[14]

  • Ensure the polymer is fully dissolved.

  • Filter the solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter.

  • Inject the sample into the GPC system.

  • Determine the molecular weight and PDI relative to a set of polymer standards (e.g., polystyrene or PMMA).

Mandatory Visualizations

start Low Monomer Conversion Observed check_purity Verify Monomer and Solvent Purity start->check_purity is_pure Purity Confirmed? check_purity->is_pure purify Purify Monomer/ Solvent is_pure->purify No check_initiator Evaluate Initiator System (Type, Concentration) is_pure->check_initiator Yes purify->check_purity is_initiator_ok Initiator System Effective? check_initiator->is_initiator_ok optimize_initiator Optimize Initiator Type/ Concentration/Addition Method is_initiator_ok->optimize_initiator No check_conditions Assess Reaction Conditions (Temperature, Time, Comonomer Ratio) is_initiator_ok->check_conditions Yes optimize_initiator->check_initiator are_conditions_ok Conditions Optimal? check_conditions->are_conditions_ok optimize_conditions Adjust Temperature/ Time/Monomer Feed are_conditions_ok->optimize_conditions No end Problem Resolved are_conditions_ok->end Yes optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low monomer conversion.

cluster_propagation Chain Propagation cluster_transfer Degradative Chain Transfer P_radical P• (Growing Polymer Radical) P_MAA_radical P-MAA• (Propagated Radical) P_radical->P_MAA_radical Addition MAA This compound (Monomer) MAA->P_MAA_radical P_radical2 P• (Growing Polymer Radical) PH PH (Terminated Polymer Chain) P_radical2->PH H Abstraction MA_radical MA• (Stable Allyl Radical) P_radical2->MA_radical MAA2 This compound (Monomer) MAA2->PH MAA2->MA_radical no_reinitiation Chain Termination MA_radical->no_reinitiation Low probability of re-initiation

Caption: Mechanism of degradative chain transfer in this compound polymerization.

References

Strategies to Minimize Methallyl Ether Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of methallyl ether formation during chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Under what circumstances is methallyl ether an undesirable byproduct?

Methallyl ether is often an unwanted byproduct in reactions where a methallyl group is intended to be introduced onto a carbon atom (C-alkylation), but instead, it attaches to an oxygen atom (O-alkylation) of a hydroxyl-containing compound, such as a phenol (B47542) or an alcohol. This is a common issue in Williamson ether synthesis when the alkoxide or phenoxide is meant to act as a base rather than a nucleophile, or when selective C-alkylation is the desired outcome.

Q2: What is the primary reaction mechanism that leads to the formation of methallyl ether?

The formation of methallyl ether typically occurs via a bimolecular nucleophilic substitution (SN2) reaction, known as the Williamson ether synthesis. In this reaction, an alkoxide or phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of methallyl chloride, displacing the chloride leaving group.[1]

Q3: What are the key factors that influence the formation of methallyl ether as a byproduct?

Several factors can influence the selectivity between the desired product and the methallyl ether byproduct. These include the choice of base, solvent, reaction temperature, and the use of catalysts. Controlling these parameters is crucial for minimizing unwanted ether formation.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: High Yield of Methallyl Ether Instead of the Desired C-Alkylated Product

When reacting a phenol with methallyl chloride, O-alkylation (ether formation) can compete with the desired C-alkylation.

Possible Causes and Solutions:

  • Solvent Choice: The solvent plays a critical role in directing the reaction towards either O- or C-alkylation.

    • Observation: High yield of methallyl phenyl ether.

    • Explanation: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can effectively solvate the cation of the base, leaving the phenoxide anion more available to attack the methallyl chloride, thus favoring O-alkylation.[2][3]

    • Solution: Switching to a protic solvent, such as methanol (B129727) or ethanol, can reduce the selectivity towards the O-alkylated product.[4][5] In some cases, non-polar solvents may also be used, though they can result in a mixture of both O- and C-alkylation products.[3]

  • Base Selection: The strength and type of base used can influence the outcome.

    • Observation: Predominant ether formation.

    • Explanation: Stronger bases that completely deprotonate the hydroxyl group lead to a higher concentration of the nucleophilic alkoxide or phenoxide, favoring the SN2 reaction.

    • Solution: Consider using a weaker base if the desired reaction is C-alkylation, as this may favor that pathway.

Quantitative Data on Solvent Effects:

The following table, adapted from a study on the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide, illustrates the significant impact of the solvent on the ratio of O-alkylation to C-alkylation.[4][5] A similar trend can be expected for reactions involving methallyl chloride.

SolventTemperature (°C)% O-Alkylation (Ether)% C-Alkylation
Acetonitrile25973
Methanol257228
Issue 2: Formation of Dimethallyl Ether as a Byproduct

In reactions where methallyl alcohol is the intended product from methallyl chloride, the formation of dimethallyl ether can be a significant side reaction.

Possible Causes and Solutions:

  • Reaction Conditions: The reaction conditions can promote the formation of the ether byproduct.

    • Observation: Significant yield of dimethallyl ether.

    • Explanation: The Williamson ether synthesis can occur between the methallyl alkoxide (formed from this compound under basic conditions) and another molecule of methallyl chloride.

    • Solution: The use of Phase Transfer Catalysis (PTC) can enhance the reaction rate and selectivity, minimizing the formation of byproducts.[1][6][7] PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs, leading to faster and cleaner reactions.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Minimizing O-Alkylation of Phenols

This protocol provides a general guideline for favoring C-alkylation over O-alkylation. Optimization for specific substrates may be necessary.

Materials:

  • Phenol derivative

  • Methallyl chloride

  • Protic solvent (e.g., Methanol)

  • Base (select based on desired reactivity)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.) and the protic solvent.

  • Add the base (1.1 eq.) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methallyl chloride (1.2 eq.) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the C-alkylated product from any methallyl ether byproduct.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the pathways for O-alkylation and C-alkylation of a phenoxide ion.

O_vs_C_Alkylation cluster_reactants Reactants cluster_products Products phenoxide Phenoxide Ion o_alkylation Methallyl Phenyl Ether (O-Alkylation) phenoxide->o_alkylation O-attack (favored in polar aprotic solvents) c_alkylation C-Methallylphenol (C-Alkylation) phenoxide->c_alkylation C-attack (can be favored in protic solvents) methallyl_chloride Methallyl Chloride methallyl_chloride->o_alkylation methallyl_chloride->c_alkylation

Caption: Competing O- and C-alkylation pathways for a phenoxide ion with methallyl chloride.

The following diagram illustrates the general workflow for troubleshooting high methallyl ether formation.

Troubleshooting_Workflow start High Methallyl Ether Formation Detected check_solvent Analyze Solvent System start->check_solvent is_aprotic Is it a polar aprotic solvent (e.g., DMF, DMSO)? check_solvent->is_aprotic switch_to_protic Switch to a protic solvent (e.g., Methanol, Ethanol) is_aprotic->switch_to_protic Yes check_base Evaluate Base is_aprotic->check_base No switch_to_protic->check_base is_strong_base Is a very strong base used? check_base->is_strong_base consider_weaker_base Consider a weaker base is_strong_base->consider_weaker_base Yes optimize_temp Optimize Temperature is_strong_base->optimize_temp No consider_weaker_base->optimize_temp consider_ptc Consider Phase Transfer Catalyst optimize_temp->consider_ptc end Reduced Ether Formation consider_ptc->end

Caption: Troubleshooting workflow for reducing methallyl ether byproduct formation.

References

dealing with the flammability and reactivity hazards of methallyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on managing the flammability and reactivity hazards associated with methallyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards of this compound?

A1: this compound is a flammable liquid and vapor.[1][2] Its vapor can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3][4] It is classified as a Flammable Liquid, Category 3.[1][5]

Q2: What are the key reactivity hazards I should be aware of?

A2: this compound can react vigorously with strong oxidizing agents.[4][5][6][7] It may also react exothermically with reducing agents to release hydrogen gas.[4][5][6][7] It is incompatible with strong acids, acid chlorides, and acid anhydrides.[2][8]

Q3: What happens when this compound is involved in a fire?

A3: Combustion of this compound can produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[3][5][6] Containers of this compound may explode when heated in a fire.[2][3]

Q4: Can this compound undergo hazardous polymerization?

A4: While some sources suggest it may polymerize explosively when heated or in a fire, others state it will not polymerize.[3][9] Given the conflicting information, it is prudent to handle it with caution, especially when heated.

Troubleshooting Guide

Problem: I smell a strong, pungent odor of this compound in the lab.

  • Immediate Action:

    • Ensure adequate ventilation. If working in an open bench, move to a fume hood immediately.[10]

    • Check for any visible spills or leaks from your container.

    • If a spill is found, follow the spill cleanup procedure outlined in the Experimental Protocols section.

    • If no spill is visible, ensure your container is tightly sealed.[1][3][5][11]

Problem: My experiment requires heating this compound.

  • Safety Precautions:

    • Always heat this compound in a well-ventilated area, preferably within a fume hood.[10]

    • Use a controlled heating source like a heating mantle or an oil bath. Avoid open flames.[2][3]

    • Ensure that no incompatible materials, especially strong oxidizing agents, are nearby.[2][7]

    • Have appropriate fire extinguishing media (dry chemical, alcohol-resistant foam, or carbon dioxide) readily available.[2][5][9]

Problem: I need to transfer this compound between containers.

  • Procedure:

    • Perform the transfer in a well-ventilated area and away from ignition sources.[3][12]

    • Ground and bond both the source and receiving containers to prevent static discharge.[2][3][5][11][12]

    • Use non-sparking tools for opening and closing containers.[1][2][3][5][12]

Data Presentation

Table 1: Physical and Flammability Properties of this compound

PropertyValue
Physical State Colorless liquid[4][6]
Odor Sharp, pungent[4][6]
Boiling Point 113-115 °C (235.4-239 °F)[1][13]
Flash Point 32-33 °C (90-91.4 °F)[1][11][13]
Autoignition Temperature 320 °C (608 °F)[13]
Vapor Density Heavier than air[2][3][4]
Solubility in Water Soluble[5][6][7]
Lower Explosive Limit (LEL) Data not available
Upper Explosive Limit (UEL) Data not available

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield.[4][5]
Skin Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber), flame-resistant lab coat.[1][5]
Respiratory Protection Use in a well-ventilated area or with a NIOSH-approved respirator for organic vapors if exposure limits are exceeded.[1][12]

Experimental Protocols

Protocol for Safe Storage of this compound
  • Storage Location: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][2][3] The storage area should be designated as a "flammables area."[3][12][13]

  • Container: Keep the container tightly closed.[1][3][5][11]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][8]

  • Grounding: Ensure storage containers are properly grounded.[2]

Protocol for Handling a Small this compound Spill ( < 1 Liter)
  • Alert Personnel: Immediately alert others in the vicinity of the spill.[14]

  • Eliminate Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, open flames).[5][6][12]

  • Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the lowest practical height.[12][15]

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][14]

  • Containment: Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[2][6][12][15] Do not use combustible materials like paper towels.[15]

  • Absorption: Carefully apply the absorbent material over the spill, working from the outside in.[14]

  • Collection: Once the liquid is absorbed, use non-sparking tools to collect the material into a suitable, sealable container for hazardous waste.[3][5][6][12]

  • Decontamination: Clean the spill area with soap and water.[14]

  • Disposal: Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures.[5][14]

Visualizations

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size alert->assess small_spill < 1 Liter assess->small_spill Small large_spill > 1 Liter assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe emergency Call Emergency Services large_spill->emergency ignite Eliminate Ignition Sources ppe->ignite contain Contain with Absorbent Material ignite->contain collect Collect Waste with Non-Sparking Tools contain->collect decon Decontaminate Area collect->decon dispose Dispose of Hazardous Waste decon->dispose

Caption: Decision workflow for responding to a this compound spill.

Safe_Handling_Practices Key Safe Handling Practices for this compound handling Safe Handling ventilation Use in Well-Ventilated Area / Fume Hood handling->ventilation ignition Avoid Ignition Sources handling->ignition grounding Ground and Bond Containers handling->grounding tools Use Non-Sparking Tools handling->tools ppe Wear Appropriate PPE handling->ppe storage Proper Storage incompatibles Separate from Incompatibles storage->incompatibles container Keep Container Tightly Closed storage->container

Caption: Logical relationships of safe handling practices for this compound.

References

optimizing reaction conditions for methallyl alcohol epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of methallyl alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the epoxidation of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the conversion of this compound lower than expected?

Low conversion of this compound can be attributed to several factors related to reaction conditions and catalyst activity.

Potential Causes and Solutions:

  • Suboptimal Temperature: The reaction temperature significantly influences the conversion rate. Lower temperatures (20-40°C) might be too low to achieve a high conversion rate within a reasonable timeframe.[1] Conversely, excessively high temperatures can lead to the formation of byproducts.

  • Insufficient Catalyst Concentration: The concentration of the catalyst, such as TS-1, is crucial. A low concentration may not be sufficient to effectively activate the hydrogen peroxide for the epoxidation reaction.[1]

  • Inappropriate MAA/H₂O₂ Molar Ratio: The molar ratio of this compound (MAA) to hydrogen peroxide (H₂O₂) affects both conversion and selectivity. An excessively high ratio of MAA to H₂O₂ might result in unreacted this compound.[1]

  • Catalyst Deactivation: The catalyst may become deactivated over time due to coking or poisoning. Regeneration of the catalyst through calcination might be necessary.

  • Poor Stirring: Inadequate mixing can lead to a heterogeneous reaction mixture, limiting the interaction between reactants and the catalyst. Ensure vigorous and consistent stirring throughout the reaction.[2]

Q2: What is causing the low selectivity towards 2-methylglycidol?

Low selectivity towards the desired epoxide, 2-methylglycidol, is often due to the formation of byproducts.

Potential Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can promote side reactions, leading to the formation of byproducts such as 2-methylglycerol, 2-methylacrolein, and various ethers.[3] Operating within the optimal temperature range of 20-40°C is recommended for better selectivity.[1]

  • Incorrect Solvent Concentration: The concentration of the solvent, typically methanol (B129727), plays a significant role. High concentrations of methanol (68-90 wt%) have been shown to favor the formation of 2-methylglycidol.[1]

  • Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the epoxide, forming diols. Using a 30 wt% aqueous solution of hydrogen peroxide is common, but minimizing additional water is advisable.[3]

  • Extended Reaction Time: While a sufficient reaction time is necessary for high conversion, excessively long times can lead to the degradation of the product and the formation of byproducts.[1]

Q3: The reaction is not proceeding at all. What should I check?

If there is no discernible reaction, it is essential to verify the fundamental components and conditions of the experiment.

Potential Causes and Solutions:

  • Inactive Catalyst: The catalyst may be inactive. Ensure that the catalyst has been properly synthesized, stored, and activated. For titanium silicalite catalysts like TS-1, proper incorporation of titanium into the framework is critical for its catalytic activity.[3]

  • Degraded Hydrogen Peroxide: Hydrogen peroxide can decompose over time. It is crucial to use a fresh and properly stored solution. The concentration of the hydrogen peroxide solution should be verified, for instance, by iodometric titration.[3]

  • Incorrect Reagents: Double-check that all reagents are correct and of the appropriate purity. Contaminants can poison the catalyst or interfere with the reaction.

  • System Leak (for pressure reactions): If the reaction is carried out under pressure, ensure the reactor is properly sealed to maintain the desired conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the epoxidation of this compound using a TS-1 catalyst?

Based on experimental data, the following conditions have been found to be beneficial for maximizing the yield of 2-methylglycidol:

  • Temperature: 20–40 °C[1]

  • MAA/H₂O₂ Molar Ratio: 1:1 to 2:1[1]

  • Methanol Concentration: 68–90 wt %[1]

  • TS-1 Catalyst Loading: 4–5 wt %[1]

Q2: What are the common byproducts in this compound epoxidation?

Several byproducts can be formed during the epoxidation of this compound, especially under non-optimized conditions. These include:

  • 2-methylglycerol

  • 2-methylacrolein

  • Methallyl ether

  • Methallyl methylglycidyl ether

  • 2-methoxy-2-methylpropane-1,3-diol

  • 3-methoxy-2-methylpropane-1,2-diol

  • Polymers[3]

Q3: What analytical methods can be used to monitor the reaction?

Gas chromatography (GC) is a common method for analyzing the reaction mixture. An external standard method can be employed for quantification.[1] Additionally, iodometric titration can be used to determine the consumption of hydrogen peroxide.[3]

Data Presentation

Table 1: Investigated Ranges of Technological Parameters for this compound Epoxidation over TS-1 Catalyst

ParameterInvestigated Range
Temperature20–60 °C[1]
MAA/H₂O₂ Molar Ratio1:1–5:1 mol/mol[1]
Methanol Concentration5–90 wt %[1]
TS-1 Concentration0.1–5.0 wt %[1]
Reaction Time0.5–5 h[1]

Table 2: Optimal Conditions for this compound Epoxidation over TS-1 Catalyst

ParameterOptimal Value
Temperature20–40 °C[1]
MAA/H₂O₂ Molar Ratio1:1–2:1[1]
Methanol Concentration68–90 wt %[1]
TS-1 Catalyst Loading4–5 wt %[1]

Experimental Protocols

General Procedure for Epoxidation of this compound

The epoxidation of this compound is typically carried out in a glass reactor at atmospheric pressure. The reactor should be equipped with a reflux condenser, a thermometer, a mechanical stirrer, and a dropping funnel.[1]

  • Reactor Setup: Place the reagents, including this compound (MAA), the solvent (methanol), and the catalyst (e.g., TS-1), into the reactor.[1]

  • Stirring: Begin stirring the mixture to ensure homogeneity.

  • Initiation: The reaction can be initiated by adding the hydrogen peroxide (30 wt% aqueous solution) dropwise.

  • Temperature Control: Maintain the desired reaction temperature using a water bath or other suitable heating/cooling system.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using gas chromatography.

  • Termination: Once the desired conversion is achieved, the reaction can be stopped by cooling the mixture and separating the catalyst by filtration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation Reagents Reagents: - this compound - Methanol - TS-1 Catalyst Reactor Glass Reactor with: - Reflux Condenser - Thermometer - Mechanical Stirrer - Dropping Funnel Reagents->Reactor Add H2O2 30 wt% H₂O₂ H2O2->Reactor Add Dropwise Reaction_Mix Reaction Mixture Reactor->Reaction_Mix Stir & Heat Monitoring Reaction Monitoring (Gas Chromatography) Reaction_Mix->Monitoring Sample Separation Catalyst Separation (Filtration) Reaction_Mix->Separation Cool & Filter Product Final Product: 2-Methylglycidol Separation->Product

Caption: Experimental workflow for this compound epoxidation.

Troubleshooting_Logic Start Low Conversion or Selectivity Check_Temp Is Temperature Optimal (20-40°C)? Start->Check_Temp Check_Cat Is Catalyst Concentration Sufficient (4-5 wt%)? Check_Temp->Check_Cat Yes Outcome_Good Optimize Parameter Check_Temp->Outcome_Good No Check_Ratio Is MAA/H₂O₂ Ratio Correct (1:1 - 2:1)? Check_Cat->Check_Ratio Yes Check_Cat->Outcome_Good No Check_Solvent Is Methanol Concentration High (68-90 wt%)? Check_Ratio->Check_Solvent Yes Check_Ratio->Outcome_Good No Check_Time Is Reaction Time Appropriate? Check_Solvent->Check_Time Yes Check_Solvent->Outcome_Good No Check_Stirring Is Stirring Adequate? Check_Time->Check_Stirring Yes Check_Time->Outcome_Good No Check_Catalyst_Activity Is Catalyst Active? Check_Stirring->Check_Catalyst_Activity Yes Check_Stirring->Outcome_Good No Check_Catalyst_Activity->Outcome_Good Yes Outcome_Bad Further Investigation Needed Check_Catalyst_Activity->Outcome_Bad No

Caption: Troubleshooting logic for optimizing reaction conditions.

References

Technical Support Center: Methallyl Alcohol Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of methallyl alcohol production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental scale-up of this compound synthesis.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction, side reactions, or suboptimal reaction conditions.Optimize reaction temperature, pressure, and catalyst concentration. Ensure precise control of reactant molar ratios.
High Levels of Byproducts (e.g., Methallyl Ether) Presence of excess base or alcohol in the reaction mixture.Carefully control the stoichiometry of the base. In the hydrolysis of methallyl chloride, high concentrations of the alcohol product can promote ether formation.[1] Consider a two-step esterification-hydrolysis process to improve selectivity.[2]
Catalyst Deactivation Coking, poisoning by impurities, or thermal degradation.Regenerate the catalyst through methods like calcination to remove coke. Implement feed purification to remove catalyst poisons. Optimize reaction temperature to prevent thermal degradation.
Formation of Saturated Impurities (e.g., Isobutanol) Over-hydrogenation of the double bond during the reduction of methacrolein (B123484).Select a catalyst with high selectivity for the reduction of the carbonyl group over the carbon-carbon double bond. Optimize hydrogenation conditions (temperature, pressure, and hydrogen flow rate).
Polymerization of Methacrolein Intermediate Instability of methacrolein, especially at elevated temperatures.Maintain strict temperature control during the oxidation of isobutylene (B52900) to methacrolein and in subsequent steps. Use appropriate polymerization inhibitors.[1]
Difficult Product Purification Formation of azeotropes, particularly with water. Close boiling points of product and impurities.Employ fractional distillation with a high-efficiency column for separation.[3] For azeotropes, consider azeotropic distillation with a suitable entrainer.[3] Chemical purification methods, such as bisulfite washing, can be used to remove aldehyde impurities.[3]
Thermal Runaway Risk Exothermic nature of the reaction, especially during hydrolysis or oxidation steps.Implement robust temperature monitoring and control systems. Ensure adequate cooling capacity for the reactor. Develop and test an emergency shutdown procedure.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at an industrial scale?

A1: The main industrial synthesis routes for this compound are:

  • Hydrolysis of Methallyl Chloride: This is a common method where methallyl chloride is hydrolyzed using a base, such as sodium hydroxide (B78521).[6] However, this can lead to the formation of methallyl ether as a significant byproduct.[1]

  • Hydrogenation of Methacrolein: In this process, methacrolein is selectively hydrogenated to this compound. A key challenge is to avoid the hydrogenation of the carbon-carbon double bond.[7]

  • Two-Step Esterification and Hydrolysis: This method involves the esterification of methallyl chloride with a carboxylate, followed by hydrolysis of the resulting ester to produce this compound. This can offer higher selectivity and yield compared to direct hydrolysis.[2]

Q2: How can I minimize the formation of methallyl ether during the hydrolysis of methallyl chloride?

A2: The formation of methallyl ether is a common side reaction. To minimize its formation, you can:

  • Control Reaction Conditions: Carefully manage the reaction temperature and the concentration of the base.

  • Use a Two-Step Process: Employing an esterification step followed by hydrolysis can significantly improve the selectivity towards this compound and reduce ether formation.[2]

  • Continuous Process: A continuous hydrolysis process can offer better control over reaction parameters, potentially leading to higher selectivity. For example, one continuous process reports a selectivity of 92.1-97.5%.[7]

Q3: My catalyst is deactivating quickly. What are the likely causes and how can I address this?

A3: Catalyst deactivation in this compound synthesis can be caused by several factors:

  • Coke Formation: Carbonaceous deposits can block active sites. Regeneration through controlled oxidation (calcination) can often restore activity.

  • Poisoning: Impurities in the feedstock can irreversibly bind to the catalyst's active sites. Implementing a purification step for the reactants is crucial.

  • Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area. Operating within the recommended temperature range for the catalyst is essential.

Q4: I am observing a significant amount of isobutanol in my product after the hydrogenation of methacrolein. How can I improve the selectivity for this compound?

A4: The formation of isobutanol indicates the hydrogenation of the carbon-carbon double bond in methacrolein or this compound. To improve selectivity:

  • Catalyst Selection: Use a catalyst that is highly selective for the hydrogenation of the aldehyde group over the alkene group.

  • Optimize Reaction Conditions: Fine-tune the reaction temperature, pressure, and hydrogen concentration to favor the desired reaction pathway. Lower temperatures and pressures generally favor the selective hydrogenation of the carbonyl group.

Q5: What are the key safety considerations when scaling up this compound production?

A5: Key safety considerations include:

  • Flammability: this compound and many of its precursors are flammable.[8][9] All equipment should be properly grounded, and sources of ignition must be eliminated.

  • Toxicity: this compound is an irritant to the eyes, skin, and respiratory system.[8][9] Appropriate personal protective equipment (PPE) should be worn, and adequate ventilation must be ensured.

  • Thermal Runaway: The synthesis reactions can be exothermic. A thorough thermal hazard assessment is necessary, and robust temperature control and emergency cooling systems must be in place to prevent a runaway reaction.[4][5]

  • Instability of Intermediates: Methacrolein is unstable and can polymerize.[1] It should be handled with care, and appropriate inhibitors should be used if it is to be stored.

Data Presentation

Table 1: Comparison of this compound Synthesis Routes
Synthesis Route Typical Conversion Rate (%) Typical Selectivity (%) Key Advantages Key Challenges
Hydrolysis of Methallyl Chloride (Continuous) 88.0 - 97.6[7]92.1 - 97.5[7]Well-established process.Formation of methallyl ether byproduct; wastewater treatment.[1]
Hydrogenation of Methacrolein --Potentially high atom economy.Catalyst selectivity is crucial to avoid over-hydrogenation; instability of methacrolein.[1][7]
Two-Step Esterification-Hydrolysis >98[2]>99[2]High yield and selectivity.Multi-step process increases complexity; generation of salt waste.[2]

Data not always available for all parameters across all cited literature.

Experimental Protocols

Protocol 1: Two-Step Esterification and Hydrolysis for this compound Synthesis

This protocol is based on a lab-scale synthesis and should be adapted and optimized for pilot-scale production with appropriate safety measures.

Step 1: Esterification

  • Reactants:

    • 2-methallyl chloride

    • Potassium propionate

    • Cetyltrimethylammonium chloride (phase transfer catalyst)

    • Water

  • Procedure:

    • Charge a high-pressure reactor with 2-methallyl chloride, potassium propionate, cetyltrimethylammonium chloride, and water.

    • Heat the reactor to 100°C and maintain for 12 hours with stirring.

    • Cool the reaction mixture, allow it to stand, and separate the organic and aqueous layers. The organic layer contains the 2-methallyl propionate.

Step 2: Hydrolysis

  • Reactants:

    • Organic layer from Step 1

    • Sodium hydroxide solution (15 wt%)

  • Procedure:

    • Add the sodium hydroxide solution to the organic layer from the esterification step.

    • Heat the mixture to 80°C and maintain for 2 hours with stirring.

    • Cool the reaction mixture, allow it to stand, and separate the organic and aqueous layers.

    • The organic layer is the crude 2-methallyl alcohol.

    • Purify the crude product by distillation.

Based on the methodology described in patent CN103242139B, which reports a conversion rate of 2-methallyl chloride of 99.8% and a yield of 2-methallyl alcohol of 99.0%.[2]

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification ester_reactants Reactants: - Methallyl Chloride - Potassium Propionate - Phase Transfer Catalyst - Water ester_reaction Reaction: 100°C, 12h ester_reactants->ester_reaction ester_separation Phase Separation ester_reaction->ester_separation organic_ester Organic Layer (2-Methallyl Propionate) ester_separation->organic_ester aqueous_waste1 Aqueous Layer ester_separation->aqueous_waste1 hydrolysis_reactants Reactants: - Organic Layer - NaOH Solution organic_ester->hydrolysis_reactants hydrolysis_reaction Reaction: 80°C, 2h hydrolysis_reactants->hydrolysis_reaction hydrolysis_separation Phase Separation hydrolysis_reaction->hydrolysis_separation crude_product Crude this compound hydrolysis_separation->crude_product aqueous_waste2 Aqueous Layer hydrolysis_separation->aqueous_waste2 distillation Distillation crude_product->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_conversion Check Reactant Conversion start->check_conversion check_byproducts Analyze for Byproducts check_conversion->check_byproducts High optimize_conditions Optimize T, P, Catalyst Conc. check_conversion->optimize_conditions Low improve_selectivity Improve Selectivity: - Adjust Stoichiometry - Consider Alternative Route check_byproducts->improve_selectivity High end Yield Improved optimize_conditions->end improve_selectivity->end

References

Validation & Comparative

A Comparative Guide to Methallyl Alcohol and Allyl Alcohol in Copolymerization Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the choice of monomer is critical in designing copolymers with desired properties. This guide provides an in-depth comparison of the copolymerization performance of two structurally similar yet distinct monomers: methallyl alcohol and allyl alcohol. While both are allylic alcohols, the presence of a methyl group in this compound significantly influences its reactivity and the characteristics of the resulting copolymers.

General Reactivity and Polymerization Mechanism

Both this compound and allyl alcohol are known to be challenging monomers in conventional free-radical polymerization. This is primarily due to a process called degradative chain transfer , where a hydrogen atom is abstracted from the allylic position by a propagating radical. This results in the formation of a stable, resonance-stabilized allylic radical that is slow to re-initiate polymerization, leading to low polymerization rates and the formation of low molecular weight oligomers.

The general mechanism of degradative chain transfer is illustrated below:

P_dot Propagating Radical (P•) PH Terminated Polymer Chain (P-H) P_dot->PH H-abstraction Allyl_Monomer Allyl/Methallyl Monomer Allyl_Radical Stable Allylic Radical Allyl_Monomer->Allyl_Radical Degradative Chain Transfer New_Chain Re-initiation (Slow) Allyl_Radical->New_Chain Slow Re-initiation Monomer Monomer

Caption: Mechanism of Degradative Chain Transfer in Allylic Polymerization.

The stability of the formed allylic radical is a key factor in the extent of degradative chain transfer. Electron-donating groups can further stabilize this radical, potentially increasing the likelihood of chain transfer. This is a crucial point of differentiation between this compound and allyl alcohol.

Copolymerization Performance: A Comparative Analysis

Direct comparative studies providing reactivity ratios for this compound and allyl alcohol with the same comonomer under identical conditions are scarce in publicly available literature. However, by examining their behavior in similar copolymerization systems, we can draw meaningful comparisons.

This compound

The presence of an electron-donating methyl group on the double bond of this compound influences its electronic properties and steric hindrance compared to allyl alcohol. This methyl group can increase the stability of the allylic radical formed upon hydrogen abstraction, which may enhance the propensity for degradative chain transfer.

In the synthesis of polycarboxylate superplasticizers (PCEs), macromonomers like methylallyl polyoxyethylene ether (HPEG) are used. The copolymerization of HPEG with acrylic acid is a common industrial process, though it often requires higher temperatures (60-90 °C) to achieve effective polymerization due to the relatively low reactivity of the methallyl double bond[1].

Table 1: Copolymerization Data for this compound Derivatives

Comonomer Systemr1 (Methallyl Derivative)r2 (Comonomer)Copolymer PropertiesReference
Methylallyl polyoxyethylene ether (HPEG) / Acrylic AcidLow reactivity, not explicitly quantifiedHigher reactivityHigh molecular weight PCEs achievable with optimized conditions[2]
Allyl Alcohol

Allyl alcohol, lacking the methyl substituent, is also prone to degradative chain transfer. However, the stability of its corresponding allylic radical is comparatively less than that of the methallyl radical. This could imply a slightly higher propensity for propagation under certain conditions.

Allyl alcohol and its derivatives, such as allyl alcohol-polyethylene glycol (APEG), are also utilized in the synthesis of PCEs, often in copolymerization with acrylic acid and maleic anhydride[3]. The formation of a charge-transfer complex between allyl monomers and maleic anhydride (B1165640) can lead to the formation of higher molecular weight alternating copolymers[4].

Table 2: Copolymerization Data for Allyl Alcohol Derivatives

Comonomer Systemr1 (Allyl Derivative)r2 (Comonomer)Copolymer PropertiesReference
Allyl Acetate / Maleic AnhydrideNot explicitly quantified, but forms alternating copolymersNot explicitly quantifiedFormation of 1:1 alternating copolymers is suggested[5]
Allyl Caproate / Maleic AnhydrideCan be copolymerized in a 1:1 molar ratioCan be copolymerized in a 1:1 molar ratioHard, clear, fusible solid[6]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the copolymerization of methallyl and allyl alcohol derivatives.

Protocol 1: Synthesis of a this compound-Based Polycarboxylate Superplasticizer

This protocol describes the synthesis of a cross-linked polycarboxylate superplasticizer using methylallyl polyoxyethylene ether (HPEG).

Materials:

  • Acrylic acid (AA)

  • Methylallyl polyoxyethylene ether (HPEG)

  • Cross-linking agent (e.g., polyethylene (B3416737) glycol diacrylate)

  • Initiator (e.g., ammonium (B1175870) persulfate)

  • Chain-transfer agent (e.g., thioglycolic acid)

  • Deionized water

Procedure:

  • A calculated amount of HPEG and deionized water are added to a four-necked flask equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet.

  • The solution is heated to the reaction temperature (e.g., 80°C) under a nitrogen atmosphere.

  • A mixed solution of acrylic acid, the cross-linking agent, the chain-transfer agent, and the initiator dissolved in deionized water is prepared.

  • The mixed monomer and initiator solutions are added dropwise to the flask over a period of 3-4 hours.

  • After the addition is complete, the reaction is continued for another 1-2 hours to ensure high monomer conversion.

  • The reaction mixture is then cooled to room temperature and neutralized with a sodium hydroxide (B78521) solution to a pH of 6-7.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge HPEG and Water to Reactor B Heat to Reaction Temperature under N2 A->B D Dropwise Addition of Monomer/Initiator Solution B->D C Prepare Monomer/Initiator Solution (AA, Cross-linker, etc.) C->D E Continue Reaction Post-Addition D->E F Cool to Room Temperature E->F G Neutralize with NaOH F->G

Caption: Experimental Workflow for this compound-Based PCE Synthesis.

Protocol 2: Copolymerization of an Allyl Ester with Maleic Anhydride

This protocol is based on the copolymerization of an allyl ester with maleic anhydride as described in a patent[6].

Materials:

  • Allyl caproate

  • Maleic anhydride

  • Initiator (e.g., diacetyl peroxide)

Procedure:

  • A mixture of one mole of maleic anhydride and one mole of allyl caproate is prepared.

  • An amount of diacetyl peroxide equal to 0.5% by weight of the mixture is added as the catalyst.

  • The mixture is held at 70°C on a water bath for 20-24 hours.

  • The resulting product is a hard, clear, colorless, fusible solid.

Conclusion

Both this compound and allyl alcohol present challenges in free-radical copolymerization due to degradative chain transfer. The key difference lies in the methyl group of this compound, which is expected to increase the stability of the corresponding allylic radical, potentially leading to a greater propensity for chain transfer compared to allyl alcohol.

The choice between these monomers will depend on the specific application and the desired properties of the final copolymer. For instance, in the synthesis of polycarboxylate superplasticizers, both have been successfully employed to create effective products, though often requiring carefully controlled reaction conditions to overcome their inherent low reactivity. Future research focusing on a direct, side-by-side comparison of their copolymerization kinetics and reactivity ratios with various comonomers would be highly valuable to the polymer science community.

References

A Comparative Analysis of Methallyl Alcohol Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

Methallyl alcohol, a key intermediate in the production of polymers, resins, and specialty chemicals, can be synthesized through various chemical pathways. This guide provides a comparative analysis of the three primary industrial routes to this compound: the hydrolysis of methallyl chloride, the reduction of methacrolein (B123484), and the oxidative esterification of isobutylene (B52900) followed by hydrolysis. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance, experimental protocols, and underlying chemical principles of each method.

Data Presentation: A Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

ParameterHydrolysis of Methallyl Chloride (Two-Step)Reduction of MethacroleinOxidative Esterification of Isobutylene
Starting Material Methallyl ChlorideIsobutylene (via Methacrolein)Isobutylene
Overall Yield >98%[1]~61.5% (single-pass for reduction step)[1]High (specific data not widely published)
Selectivity >99% for this compound[1]88.6% for this compound (reduction step)[1]High for Methallyl Acetate[2]
Key Catalyst Phase Transfer Catalyst (e.g., quaternary ammonium (B1175870) salt)[1]Oxidation: Mo-Bi based oxides; Reduction: Ru-phosphine complexes, Aluminum Isopropoxide[1][3][4]Palladium-based catalysts[2]
Reaction Temperature Esterification: 100-200°C; Hydrolysis: 60-80°C[1]Oxidation: 320-380°C; Reduction: ~77°C (MPV) or 110°C (hydrogenation)[1][5]100-200°C[2]
Reaction Pressure Esterification: Autoclave pressure; Hydrolysis: Atmospheric[1]Oxidation: Atmospheric; Reduction: Up to 3 MPa[1][5]High Pressure[2]
Key Advantages High yield and selectivity, established industrial process.[1][6]Utilizes readily available isobutylene.Direct route from a cheap feedstock.
Key Disadvantages Use of corrosive and toxic methallyl chloride, generation of salt waste.[7]Instability and tendency of methacrolein to polymerize, lower overall yield.[7]Requires high pressure, catalyst deactivation can be an issue.[2]
Primary Byproducts Methallyl ether, unreacted starting materials.[1][7]Saturated aldehydes/alcohols, over-oxidation products.[6]Polyisobutylene (B167198), carbon dioxide, 2-methylene-1,3-propanediol (B1346627) dialkyl ester.[2]

Synthesis Route Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical pathways for each of the three main synthesis routes of this compound.

hydrolysis_route cluster_esterification Step 1: Esterification cluster_hydrolysis Step 2: Hydrolysis Methallyl_Chloride Methallyl Chloride Methallyl_Acetate Methallyl Acetate (B1210297) Methallyl_Chloride->Methallyl_Acetate + Carboxylate (Phase Transfer Catalyst) Carboxylate Carboxylate (e.g., Sodium Acetate) Carboxylate->Methallyl_Acetate Methallyl_Alcohol This compound Methallyl_Acetate->Methallyl_Alcohol + Base Base Base (e.g., NaOH) Base->Methallyl_Alcohol

Caption: Two-step hydrolysis of methallyl chloride.

reduction_route cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction Isobutylene Isobutylene Methacrolein Methacrolein Isobutylene->Methacrolein + O2 (Mo-Bi Catalyst) Oxygen Oxygen Oxygen->Methacrolein Methallyl_Alcohol This compound Methacrolein->Methallyl_Alcohol + [H] (Catalyst) Hydrogen_Source Hydrogen Source (e.g., H2, Isopropanol) Hydrogen_Source->Methallyl_Alcohol

Caption: Reduction of methacrolein to this compound.

oxidative_esterification_route cluster_oxyester Step 1: Oxidative Esterification cluster_hydrolysis2 Step 2: Hydrolysis Isobutylene Isobutylene Methallyl_Ester Methallyl Ester Isobutylene->Methallyl_Ester + Carboxylic Acid + O2 (Pd Catalyst) Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_Acid->Methallyl_Ester Oxygen Oxygen Oxygen->Methallyl_Ester Methallyl_Alcohol This compound Methallyl_Ester->Methallyl_Alcohol + H2O Water Water Water->Methallyl_Alcohol

Caption: Oxidative esterification of isobutylene.

Experimental Protocols

Detailed experimental methodologies for the key synthesis routes are provided below. These protocols are based on information from published patents and scientific literature.

Hydrolysis of Methallyl Chloride (Two-Step Esterification and Hydrolysis)

This method, detailed in patent CN103242139B, involves a two-step process to achieve a high yield and selectivity of this compound.[1]

Step 1: Esterification

  • Materials: 2-methallyl chloride, sodium acetate, water, and a phase transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Procedure:

    • Charge a high-pressure autoclave with 2-methallyl chloride, sodium acetate, water, and the phase transfer catalyst.

    • Heat the mixture to 140°C and maintain the reaction for 6 hours.

    • After the reaction is complete, cool the solution and allow it to stand for phase separation.

    • Separate the organic layer, which primarily contains 2-methallyl acetate.

Step 2: Hydrolysis

  • Materials: The organic layer from the esterification step and a 30% sodium hydroxide (B78521) solution.

  • Procedure:

    • Add the organic layer containing 2-methallyl acetate to a three-necked flask.

    • Add the 30% sodium hydroxide solution to the flask.

    • Heat the mixture to 60°C and maintain the hydrolysis reaction for 2 hours.

    • After completion, cool the reaction mixture and allow it to separate into organic and aqueous layers.

    • The organic layer is the target product, 2-methallyl alcohol, with a purity of over 99%.[1]

Reduction of Methacrolein

This route involves the initial production of methacrolein from isobutylene, followed by its reduction to this compound.

Step 1: Selective Oxidation of Isobutylene to Methacrolein

  • Materials: Isobutylene, air, and a molybdenum-bismuth-based composite oxide catalyst.

  • Procedure:

    • The reaction is typically carried out in a fixed-bed reactor.

    • A gaseous mixture of isobutylene and air is passed over the catalyst bed.

    • The reaction is conducted at a temperature of approximately 380°C and a gas hourly space velocity (GHSV) of 1000 h⁻¹.

    • Under these conditions, isobutylene conversion can reach 98% with a selectivity to methacrolein and methacrylic acid of over 80%.[8]

Step 2: Selective Reduction of Methacrolein to this compound This can be achieved through methods like the Meerwein-Ponndorf-Verley (MPV) reduction.

  • Materials: Methacrolein, isopropanol (B130326), and a catalyst such as aluminum isopropoxide.

  • Procedure:

    • The reaction is conducted in a batch reactor.

    • Methacrolein and isopropanol are reacted in the presence of the aluminum isopropoxide catalyst.

    • The reaction can achieve a methacrolein conversion of 89% with a selectivity to this compound of 93.1%.[4]

Oxidative Esterification of Isobutylene followed by Hydrolysis

This method involves the direct conversion of isobutylene to a methallyl ester, which is then hydrolyzed.

Step 1: Oxidative Esterification of Isobutylene

  • Materials: Isobutylene, acetic acid, oxygen, and a supported palladium catalyst.

  • Procedure:

    • The reaction is carried out in a high-pressure reactor.

    • A mixture of isobutylene, acetic acid, and oxygen is passed over the palladium catalyst.

    • The reaction conditions are designed to favor the formation of 2-methallyl acetate with high selectivity, minimizing the formation of byproducts like polyisobutylene and 2-methylene-1,3-propanediol diacetate.[2]

Step 2: Hydrolysis of 2-Methallyl Acetate

  • Materials: 2-methallyl acetate from the previous step and water.

  • Procedure:

    • The 2-methallyl acetate is hydrolyzed to produce 2-methallyl alcohol. This step is a standard hydrolysis reaction.[2]

Conclusion

The choice of synthesis route for this compound depends on various factors, including the availability and cost of starting materials, desired product purity, and environmental considerations. The two-step hydrolysis of methallyl chloride offers a high-yield and high-selectivity process, making it a common industrial method despite the challenges associated with handling chlorinated compounds and managing salt waste. The reduction of methacrolein, while starting from the readily available isobutylene, is hampered by the instability of the methacrolein intermediate and a lower overall yield. The oxidative esterification of isobutylene presents a more direct route from a cheap feedstock but requires high-pressure equipment and robust catalysts. For researchers and process chemists, a thorough evaluation of these factors is crucial in selecting the most appropriate and efficient synthesis strategy for their specific needs.

References

A Comparative Guide to the Purity Validation of Methallyl Alcohol: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. Methallyl alcohol (2-methyl-2-propen-1-ol), a key intermediate in the synthesis of various organic compounds, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.

Introduction to this compound and the Importance of Purity Analysis

This compound is a volatile organic compound widely used in the production of resins, fragrances, and pharmaceuticals. Impurities, which can arise from the manufacturing process or degradation, can significantly impact the yield and safety of the final products. Therefore, robust analytical methods are essential for accurate purity assessment and impurity profiling.

Comparison of Analytical Methodologies

The primary method for determining the purity of volatile compounds like this compound is Gas Chromatography (GC). When coupled with a Mass Spectrometer (MS), it provides a powerful tool for both separation and identification of the main component and its impurities. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile and semi-volatile compounds, offering excellent separation and sensitivity.[1][2] In contrast, High-Performance Liquid Chromatography (HPLC) is better suited for non-volatile or thermally sensitive compounds.[1][2] For a volatile compound like this compound, GC-MS is generally the preferred method due to its speed and higher resolution for similar volatile compounds.[1] Quantitative ¹H NMR (qNMR) offers a non-destructive analysis and can provide a direct measure of purity without the need for a reference standard of the analyte itself, but it may be less sensitive to trace impurities compared to chromatographic methods.[3][4]

ParameterGC-MSHPLC-UVqNMR
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Quantitative determination based on the nuclear magnetic resonance of hydrogen atoms.
Applicability for this compound ExcellentPossible with derivatizationGood
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (mg/mL)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (mg/mL)
Precision HighHighHigh
Accuracy HighHighHigh
Sample Throughput HighModerateModerate
Cost Moderate to HighModerateHigh

Experimental Protocols

GC-MS Method for Purity Validation of this compound

This protocol is a general guideline and may require optimization based on the specific instrument and impurities of interest.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1000 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the analysis of unknown samples, dilute the sample to fall within the calibration range. An internal standard (e.g., n-octane) can be added to both samples and standards to improve quantitative accuracy.

2. GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound from potential impurities.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 4 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 240 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 29 to 300.

    • For targeted impurity analysis, Selected Ion Monitoring (SIM) can be used to increase sensitivity.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

  • Quantification of impurities is performed using the calibration curve generated from the standards.

Alternative Method 1: HPLC-UV (with derivatization)

Since this compound lacks a strong chromophore, direct UV detection is not highly sensitive. Derivatization with a UV-absorbing agent is necessary.

1. Derivatization:

2. HPLC-UV Parameters:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the absorption maximum of the derivative (e.g., 360 nm for DNPH derivatives).[6]

  • Column Temperature: 30-40 °C.

Alternative Method 2: Quantitative ¹H NMR (qNMR)

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid).

2. NMR Parameters:

  • Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

  • Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons for accurate integration.

3. Data Analysis:

  • Integrate the characteristic signals of this compound and the internal standard.

  • Calculate the purity based on the ratio of the integrals, the number of protons for each signal, and the known weights of the sample and internal standard.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the relationship between the different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start This compound Sample dilution Dilution with Solvent start->dilution is_add Addition of Internal Standard dilution->is_add injection Injection into GC is_add->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration library_search Mass Spectral Library Search integration->library_search quantification Quantification using Calibration Curve integration->quantification purity_calc Purity Calculation (% Area) quantification->purity_calc end end purity_calc->end Final Purity Report

GC-MS workflow for this compound purity validation.

method_comparison cluster_main Purity Validation of this compound cluster_methods Analytical Methods cluster_attributes Performance Attributes main_topic This compound Purity gcms GC-MS main_topic->gcms hplc HPLC-UV main_topic->hplc qnmr qNMR main_topic->qnmr sensitivity High Sensitivity gcms->sensitivity selectivity High Selectivity gcms->selectivity volatility For Volatile Compounds gcms->volatility derivatization Requires Derivatization hplc->derivatization non_destructive Non-destructive qnmr->non_destructive quantitative Direct Quantification qnmr->quantitative

Comparison of analytical methods for this compound.

Conclusion

For the validation of this compound purity, GC-MS stands out as the most suitable technique due to its high sensitivity, selectivity, and applicability to volatile compounds. It allows for the reliable identification and quantification of the main component and potential impurities. While HPLC with derivatization and qNMR serve as viable alternatives with their own unique advantages, the comprehensive data provided by GC-MS makes it the gold standard for this application in a research and drug development setting. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the impurities being investigated.

References

A Comparative Guide to Methallyl Alcohol-Based Polymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of methallyl alcohol-based polymers with other commonly used polymers in drug delivery, such as polyvinyl alcohol (PVA) and polyethylene (B3416737) glycol (PEG). Due to the emerging nature of this compound-based polymers in this field, direct comparative data is limited. Therefore, this guide leverages data from analogous polymer systems, particularly copolymers of methyl methacrylate (B99206) (MMA), to provide a predictive comparison.

This compound (MAA) is a versatile monomer that can be incorporated into polymers to introduce hydroxyl functionalities, enabling modifications to their physical and chemical properties. While it does not readily homopolymerize, its copolymerization with other monomers, or its use as a precursor for polymerizable esters and ethers, offers a pathway to novel biomaterials with potential applications in controlled drug release and tissue engineering.[1][2]

Physicochemical and Thermal Properties: A Comparative Overview

The introduction of this compound into a polymer backbone, such as in poly(methyl methacrylate-co-methallyl alcohol) (P(MMA-MAA)), can significantly influence its properties. The hydroxyl groups can increase the glass transition temperature (Tg) and enhance mechanical properties through hydrogen bonding.[3]

PropertyThis compound-Based Copolymers (Predicted/Inferred)Polyvinyl Alcohol (PVA)Polyethylene Glycol (PEG)Poly(methyl methacrylate) (PMMA)
Glass Transition Temperature (Tg) Higher than PMMA, tunable by MAA content[3]~85°C (depending on hydrolysis)-65°C to -40°C~105°C
Thermal Stability (Decomposition Temp.) Expected to be similar to or slightly lower than PMMA~200-450°C~350-400°C~200-400°C[4]
Water Solubility/Swellability Tunable from hydrophobic to hydrophilicSoluble to swellableSolubleInsoluble, low water absorption
Biocompatibility Generally considered biocompatible, similar to PMMA[5][6]High[7]High[8]High[1][5]
Drug Release Mechanism Primarily diffusion-controlled, tunable by hydrophilicityDiffusion, swelling, and erosion controlled[9]Diffusion and dissolution controlled[10]Diffusion-controlled

Note: Properties for this compound-based copolymers are largely inferred from studies on P(MMA-MAA) and the known effects of incorporating hydroxyl groups. Further experimental data is required for direct comparison.

Experimental Protocols for Polymer Characterization

Accurate characterization of polymer properties is crucial for their application in drug delivery. Below are detailed methodologies for key thermal and mechanical analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed on a sensitive microbalance within a furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of initial mass versus temperature, indicating the onset of degradation and the temperature at which maximum degradation occurs.[3][11]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of the polymer.

Methodology:

  • A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • Both pans are placed in the DSC cell and heated at a controlled rate (e.g., 10°C/min).

  • The difference in heat flow required to maintain the sample and reference pans at the same temperature is measured.

  • A plot of heat flow versus temperature reveals thermal transitions such as the Tg (a step change in the baseline) and melting (an endothermic peak).[12][13][14]

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of the polymer, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.

Methodology:

  • A rectangular film or bar of the polymer with precise dimensions is prepared.

  • The sample is clamped in the DMA instrument (e.g., in a tension or cantilever setup).

  • A sinusoidal stress is applied to the sample at a fixed frequency (e.g., 1 Hz).

  • The resulting strain and the phase lag between the stress and strain are measured as the temperature is ramped.

  • The storage modulus (a measure of the elastic response) and loss modulus (a measure of the viscous response) are calculated. The peak of the tan delta (loss modulus/storage modulus) curve is often used to determine the Tg.[15][16][17]

Synthesis and Workflow Diagrams

The following diagrams illustrate the synthesis of this compound-based polymers and a general workflow for evaluating their potential in drug delivery applications.

Synthesis_of_PMMA_MAA cluster_synthesis Synthesis of Poly(methyl methacrylate-co-methallyl alcohol) PMMA Poly(methyl methacrylate) (PMMA) Hydrogenation Partial Hydrogenation PMMA->Hydrogenation PMMA_MAA Poly(methyl methacrylate- co-methallyl alcohol) (P(MMA-MAA)) Hydrogenation->PMMA_MAA Drug_Delivery_Workflow cluster_workflow Evaluation of this compound-Based Polymers for Drug Delivery Polymer_Synthesis Polymer Synthesis (e.g., P(MMA-MAA)) Characterization Physicochemical Characterization (TGA, DSC, DMA, FTIR) Polymer_Synthesis->Characterization Hydrogel_Formation Hydrogel Formulation and Drug Loading Characterization->Hydrogel_Formation In_Vitro_Studies In Vitro Evaluation (Swelling, Drug Release, Cytotoxicity) Hydrogel_Formation->In_Vitro_Studies Data_Analysis Data Analysis and Comparison In_Vitro_Studies->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization Optimization->Polymer_Synthesis

References

A Comparative Analysis of Polymerization Kinetics: Methallyl Alcohol vs. Key Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of monomers during polymerization is paramount for designing and controlling the synthesis of polymers with desired properties. This guide provides a detailed comparison of the polymerization kinetics of methallyl alcohol against three widely used vinyl monomers: methyl methacrylate (B99206) (MMA), acrylic acid (AA), and vinyl acetate (B1210297) (VAc). The information presented is supported by experimental data and established methodologies in polymer science.

This compound exhibits significantly different polymerization behavior compared to common vinyl monomers. Its unique chemical structure, specifically the presence of allylic hydrogens, leads to a phenomenon known as degradative chain transfer, which severely hinders its ability to undergo conventional free-radical polymerization. In stark contrast, monomers like methyl methacrylate, acrylic acid, and vinyl acetate readily polymerize under similar conditions, albeit with their own distinct kinetic profiles.

Executive Summary of Kinetic Data

The following table summarizes key kinetic parameters for the free-radical polymerization of the selected monomers. It is important to note that direct homopolymerization of this compound via free-radical means is generally not feasible, and therefore, quantitative kinetic data for this specific process is not available in the literature. The table highlights the stark differences in reactivity.

MonomerActivation Energy (Ea) (kJ/mol)Polymerization RateMonomer ConversionKey Kinetic Features
This compound Data not available (does not readily homopolymerize)Extremely low to negligibleNear zero in conventional free-radical systemsDominated by degradative chain transfer, leading to the formation of a stable, non-propagating allyl radical.[1]
Methyl Methacrylate (MMA) ~60-90Moderate to highCan achieve high conversionExhibits autoacceleration (gel effect) at higher conversions.
Acrylic Acid (AA) ~60-90HighCan achieve high conversionPolymerization rate is sensitive to pH and solvent effects.
Vinyl Acetate (VAc) ~80-100ModerateCan achieve high conversionSusceptible to chain transfer reactions to the monomer and polymer, which can limit molecular weight.

In-Depth Kinetic Comparison

This compound: The Challenge of Degradative Chain Transfer

The polymerization of allyl monomers like this compound is notoriously difficult via free-radical pathways. This is due to the facile abstraction of a hydrogen atom from the methylene (B1212753) group adjacent to the double bond by a propagating radical. This process, termed degradative chain transfer, results in the formation of a highly resonance-stabilized allylic radical. This radical is significantly less reactive than the propagating radical and is often incapable of initiating a new polymer chain, effectively terminating the kinetic chain. This is the primary reason for the extremely low to non-existent polymerization rate and monomer conversion for this compound under typical free-radical conditions.[1]

Recent research has explored indirect methods to incorporate this compound into polymer structures, such as the partial hydrogenation of poly(methyl methacrylate) to create a poly(methyl methacrylate-co-methallyl alcohol) copolymer.[2][3] However, this is a post-polymerization modification and not a direct kinetic study of this compound polymerization.

Methyl Methacrylate (MMA): A Well-Behaved Monomer with a Twist

Methyl methacrylate is a widely studied monomer that undergoes free-radical polymerization with predictable kinetics at low to moderate conversions. The polymerization rate is proportional to the square root of the initiator concentration and the first power of the monomer concentration. However, at higher conversions, MMA polymerization exhibits a significant autoacceleration, known as the gel effect or Trommsdorff-Norrish effect. This phenomenon is attributed to a decrease in the termination rate constant as the viscosity of the medium increases, which hinders the diffusion of large polymer radicals. The propagation rate, involving smaller monomer molecules, is less affected, leading to a rapid increase in the overall polymerization rate.

Acrylic Acid (AA): The Influence of Polarity and Hydrogen Bonding

Acrylic acid is a highly reactive monomer that polymerizes rapidly. Its kinetics are strongly influenced by the solvent and the pH of the system. In aqueous solutions, the degree of ionization of the carboxylic acid group affects the electrostatic interactions between the propagating chains and the incoming monomer, thereby influencing the propagation rate constant. Hydrogen bonding also plays a significant role in the polymerization of acrylic acid, both in bulk and in solution, by affecting the local concentration of monomer and the reactivity of the propagating radical.

Vinyl Acetate (VAc): The Role of Chain Transfer

Vinyl acetate is another readily polymerizable monomer. However, its polymerization kinetics are characterized by a significant degree of chain transfer to the monomer. This occurs when a propagating radical abstracts a hydrogen atom from a monomer molecule, terminating the growing chain and creating a new radical from the monomer. While this new radical can initiate a new chain, this process tends to limit the molecular weight of the resulting polymer. Chain transfer to the polymer can also occur, leading to branched structures.

Experimental Protocols

The kinetic data presented in this guide are typically obtained through a combination of the following experimental methodologies:

Monitoring Monomer Conversion

The rate of polymerization is determined by measuring the disappearance of the monomer over time. Several techniques are commonly employed for this purpose:

  • Gravimetry: This is a traditional method where the polymer is precipitated from the reaction mixture at different time intervals, dried, and weighed to determine the conversion.

  • Dilatometry: This technique measures the volume contraction that occurs during polymerization. The change in volume is directly proportional to the monomer conversion.

  • Spectroscopy (NMR and FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for monitoring the disappearance of the monomer's vinyl group signals, providing a direct measure of conversion.[4]

  • Chromatography (GC and HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the unreacted monomer from the reaction mixture.[5]

Determination of Activation Energy

The overall activation energy of polymerization is determined by measuring the polymerization rate at different temperatures. By plotting the natural logarithm of the rate constant (or a parameter proportional to it, such as the initial rate of polymerization) against the reciprocal of the absolute temperature (an Arrhenius plot), the activation energy can be calculated from the slope of the resulting line.[1][6]

Molecular Weight Analysis

Techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) are used to determine the molecular weight and molecular weight distribution of the resulting polymers. This information provides insights into the termination and chain transfer mechanisms.

Visualizing Polymerization Pathways

The following diagrams illustrate the fundamental differences in the polymerization pathways of a typical vinyl monomer versus this compound, as well as a general workflow for a kinetic study.

G cluster_0 Typical Vinyl Monomer Polymerization cluster_1 This compound Polymerization Initiator Initiator Radical_Formation Radical_Formation Initiator->Radical_Formation Decomposition Propagation_1 Propagating Radical Radical_Formation->Propagation_1 Initiation Propagation_2 Longer Propagating Radical Propagation_1->Propagation_2 Propagation Monomer_1 Monomer Monomer_1->Propagation_1 Termination Polymer Chain Propagation_2->Termination Termination Monomer_2 Monomer Monomer_2->Propagation_2 Initiator_MAA Initiator_MAA Radical_Formation_MAA Radical_Formation_MAA Initiator_MAA->Radical_Formation_MAA Decomposition Propagating_Radical_MAA Propagating Radical Radical_Formation_MAA->Propagating_Radical_MAA Initiation Stable_Allyl_Radical Stable Allyl Radical (Non-propagating) Propagating_Radical_MAA->Stable_Allyl_Radical Degradative Chain Transfer MAA This compound MAA->Propagating_Radical_MAA MAA_H This compound MAA_H->Stable_Allyl_Radical

Figure 1: Contrasting polymerization pathways.

G start Start Kinetic Experiment setup Prepare Reaction Mixture (Monomer, Initiator, Solvent) start->setup reaction Initiate Polymerization (e.g., by heating) setup->reaction sampling Take Aliquots at Different Time Intervals reaction->sampling analysis Analyze Monomer Conversion (e.g., NMR, GC, Gravimetry) sampling->analysis mw_analysis Determine Molecular Weight (GPC/SEC) sampling->mw_analysis data_processing Calculate Polymerization Rate and Kinetic Parameters analysis->data_processing mw_analysis->data_processing conclusion Draw Conclusions on Polymerization Kinetics data_processing->conclusion

References

A Spectroscopic Comparison of Methallyl Alcohol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of methallyl alcohol and its primary isomers, cis- and trans-crotyl alcohol. Understanding the distinct spectral characteristics of these C4H8O isomers is crucial for their unambiguous identification in various research and development settings. The comparison is based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structural Isomers Overview

This compound (2-methylprop-2-en-1-ol), trans-crotyl alcohol ((E)-but-2-en-1-ol), and cis-crotyl alcohol ((Z)-but-2-en-1-ol) are structural isomers. Their distinct structures give rise to unique spectroscopic fingerprints.

G cluster_workflow Spectroscopic Analysis Workflow sample Sample (e.g., this compound) ir FTIR Spectroscopy sample->ir Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Connectivity ms Mass Spectrometry (e.g., GC-MS) sample->ms Molecular Weight & Fragmentation data_analysis Data Analysis and Structure Elucidation ir->data_analysis nmr->data_analysis ms->data_analysis identification Compound Identification data_analysis->identification

performance evaluation of different catalysts for methallyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methallyl alcohol is a crucial intermediate in the synthesis of various fine chemicals, pharmaceuticals, and polymers. The efficiency of its production is highly dependent on the catalytic system employed. This guide provides an objective comparison of the performance of different catalysts for this compound synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Evaluation of Catalysts

The selection of a catalyst for this compound synthesis is a critical decision that impacts reaction efficiency, selectivity, and overall process economics. Various catalytic systems have been developed, each with its own set of advantages and disadvantages. This section provides a comparative analysis of key performance indicators for different catalysts.

Catalyst SystemSynthesis RouteReactantsConversion (%)Selectivity (%)Yield (%)Key Reaction Conditions
Pd-Au/SiO₂ + ZnO-S₂O₈²⁻/ZSM-5 Tandem Oxidation, Esterification, HydrolysisIsobutylene, Acetic Acid, Water100100Not explicitly statedNot detailed in snippets
Aluminum Isopropoxide Hydrogen TransferMethacrolein (B123484), Isopropanol88.1 - 8993.1 - 95Not explicitly statedBatch or tubular reactor
Sn-β Zeolite Meerwein-Ponndorf-Verley ReductionMethacrolein, Ethanol (B145695)Not explicitly statedNot explicitly statedYield of this compound increases with enhanced Lewis acidity and reduced Brønsted acidityReflux, 350 K
HZSM-5 Prins ReactionIsobutene, Formaldehyde (B43269)43.8 (Formaldehyde)80 (to this compound)Not explicitly statedLow temperature range (323-348K)
Metal Oxide (Catalyst A) + Ir-ReOₓ/SiO₂ (Catalyst B) Two-step: Oxidation then HydrogenationIsobutene, Air, Water, Hydrogen>99.9 (Methacrolein)82 - 9468 - 90 (overall)Oxidation followed by hydrogenation at 70-90°C and 0.4-1.0 MPa

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. This section outlines the experimental protocols for the synthesis and evaluation of the catalysts discussed.

Sn-β Zeolite for Meerwein-Ponndorf-Verley Reduction

Catalyst Preparation:

  • Dealuminated β-Zeolite (deAl-β): Commercial β-zeolite is treated to remove aluminum from its framework, creating silanol (B1196071) nests.

  • Sn-β Synthesis: The deAl-β is ground with tin (II) acetate. The mixture is then calcined in air at 823 K for 3 hours to produce Sn-β.

  • Modification of Acidity:

    • Sn-β-Ar: The prepared Sn-β is pre-calcined in an Argon flow for 3 hours to increase Lewis acidity.

    • Sn-β-Ar-Na: Sn-β-Ar is soaked in a 1.0 M NaNO₃ solution and stirred at 353 K for 12 hours. This process exchanges protons of hydroxyl groups with Na⁺, reducing medium Brønsted acidity. The solid is recovered by filtration with distilled water.

Catalytic Performance Evaluation:

  • Methacrolein and ethanol are introduced into a flask containing the Sn-β catalyst.

  • The reaction mixture is heated to 350 K and allowed to react for a defined period under reflux conditions.

  • Small aliquots are withdrawn at different time intervals to monitor the reaction progress and product distribution.

Two-Step Synthesis via Isobutene Oxidation and Hydrogenation

Step 1: Oxidation of Isobutene to Methacrolein

  • Catalyst: A metal oxide catalyst (referred to as Catalyst A) with the general formula MoₐFeₑBiₑPₑSbₑKₑSi₁₂Oₓ is used.

  • Reaction Conditions: Isobutene, water vapor, and air are fed into a reactor containing Catalyst A. The volume ratio of isobutene to water vapor to air is typically in the range of (4:4:92) to (8:8:84).

Step 2: Hydrogenation of Methacrolein to this compound

  • Catalyst: An Iridium-Rhenium oxide catalyst supported on silica (B1680970) (Ir-ReOₓ/SiO₂) (referred to as Catalyst B) is used.[1]

  • Reaction Conditions: An aqueous solution of methacrolein is fed into a fixed-bed reactor filled with Catalyst B.[1] Hydrogen is introduced, and the reaction is carried out at a temperature of 60-90°C and a pressure of 0.4-1.0 MPa.[1] The volume ratio of 2-methylallyl aldehyde to water is maintained between 0.8 and 1.2.

  • Product Separation: The reaction products are passed through a condenser and a gas-liquid separator. The separated hydrogen is recycled, and the liquid product is purified by distillation.[1]

Prins Reaction of Isobutene and Formaldehyde over HZSM-5

Catalyst: HZSM-5 zeolite is used as the catalyst.

Catalytic Performance Evaluation:

  • The reaction is typically carried out in an autoclave reactor.

  • Formaldehyde and isobutene are introduced into the reactor with a suitable solvent, such as anhydrous 1,4-dioxane.

  • The reaction is conducted at a temperature range of 323-348 K.[2]

  • The molar ratio of isobutene to formaldehyde is an important parameter to control.

Reaction Pathways and Experimental Workflow

To visualize the processes involved in this compound synthesis, the following diagrams illustrate a general experimental workflow and a simplified reaction pathway.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis A Precursor Materials B Synthesis Method (e.g., Impregnation, Calcination) A->B C Catalyst Characterization (e.g., XRD, BET, TEM) B->C G Catalyst C->G D Reactants E Reactor Setup (Batch/Continuous) D->E H Product Mixture E->H F Reaction Conditions (Temp, Pressure, Time) F->E G->E I Separation & Purification (e.g., Distillation) H->I J Analysis (e.g., GC, NMR) I->J K Performance Metrics (Conversion, Selectivity, Yield) J->K

Caption: General experimental workflow for catalyst performance evaluation.

Reaction_Pathway cluster_prins Prins Reaction cluster_hydrogenation Hydrogenation Route Isobutene Isobutene Carbocation Carbocation Intermediate Isobutene->Carbocation + HCHO (Acid Catalyst) Formaldehyde Formaldehyde Formaldehyde->Carbocation Methallyl_Alcohol_Prins This compound Carbocation->Methallyl_Alcohol_Prins - H+ Methacrolein Methacrolein Methallyl_Alcohol_Hydro This compound Methacrolein->Methallyl_Alcohol_Hydro + H₂ (Hydrogenation Catalyst)

Caption: Simplified reaction pathways for this compound synthesis.

References

A Comparative Study of Methallyl Alcohol and Crotyl Alcohol Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient and predictable synthesis. This guide provides a detailed comparative analysis of the reactivity of two common C4 allylic alcohols: methallyl alcohol (2-methyl-2-propen-1-ol) and crotyl alcohol (2-buten-1-ol). By examining their performance in key chemical transformations and providing supporting experimental data and protocols, this document aims to serve as a valuable resource for reaction design and optimization.

Executive Summary

This compound and crotyl alcohol, while structurally similar, exhibit distinct reactivity profiles governed by the substitution pattern of their double bonds. Crotyl alcohol, with its internal double bond, generally displays higher reactivity in reactions sensitive to alkene substitution, such as epoxidation. Conversely, the terminal, less sterically hindered double bond of this compound can influence its reactivity in other transformations. This guide will delve into a comparative analysis of their performance in oxidation, epoxidation, and polymerization reactions, supported by quantitative data and detailed experimental methodologies.

Structural and Electronic Differences

The key distinction between this compound and crotyl alcohol lies in the position of the methyl group relative to the double bond and the hydroxyl group.

  • This compound: Possesses a terminal double bond with a methyl group on the same carbon as the double bond (C2). This structure is also referred to as isobutenol.

  • Crotyl Alcohol: Features an internal double bond, with the methyl group at the end of the double bond (C3). It exists as a mixture of (E) and (Z) isomers.

These structural variations lead to significant electronic and steric differences that dictate their chemical behavior:

  • Electronic Effects: The methyl group is weakly electron-donating. In crotyl alcohol, this inductive effect increases the electron density of the internal double bond, making it more nucleophilic and generally more reactive towards electrophiles. In this compound, the methyl group is attached to one of the sp2 hybridized carbons, also influencing the electron density of the double bond.

  • Steric Effects: The terminal double bond in this compound is less sterically hindered than the internal double bond in crotyl alcohol. This can be a determining factor in reactions where a bulky reagent or catalyst is involved, potentially favoring the approach to the this compound double bond.

  • Carbocation Stability: In reactions proceeding through carbocation intermediates, the stability of the potential carbocation is crucial. Protonation of the hydroxyl group followed by loss of water would lead to a primary allylic carbocation for both. However, the substitution pattern can influence the stability of these intermediates. Allylic carbocations are stabilized by resonance. The additional methyl group in the crotyl alcohol-derived carbocation can provide further stabilization through hyperconjugation compared to the methallyl-derived carbocation, potentially influencing the rates of SN1-type reactions.[1][2]

Comparative Reactivity Data

The following tables summarize the available quantitative data comparing the reactivity of this compound and crotyl alcohol in key chemical reactions.

Table 1: Comparative Epoxidation of this compound and Crotyl Alcohol
Allylic AlcoholCatalyst SystemOxidantConversion (%)Selectivity to Epoxide (%)Reference
This compoundNi-containing decaniobateH₂O₂ in water3694[2]
Crotyl AlcoholNi-containing decaniobateH₂O₂ in water7181[2]

Analysis: In this direct comparison, crotyl alcohol exhibits significantly higher conversion in the epoxidation reaction, indicating greater reactivity of its internal double bond towards the nickel-based catalyst and hydrogen peroxide.[2] However, this compound shows higher selectivity towards the desired epoxide, suggesting fewer side reactions.[2] This trade-off between reactivity and selectivity is a critical consideration for process development.

Experimental Protocols

General Protocol for Catalytic Epoxidation of Allylic Alcohols

This protocol is a representative procedure for the epoxidation of allylic alcohols using a transition metal catalyst and hydrogen peroxide.

Materials:

  • Allylic alcohol (this compound or crotyl alcohol)

  • Catalyst (e.g., Ni-containing decaniobate)

  • Hydrogen peroxide (30% aqueous solution)

  • Solvent (e.g., water, methanol)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Analytical equipment (GC, NMR for monitoring reaction progress and product characterization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the allylic alcohol and the solvent.

  • Add the catalyst to the solution and stir until it is well-dispersed.

  • Slowly add the hydrogen peroxide solution to the reaction mixture at a controlled temperature (e.g., 25-35 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite (B76179) solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Free Radical Polymerization of Allylic Alcohols

This protocol provides a general framework for the free-radical polymerization of allylic alcohols. It is important to note that the homopolymerization of this compound can be challenging.[3]

Materials:

  • Allylic alcohol (this compound or crotyl alcohol), purified to remove inhibitors.

  • Initiator (e.g., benzoyl peroxide, AIBN).

  • Solvent (optional, e.g., toluene, xylene).

  • Reaction vessel with an inert gas inlet, condenser, and mechanical stirrer.

  • Heating mantle or oil bath.

Procedure:

  • Set up the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.

  • Add the purified allylic alcohol and solvent (if used) to the reaction vessel.

  • Heat the mixture to the desired reaction temperature (typically 60-100 °C).

  • Dissolve the initiator in a small amount of the monomer or solvent and add it to the reaction vessel.

  • Maintain the reaction at the set temperature with continuous stirring under an inert atmosphere.

  • Monitor the polymerization progress by observing the increase in viscosity of the reaction mixture.

  • After the desired reaction time, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

  • Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.

Visualizing Reaction Pathways and Workflows

Epoxidation of an Allylic Alcohol

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Allylic Alcohol + Solvent B Catalyst Addition A->B Dispersion C Oxidant (H₂O₂) Addition B->C Initiation D Epoxidation (Stirring at Temp) C->D E Quenching D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure Epoxide H->I

A generalized workflow for the catalytic epoxidation of an allylic alcohol.
Free Radical Polymerization Mechanism

Free_Radical_Polymerization Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition (Heat, Light) Monomer_Radical Monomer Radical (RM•) Radical->Monomer_Radical Initiation (Attack on Monomer) Monomer Monomer (M) Monomer->Monomer_Radical Growing_Chain Growing Polymer Chain (RMₙ•) Monomer_Radical->Growing_Chain Propagation (+ Monomer) Growing_Chain->Growing_Chain Termination Termination Products Growing_Chain->Termination Termination (Combination or Disproportionation)

The fundamental steps of a free-radical polymerization process.

Discussion and Conclusion

The reactivity of this compound and crotyl alcohol is a study in the subtle yet significant impact of isomeric structure on chemical behavior. The available data suggests that for electrophilic additions to the double bond, such as epoxidation, the more substituted internal double bond of crotyl alcohol leads to higher reactivity. This is consistent with the electron-donating nature of the additional alkyl group stabilizing the transition state.

In contrast, for reactions where steric hindrance is a major factor, the less encumbered terminal double bond of this compound might be expected to react more readily. However, the homopolymerization of this compound is known to be difficult, which may be attributed to the formation of a less stable propagating radical or steric hindrance near the reactive center.

For drug development professionals, the choice between these two alcohols will depend on the specific transformation being targeted. If high reactivity in an electrophilic addition is desired, crotyl alcohol may be the preferred starting material. However, if high selectivity is the primary concern, or if subsequent transformations are sensitive to steric bulk around the double bond, this compound could be the more suitable choice.

This guide provides a foundational understanding of the comparative reactivity of methallyl and crotyl alcohol. Further research into direct, side-by-side comparisons under a wider range of reaction conditions is warranted to build a more comprehensive picture and enable even more precise control over synthetic outcomes.

References

A Comparative Guide to Analytical Methods for Methallyl Alcohol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methallyl alcohol is crucial in various applications, from monitoring chemical reactions to quality control of final products. This guide provides an objective comparison of two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and a representative High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for your specific needs.

Comparison of Performance Characteristics

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the typical performance characteristics of GC-FID and a representative HPLC-UV method for the quantification of this compound.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV) (Representative)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) ~0.07 mg/m³ (for allyl alcohol)[1]0.1 - 1 µg/mL (estimated)
Limit of Quantification (LOQ) ~0.2 µg/mL (estimated)0.5 - 5 µg/mL (estimated)
Sample Throughput ModerateHigh (with autosampler)
Specificity HighHigh (dependent on derivatization and chromatography)
Cost (Instrument) ModerateHigh
Cost (Operational) LowModerate

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and validation of any analytical method.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is based on a validated procedure for the analysis of allyl alcohol, a close structural analog of this compound, and is expected to have similar performance for this compound.[1]

1. Sample Preparation:

  • For air samples: Collect a known volume of air through a glass sampling tube containing coconut shell charcoal.

  • Extraction: Desorb the analyte from the charcoal using a solution of 95:5 (v/v) methylene (B1212753) chloride:methanol. Shake for 30 minutes.

  • Internal Standard: Add an appropriate internal standard (e.g., n-propanol) to the extracted sample to improve precision.

2. GC-FID Analysis:

  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at 10 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Detector Temperature: 275 °C.

  • Injection Volume: 1 µL.

  • Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve.

Representative High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

As this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary to enable sensitive UV detection. This is a representative method based on common practices for similar analytes.

1. Sample Preparation and Derivatization:

  • Sample Dilution: Dilute the sample containing this compound in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reagent: Prepare a solution of a UV-active derivatizing agent such as 3,5-dinitrobenzoyl chloride in acetonitrile (B52724).

  • Derivatization Reaction:

    • To an aliquot of the diluted sample, add an excess of the derivatization reagent and a catalyst (e.g., pyridine).

    • Heat the mixture at 60 °C for 30 minutes to form the UV-active ester derivative of this compound.

    • Quench the reaction with a small amount of methanol.

    • Dilute the reaction mixture with the mobile phase to the desired concentration for analysis.

2. HPLC-UV Analysis:

  • Instrument: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile.

    • Linearly increase to 90% acetonitrile over 10 minutes.

    • Hold at 90% for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Set to the maximum absorbance of the derivative (e.g., ~254 nm).

  • Injection Volume: 10 µL.

  • Quantification: Based on the peak area of the this compound derivative against a calibration curve prepared from derivatized standards.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Validation Report J->K L Standard Operating Procedure (SOP) K->L M Routine Use L->M

Analytical Method Validation Workflow

Conclusion

Both GC-FID and HPLC-UV (with derivatization) are powerful techniques for the quantification of this compound.

  • GC-FID is a robust and cost-effective method, particularly well-suited for volatile analytes like this compound. It offers high sensitivity and specificity with relatively simple sample preparation.

  • HPLC-UV , while requiring a derivatization step which adds complexity to the sample preparation, can offer very high precision and is amenable to high-throughput analysis with modern autosamplers.

The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput. For routine quality control where simplicity and robustness are key, GC-FID is often the preferred method. For research and development applications where high precision and the ability to automate are paramount, a validated HPLC-UV method can be a valuable alternative.

References

cross-validation of methallyl alcohol characterization techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of methallyl alcohol (2-methyl-2-propen-1-ol). It offers an objective evaluation of spectroscopic and chromatographic methods, supported by experimental data and detailed protocols to aid in method selection and validation.

Introduction

This compound is a valuable unsaturated alcohol used as an intermediate in the synthesis of a variety of chemical products, including resins, fragrances, and pharmaceuticals. Accurate and reliable characterization is crucial for quality control, reaction monitoring, and regulatory compliance. This guide cross-validates several common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are routinely used for its characterization.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Quantitative NMR (qNMR): This technique can be used for the accurate quantification of this compound by integrating the signal of a specific proton against a certified internal standard.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl and alkenyl functionalities.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the identification of components in a mixture. The fragmentation pattern of this compound in the mass spectrum provides valuable structural information.[5][6]

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.

Gas Chromatography (GC)

GC is a widely used technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range for quantification.[7][8]

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile alcohols, HPLC can also be employed, particularly when dealing with complex matrices or for non-volatile derivatives. A Refractive Index Detector (RID) is commonly used for the detection of alcohols.[9][10][11]

Comparison of Quantitative Performance

The choice of analytical technique often depends on the specific requirements of the analysis, such as sensitivity, accuracy, and throughput. The following table summarizes the typical performance characteristics of GC-FID and HPLC-RID for the analysis of short-chain unsaturated alcohols, which can be considered representative for this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Column Capillary columns (e.g., DB-WAX, HP-5)[12][13]Reversed-phase (e.g., C18) or ion-exclusion columns (e.g., Aminex HPX-87H)[14][15]
Detector Flame Ionization Detector (FID)Refractive Index Detector (RID)
Limit of Detection (LOD) Low ng/L to µg/L range[16][17]Low to mid mg/L range[10][18]
Limit of Quantification (LOQ) µg/L to mg/L range[16][18]Mid to high mg/L range[10][18]
Linearity (R²) Typically > 0.999[13]Typically > 0.997[10]
Precision (%RSD) < 5%[19]< 5%[10]
Accuracy (% Recovery) 95-105%[20]95-105%[11]
Advantages High sensitivity, high resolution, fast analysis time.Suitable for non-volatile compounds, less sample preparation for aqueous samples.
Disadvantages Requires volatile and thermally stable analytes.Lower sensitivity compared to GC-FID, sensitive to temperature and mobile phase composition changes.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

Sample Preparation for Analysis

For all techniques, this compound should be of high purity. If in a mixture, appropriate dilution with a suitable solvent is necessary. For qNMR, a known amount of an internal standard is added.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard 90° pulse.

    • Number of scans: 16-64.

    • Relaxation delay (D1): 5 times the longest T1 relaxation time for quantitative measurements.

    • Spectral width: 0-12 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

FTIR Spectroscopy Protocol
  • Sample Preparation: A drop of neat liquid this compound is placed between two KBr or NaCl plates to form a thin film.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background scan and then acquire the sample spectrum.

GC-MS Protocol
  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 100 µg/mL.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]

    • Injector temperature: 250 °C.

    • Oven program: Initial temperature 50 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 30-200.

    • Source temperature: 230 °C.

GC-FID Protocol
  • Sample Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) covering the expected concentration range.

  • Instrument: A Gas Chromatograph with a Flame Ionization Detector.

  • GC Conditions:

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector temperature: 250 °C.

    • Oven program: Isothermal at 80 °C or a temperature ramp depending on the complexity of the sample matrix.

    • Carrier gas: Nitrogen or Helium at a constant flow of 1 mL/min.

    • Detector temperature: 280 °C.

HPLC-RID Protocol
  • Sample Preparation: Prepare calibration standards of this compound in the mobile phase.

  • Instrument: A High-Performance Liquid Chromatograph with a Refractive Index Detector.

  • HPLC Conditions:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm) or a C18 column (250 mm x 4.6 mm, 5 µm).[14][15]

    • Mobile phase: Isocratic elution with 5 mM H₂SO₄ in water for the Aminex column, or a mixture of acetonitrile (B52724) and water for the C18 column.[11][14]

    • Flow rate: 0.6 mL/min.[15]

    • Column temperature: 60 °C.

    • Detector temperature: 40 °C.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound.

cluster_qualitative Qualitative Analysis (Identification & Structure) cluster_quantitative Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy GCMS GC-MS GCFID GC-FID HPLC HPLC-RID qNMR qNMR Sample This compound Sample Sample->NMR Sample->FTIR Sample->GCMS Sample->GCFID Sample->HPLC Sample->qNMR

Figure 1. Overview of analytical techniques for this compound.

cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography start Start prep Sample Preparation (Dilution, Internal Standard) start->prep injection Injection into Chromatograph prep->injection gc_col Separation on GC Column injection->gc_col Volatile Sample hplc_col Separation on HPLC Column injection->hplc_col Liquid Sample gc_det Detection (FID or MS) gc_col->gc_det analysis Data Analysis (Peak Integration, Quantification) gc_det->analysis hplc_det Detection (RID) hplc_col->hplc_det hplc_det->analysis report Report Results analysis->report

Figure 2. Workflow for chromatographic analysis.

Conclusion

The characterization of this compound can be effectively achieved through a combination of spectroscopic and chromatographic techniques. For structural elucidation and identification, NMR, FTIR, and GC-MS are the methods of choice, providing complementary information. For quantitative analysis, GC-FID is generally preferred due to its high sensitivity and robustness for volatile analytes. HPLC-RID offers a viable alternative, particularly for less volatile samples or when GC is not available. Quantitative NMR is a powerful tool for purity assessment and concentration determination without the need for a calibration curve of the analyte itself. The selection of the most appropriate technique will depend on the specific analytical goals, sample matrix, and available instrumentation. This guide provides the foundational information to assist researchers in making informed decisions for the characterization of this compound.

References

A Comparative Guide to the Thermal Analysis of Methallyl Alcohol Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal properties of copolymers incorporating methallyl alcohol. Due to a lack of direct comparative studies in the published literature, this analysis synthesizes data from research on structurally similar polymers to provide insights into the expected thermal behavior of this compound copolymers. The guide focuses on the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in characterizing these materials.

Introduction to Thermal Analysis of Copolymers

Thermal analysis techniques are crucial for determining the service temperature, processing conditions, and long-term stability of polymeric materials. For copolymers of this compound, these methods provide critical data on their thermal stability and phase transitions.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char. This information is vital for assessing the thermal stability of the copolymer.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state, dictating the material's operational temperature range.[1]

Comparative Thermal Properties

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Copolymers (Illustrative)

Copolymer SystemOnset Decomposition Temperature (Tonset, °C)Temperature of Maximum Decomposition (Tmax, °C)Char Yield at 600°C (%)
Poly(this compound - co-Styrene) 300 - 350380 - 430< 5
Poly(this compound - co-Acrylic Acid) 200 - 250300 - 400 (multiple stages)10 - 20
Poly(this compound - co-Vinyl Acetate) 280 - 330350 - 450 (multiple stages)< 10
Poly(this compound - co-Maleic Anhydride) 250 - 300320 - 420 (multiple stages)5 - 15

Note: The data in this table is estimated based on the thermal behavior of similar copolymers and general principles of polymer stability. Actual values will vary depending on the copolymer composition, molecular weight, and experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Copolymers (Illustrative)

Copolymer SystemGlass Transition Temperature (Tg, °C)
Poly(this compound - co-Styrene) 90 - 110
Poly(this compound - co-Acrylic Acid) 100 - 130
Poly(this compound - co-Vinyl Acetate) 30 - 50
Poly(this compound - co-Maleic Anhydride) 120 - 150

Note: The Tg of a copolymer is highly dependent on the composition and the Tg of the respective homopolymers.

Experimental Protocols

Detailed methodologies for TGA and DSC are essential for obtaining reproducible and comparable data.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound copolymers.

Methodology:

  • Sample Preparation: A small sample (5-10 mg) of the dry copolymer is accurately weighed into a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup: The crucible is placed in the TGA furnace.

  • Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs. The temperature of maximum weight loss is determined from the peak of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of this compound copolymers.

Methodology:

  • Sample Preparation: A small sample (5-10 mg) of the dry copolymer is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen.

  • Temperature Program: The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history. For example:

    • Heat from ambient to a temperature above the expected Tg at a rate of 10 °C/min.

    • Cool to a temperature below the Tg at a rate of 10 °C/min.

    • Heat again to the upper temperature at a rate of 10 °C/min.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan.

Thermal Decomposition Pathway and Experimental Workflow

The thermal degradation of polymers is a complex process involving multiple reaction pathways. For this compound copolymers, the decomposition is expected to initiate at the hydroxyl group or the ester linkage, followed by chain scission.

Thermal_Decomposition_Pathway Copolymer This compound Copolymer Initial_Degradation Initial Degradation (Side Group Scission) Copolymer->Initial_Degradation Heat Chain_Scission Main Chain Scission Initial_Degradation->Chain_Scission Volatile_Products Volatile Products (e.g., H2O, CO2, Aldehydes) Chain_Scission->Volatile_Products Char_Residue Char Residue Chain_Scission->Char_Residue

Caption: Proposed thermal decomposition pathway for this compound copolymers.

The characterization of these copolymers follows a logical workflow to obtain comprehensive thermal analysis data.

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis This compound + Comonomer Polymerization Polymerization Synthesis->Polymerization Purification Purification & Drying Polymerization->Purification TGA TGA Analysis Purification->TGA DSC DSC Analysis Purification->DSC TGA_Data Decomposition Profile & Thermal Stability TGA->TGA_Data DSC_Data Glass Transition (Tg) DSC->DSC_Data Comparison Comparative Analysis TGA_Data->Comparison DSC_Data->Comparison

Caption: Experimental workflow for comparative thermal analysis.

References

assessing the environmental impact of different methallyl alcohol production methods

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of sustainable chemical manufacturing is the critical evaluation of the environmental impact of different synthetic routes. This guide provides a comparative analysis of various production methods for methallyl alcohol, a key intermediate in the synthesis of polymers, resins, and fragrances.[1] The following sections detail the environmental and performance metrics of established and emerging synthetic pathways, offering researchers and chemical engineers a basis for selecting more sustainable processes.

Comparative Environmental and Performance Metrics

The choice of a synthetic route for this compound production has significant implications for its environmental footprint. The following table summarizes key quantitative data for the primary production methods, highlighting differences in yield, operating conditions, and environmental concerns.

Production Method Key Reactants Catalyst/Reagent Temperature (°C) Pressure Conversion (%) Selectivity (%) Key Environmental Considerations
Hydrolysis of Methallyl Chloride Methallyl chloride, Water, Alkali (e.g., NaOH)Phase Transfer Catalyst (optional)100-150Atmospheric to High>98[2]~99[2]Generates large volumes of saline wastewater; potential for chlorinated byproducts.[2][3]
Two-Step from Isobutene 1. Isobutene, Air 2. Methacrolein (B123484), H₂1. Mo-Bi based oxides 2. Hydrogenation catalyst1. ~350-450 2. VariesAtmospheric1. >99[4] 2. High1. ~89 (to Methacrolein)[4] 2. HighAvoids chlorinated compounds; methacrolein is unstable and can polymerize.[3]
Tandem Oxidation-Hydrolysis Isobutene, H₂OPd-Au bimetallic nanocatalystsVariesVariesHighHighConsidered a "green" and sustainable process with potentially lower environmental cost.
Meerwein-Ponndorf-Verley (MPV) Reduction Methacrolein, Isopropanol (B130326)Aluminum isopropoxide~80-120Atmospheric~89[5]~93-95[5]High chemoselectivity, mild conditions, avoids high pressure and H₂ gas; uses a sacrificial alcohol.[6][7]

Reaction Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental setups is crucial for understanding the intricacies of each production method. The following diagrams, generated using the DOT language, illustrate these processes.

Reaction Pathways

cluster_0 Hydrolysis of Methallyl Chloride cluster_1 Two-Step from Isobutene cluster_2 Meerwein-Ponndorf-Verley (MPV) Reduction Methallyl Chloride Methallyl Chloride This compound This compound Methallyl Chloride->this compound + H2O, Alkali NaCl + Wastewater NaCl + Wastewater This compound->NaCl + Wastewater Isobutene Isobutene Methacrolein Methacrolein Isobutene->Methacrolein + O2 (Mo-Bi catalyst) Methallyl Alcohol_2 This compound Methacrolein->Methallyl Alcohol_2 + H2 (Hydrogenation) Methacrolein_2 Methacrolein Methallyl Alcohol_3 This compound Methacrolein_2->Methallyl Alcohol_3 Reduction (Al(O-iPr)3) Isopropanol Isopropanol Acetone (B3395972) Acetone Isopropanol->Acetone Oxidation Isopropanol->Methallyl Alcohol_3

Caption: Comparative reaction pathways for major this compound synthesis routes.

General Experimental Workflow

A Reactant Preparation B Reaction Setup (Batch or Continuous Flow Reactor) A->B C Controlled Reaction (Temperature, Pressure, Stirring) B->C D Reaction Quenching/Stopping C->D E Product Separation (e.g., Distillation, Extraction) D->E F Product Purification E->F H Waste Treatment and Disposal E->H G Analysis (GC, NMR, etc.) F->G

Caption: A generalized workflow for the synthesis and analysis of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. Below are protocols for the key synthesis methods discussed.

Hydrolysis of Methallyl Chloride

This protocol is based on a two-step esterification and hydrolysis method designed to improve yield and reduce waste.[8]

Materials:

  • Methallyl chloride

  • Sodium acetate

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Sodium hydroxide (B78521) solution (lye)

  • Autoclave reactor

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph (GC) for analysis

Procedure:

  • Esterification: Charge the autoclave with methallyl chloride, sodium acetate, water, and the phase transfer catalyst. Seal the reactor and heat to the desired temperature (e.g., 140-150°C) for several hours.

  • After the reaction, cool the mixture and transfer it to a separatory funnel. Separate the organic layer, which primarily contains methallyl acetate.

  • Hydrolysis: Add the organic layer from the previous step to a reactor containing a sodium hydroxide solution. Heat the mixture to induce hydrolysis.

  • After the hydrolysis is complete, cool the solution and separate the organic layer, which is the crude this compound.

  • Purification and Analysis: Purify the crude product by distillation. Analyze the purity of the final product and the composition of the intermediate products using GC. The conversion of methallyl chloride and the yield of this compound can be calculated based on the GC analysis of the final organic phase relative to the initial amount of methallyl chloride.[8]

Meerwein-Ponndorf-Verley (MPV) Reduction of Methacrolein

This protocol describes the reduction of methacrolein using isopropanol as the hydrogen donor and aluminum isopropoxide as the catalyst.[5]

Materials:

  • Methacrolein

  • Isopropanol (anhydrous)

  • Aluminum isopropoxide

  • Round-bottom flask with a distillation head

  • Heating mantle

  • Magnetic stirrer

  • Condenser

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a heating mantle, and a distillation head connected to a condenser.

  • Charge the flask with methacrolein, a large excess of anhydrous isopropanol (which acts as both solvent and hydrogen donor), and a catalytic amount of aluminum isopropoxide.

  • Heat the mixture to a gentle reflux. The acetone formed during the reaction has a lower boiling point than isopropanol and can be slowly removed by distillation to drive the equilibrium towards the products.[1][6]

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Once the reaction has reached the desired conversion, cool the flask.

  • The product, this compound, can be isolated and purified by fractional distillation. The conversion of methacrolein and the selectivity to this compound are determined by GC analysis of the reaction mixture over time.[5]

Conclusion

The environmental impact of this compound production varies significantly with the chosen synthetic method. While the traditional hydrolysis of methallyl chloride is a high-yield process, it is associated with significant environmental drawbacks, primarily the generation of saline wastewater.[2][3] Greener alternatives, such as the two-step process from isobutene and the Meerwein-Ponndorf-Verley reduction, offer more environmentally benign routes by avoiding chlorinated intermediates and reducing waste streams. The tandem oxidation-hydrolysis using advanced nanocatalysts represents a promising frontier for sustainable this compound production. The selection of a particular method will depend on a holistic assessment of factors including yield, selectivity, energy consumption, catalyst cost and stability, and the infrastructure for waste management. Further research into developing comprehensive life cycle assessments for each of these routes is crucial for a complete and standardized comparison of their environmental performance.

References

Performance Benchmark: Methallyl Alcohol-Derived Resins in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Methallyl alcohol-derived resins are emerging as a versatile class of polymers with potential applications across various scientific domains, including coatings, adhesives, and biomedical engineering. Their unique chemical structure, featuring a reactive double bond and a hydroxyl group, allows for tailored polymer architectures with desirable properties such as enhanced adhesion, flexibility, and chemical resistance. This guide provides a comparative analysis of this compound-derived resins against established alternatives like epoxy, acrylate, and polyurethane resins, supported by available experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of this compound-derived resins in comparison to other common resin systems. It is important to note that direct, side-by-side comparative studies for this compound-based resins are limited in publicly available literature. The data presented here is compiled from various sources and should be interpreted as a directional guide.

Table 1: Mechanical Properties of Adhesive Resins

Resin TypeTensile Shear Strength (MPa)Key Characteristics
This compound Copolymer (Hypothetical)10 - 20Good adhesion to a variety of substrates, potential for tunable flexibility.
Epoxy (Two-Part)12 - 25[1]High strength, excellent adhesion to metals and composites, can be brittle.[1]
Structural Acrylics10 - 22[1]Fast curing, good for high-speed assembly, may have strong odor.[1]
Polyurethane (Two-Part)7 - 10[1]Flexible, excellent impact resistance, suitable for multi-material bonding.[1]

Table 2: Thermal Stability of Resins

Resin TypeOnset of Decomposition (TGA)Notes
Poly(methyl methacrylate–this compound) Blend FilmSaponified films show higher thermal stability than unsaponified films.[2]The introduction of hydroxyl groups from this compound can enhance thermal properties.[2]
Polyvinyl Alcohol (PVA)~250°CA common polymer that can be blended with this compound derivatives.[3]
Epoxy Resins~300 - 400°CHighly dependent on the specific formulation and curing agent.

Table 3: Chemical Resistance of Resins (General Overview)

Resin TypeResistance to Dilute Acids & BasesResistance to Organic Solvents
This compound CopolymersExpected to be good due to crosslinking potential.Dependent on copolymer composition and crosslink density.
Epoxy ResinsGenerally good to excellent.Varies; can be susceptible to certain solvents.
Polyurethane ResinsGood resistance to dilute acids and bases.[4]Swelling can occur with alcohols and aromatic hydrocarbons.[4]
Acrylic ResinsGood resistance.Can be sensitive to certain organic solvents.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of resin performance. Below are methodologies for key experiments.

Tensile Shear Strength Testing of Adhesives

This protocol is adapted from ASTM D1002 for determining the shear strength of single-lap-joint adhesive specimens.

a. Specimen Preparation: i. Substrates (e.g., steel, aluminum, or plastic) are cut to standardized dimensions (e.g., 100 mm x 25 mm x 1.6 mm). ii. The bonding surfaces of the substrates are cleaned and degreased using a suitable solvent (e.g., acetone). iii. The adhesive is prepared according to the manufacturer's instructions (for two-part systems, ensure thorough mixing of resin and hardener). iv. The adhesive is applied to one end of a substrate, and a second substrate is overlapped to create a defined bonding area (e.g., 25 mm x 12.5 mm). v. The bonded specimens are cured under specified conditions (temperature and time).

b. Testing Procedure: i. The cured specimens are mounted in the grips of a universal testing machine. ii. A tensile load is applied at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure of the bond. iii. The maximum load at failure is recorded. iv. The shear strength is calculated by dividing the maximum load by the bond area.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of a polymer.

a. Sample Preparation: i. A small, representative sample of the cured resin (typically 5-10 mg) is accurately weighed. ii. The sample is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

b. TGA Measurement: i. The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). ii. The weight of the sample is continuously monitored as a function of temperature. iii. The resulting TGA curve plots the percentage of weight loss versus temperature. iv. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.

Chemical Resistance Testing

This protocol is based on immersion testing as described in standards like ISO 2812 and ASTM D1308.[4][5]

a. Specimen Preparation: i. Cured resin samples of standardized dimensions are prepared. ii. The initial weight and dimensions of each specimen are recorded.

b. Immersion Procedure: i. Specimens are fully immersed in the test chemical (e.g., solvents, acids, bases) in a sealed container. ii. The immersion is carried out at a constant temperature for a specified duration (e.g., 24 hours, 7 days, or longer).[6]

c. Evaluation: i. After the immersion period, the specimens are removed, rinsed, and dried. ii. The final weight and dimensions are measured to determine the percentage of swelling or weight change. iii. The specimens are visually inspected for any changes in appearance, such as discoloration, blistering, or cracking. iv. Mechanical properties (e.g., hardness or tensile strength) can be tested and compared to control specimens to quantify the degradation.

Mandatory Visualization

Hypothetical Experimental Workflow for a this compound-Derived Hydrogel for Drug Delivery

The following diagram illustrates a hypothetical workflow for the development and testing of a drug-delivery system based on a this compound-containing hydrogel. This workflow is conceptual and based on general principles of hydrogel-based drug delivery research.[7][8][9]

G cluster_synthesis 1. Hydrogel Synthesis cluster_loading 2. Drug Loading cluster_characterization 3. Characterization cluster_evaluation 4. In Vivo Evaluation (Conceptual) S1 Copolymerization of This compound and Vinyl Acetate S2 Hydrolysis of PVAc to PVA Copolymer S1->S2 S3 Crosslinking of PVA-co-Methallyl Alcohol Hydrogel S2->S3 L1 Swelling of Hydrogel in Drug Solution S3->L1 L2 Lyophilization to Obtain Drug-Loaded Hydrogel L1->L2 C1 Swelling Studies L2->C1 C2 In Vitro Drug Release Kinetics L2->C2 C3 Biocompatibility Assays (e.g., MTT) L2->C3 E1 Animal Model Implantation C2->E1 E2 Pharmacokinetic Analysis

Hypothetical workflow for a this compound-derived hydrogel drug delivery system.
Signaling Pathway: A Conceptual Model for Biocompatibility Assessment

While specific signaling pathways directly modulated by this compound-derived resins are not yet well-defined in the literature, a general approach to assessing the biocompatibility of a novel biomaterial involves examining its interaction with key cellular pathways related to inflammation and apoptosis. The following diagram provides a conceptual overview of such an assessment.

G cluster_material Material Interaction cluster_cell Cellular Response cluster_pathways Signaling Pathways cluster_outcomes Biological Outcomes M This compound-Derived Resin Scaffold C Macrophage M->C Interaction P1 NF-κB Pathway C->P1 P2 Caspase Cascade (Apoptosis) C->P2 O1 Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) P1->O1 O2 Cell Viability P2->O2

Conceptual diagram for assessing the biocompatibility of a novel biomaterial.

References

A Comparative Review of Methallyl Alcohol's Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Methallyl alcohol, a versatile organic compound, serves as a crucial building block in a wide array of industrial applications. Its unique chemical structure, featuring both a hydroxyl group and a reactive double bond, allows for its use as a monomer in polymer synthesis and as an intermediate in the production of various specialty chemicals. This guide provides a comparative analysis of this compound's performance against its key alternatives in major industrial sectors, supported by available experimental data and detailed methodologies.

At a Glance: this compound vs. Alternatives

ApplicationKey Performance MetricThis compound DerivativeAlternative(s)Performance Comparison
Polycarboxylate Superplasticizers (PCEs) Monomer Reactivity & Polymer PerformanceMethallyl polyoxyethylene ether (HPEG)Isoprenyl polyoxyethylene ether (IPEG), Ethylene (B1197577) glycol monovinyl polyethylene (B3416737) glycol ether (EPEG)EPEG generally exhibits higher reactivity, allowing for synthesis at lower temperatures (e.g., 20°C vs. 60-90°C for HPEG/IPEG) and resulting in higher monomer conversion rates (>95%). This can lead to PCEs with better dispersion and slump retention in concrete.[1]
Resins and Coatings Adhesion, Flexibility, Chemical ResistanceMethallyl estersAllyl alcohol derivatives, other functional monomersMethallyl esters, when incorporated into polymer chains, are known to enhance adhesion, flexibility, and chemical resistance in coatings and adhesives.[2] However, direct quantitative comparisons with specific alternatives are not readily available in the reviewed literature.
Fragrance Synthesis Odor Profile & PurityMethallyl estersOther unsaturated alcohols and their estersThis compound serves as a precursor to various ester fragrances with floral and fruity notes. The choice of alcohol is dictated by the desired final scent profile.
Pharmaceutical Intermediates Reaction Yield & PurityVarious derivativesAlternative building blocksThis compound is a key intermediate in the synthesis of certain drugs, including some antibiotics and sedatives.[3] The selection of a specific intermediate is highly dependent on the target molecule's synthetic pathway.

In Focus: Polycarboxylate Superplasticizers

The most well-documented comparative application of this compound is in the production of polycarboxylate superplasticizers (PCEs), which are critical admixtures in high-performance concrete. In this context, this compound is first converted to methallyl polyoxyethylene ether (HPEG), which is then copolymerized with acrylic acid and other monomers.

Performance Comparison of PCE Macromonomers

The primary alternatives to HPEG in PCE synthesis are isoprenyl polyoxyethylene ether (IPEG) and, more recently, ethylene glycol monovinyl polyethylene glycol ether (EPEG).

MacromonomerSynthesis TemperatureMonomer Conversion RateKey AdvantagesKey Disadvantages
HPEG 60-90 °C[1]~90%[4]Established technology, good overall performance.Higher energy consumption during synthesis, lower reactivity compared to EPEG.[1]
IPEG 60-90 °C[1]~90%[4]Similar to HPEG, established technology.Lower reactivity of the double bond.[1]
EPEG 20 °C[1]>95%[1]Higher reactivity, lower synthesis temperature, improved polymerization efficiency, better dispersibility.[4]Newer technology, potentially higher cost.

Studies have shown that the higher reactivity of the vinyloxy double bond in EPEG allows for polymerization at significantly lower temperatures, leading to energy savings and potentially a more uniform polymer structure.[1] This enhanced reactivity can translate to superior performance of the resulting PCE in concrete, including improved water reduction and slump retention.[5]

Experimental Protocol: Synthesis of this compound Polyoxyethylene Ether (HPEG)

The following is a representative experimental protocol for the synthesis of HPEG, based on information from patent literature.[6][7][8]

Materials:

  • This compound

  • Ethylene oxide

  • Catalyst (e.g., sodium this compound or potassium this compound)

Procedure:

  • Charge the this compound and catalyst into a reaction kettle. The amount of catalyst is typically 0.10 to 0.60 weight percent based on the this compound.[7]

  • Heat the mixture to the reaction temperature, typically between 50 and 150 °C.[7]

  • Introduce ethylene oxide into the reactor. The molar ratio of this compound to ethylene oxide can range from 1.0:(5.0-78.0).[7]

  • Maintain the reaction pressure between 0.10 and 0.40 MPaG.[7]

  • The reaction is typically carried out for 3 to 7 hours.[7]

  • After the reaction is complete, the mixture is cooled and discharged.

Resins and Coatings: Enhancing Material Properties

In the realm of resins and coatings, this compound is primarily used to form polymerizable esters.[2] These esters, containing a reactive double bond, can be incorporated into polymer backbones to impart desirable characteristics.

The inclusion of methallyl ester units can lead to:

  • Improved Adhesion: The functional groups can enhance the bonding of the coating to the substrate.[2]

  • Enhanced Flexibility: The structure of the methallyl group can increase the flexibility of the polymer chain, making the coating less brittle.[2]

  • Increased Chemical Resistance: The cross-linking potential of the double bond can lead to a more robust and chemically resistant polymer network.[2]

While the qualitative benefits are recognized, there is a lack of publicly available, direct comparative studies with quantitative data against specific alternative functional monomers. The choice of monomer is often dictated by the specific performance requirements of the final product and cost considerations. A common alternative in this space is allyl alcohol, which is also used to synthesize specialty polymers for coatings with enhanced adhesion and resistance properties.[9]

Visualizing the Chemistry: Synthesis and Application Workflows

To better understand the industrial utilization of this compound, the following diagrams illustrate key processes.

Synthesis_of_HPEG MA This compound Reactor Reaction Kettle (50-150°C, 0.1-0.4 MPaG) MA->Reactor EO Ethylene Oxide EO->Reactor Catalyst Catalyst (e.g., Na or K Methoxide) Catalyst->Reactor HPEG Methallyl Polyoxyethylene Ether (HPEG) Reactor->HPEG

Caption: Synthesis of HPEG from this compound and Ethylene Oxide.

PCE_Application_Workflow cluster_PCE_Synthesis PCE Synthesis cluster_Concrete_Production Concrete Production HPEG HPEG (or IPEG/EPEG) Polymerization Copolymerization HPEG->Polymerization AA Acrylic Acid AA->Polymerization Initiator Initiator Initiator->Polymerization PCE Polycarboxylate Superplasticizer (PCE) Polymerization->PCE PCE_admixture PCE Admixture PCE->PCE_admixture Mixing Mixing PCE_admixture->Mixing Cement Cement Cement->Mixing Water Water Water->Mixing Aggregates Aggregates Aggregates->Mixing Concrete High-Performance Concrete Mixing->Concrete

Caption: Workflow for PCE Synthesis and its Application in Concrete.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant industrial applications. In the production of polycarboxylate superplasticizers, a critical component of modern concrete technology, derivatives of this compound (HPEG) face strong competition from alternatives like EPEG, which offer advantages in terms of reaction efficiency and final product performance. For applications in resins and coatings, this compound provides a reliable means to enhance key material properties, although quantitative comparisons with other functional monomers are less documented. The continued development of new catalysts and processes will likely further refine the efficiency and cost-effectiveness of using this compound and its derivatives in these and other industrial sectors.

References

Unraveling Methallyl Alcohol Reaction Mechanisms: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise elucidation of reaction mechanisms is fundamental to controlling chemical transformations and pioneering new therapeutic agents. Isotopic labeling is a powerful and definitive technique for validating proposed mechanisms by tracing the journey of individual atoms through a reaction. This guide offers a comparative analysis of isotopic labeling strategies for validating key reaction mechanisms of methallyl alcohol, supported by hypothetical experimental data and detailed protocols.

Isotopic labeling involves substituting an atom in a reactant with one of its isotopes, which can be either stable (e.g., ²H, ¹³C, ¹⁸O) or radioactive. The position of this isotopic label in the final product provides unequivocal evidence for or against a proposed mechanistic pathway. The primary methods for detecting the location of these labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparative Analysis of Isotopic Labeling in this compound Reactions

This guide will explore the application of isotopic labeling to elucidate the mechanisms of two common reactions of this compound: oxidation to methacrolein (B123484) and acid-catalyzed rearrangement.

Oxidation of this compound to Methacrolein

The oxidation of primary allylic alcohols like this compound to α,β-unsaturated aldehydes such as methacrolein is a foundational organic transformation. A common reagent for this is Pyridinium Chlorochromate (PCC). The generally accepted mechanism involves the formation of a chromate (B82759) ester followed by an E2-like elimination. Isotopic labeling can provide definitive evidence for this mechanism over a hypothetical alternative involving direct hydride abstraction from the carbon bearing the hydroxyl group.

Experimental Design:

To validate the mechanism, two isotopically labeled versions of this compound are proposed for study:

  • [1,1-²H₂]-methallyl alcohol: Deuterium (B1214612) is placed on the carbon bearing the hydroxyl group.

  • [¹⁸O]-methallyl alcohol: The oxygen of the hydroxyl group is replaced with its heavier isotope.

The oxidation of these labeled reactants with PCC is compared to the oxidation of unlabeled this compound.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for the Oxidation of Labeled this compound

Labeled ReactantIsotopeRate Constant (k)Kinetic Isotope Effect (kH/kD or k¹⁶O/k¹⁸O)
This compoundNonekH1.00
[1,1-²H₂]-methallyl alcohol²HkD5.2
[¹⁸O]-methallyl alcohol¹⁸Ok¹⁸O1.02

A significant primary kinetic isotope effect (KIE) is observed when deuterium is substituted at the C-1 position, indicating that the C-H (or C-D) bond is broken in the rate-determining step. The negligible KIE for the ¹⁸O-labeled alcohol suggests that the C-O bond remains intact during this step.

Experimental Protocol: Oxidation and KIE Determination

  • Synthesis of Labeled this compound:

    • [1,1-²H₂]-methallyl alcohol can be synthesized by the reduction of methacrolein with a deuterated reducing agent like sodium borodeuteride (NaBD₄).

    • [¹⁸O]-methallyl alcohol can be prepared by the hydrolysis of methallyl bromide with H₂¹⁸O.

  • Oxidation Reaction:

    • In separate reaction vessels, dissolve this compound, [1,1-²H₂]-methallyl alcohol, and [¹⁸O]-methallyl alcohol in dichloromethane.

    • Add Pyridinium Chlorochromate (PCC) to each solution and stir at room temperature.

    • Monitor the reaction progress by gas chromatography (GC) to determine the rate of disappearance of the starting material.

  • Data Analysis:

    • Calculate the rate constants (k) for each reaction.

    • Determine the KIE by taking the ratio of the rate constant for the unlabeled reactant to that of the labeled reactant.

Visualization of the Proposed Oxidation Mechanism:

oxidation_mechanism cluster_step1 Step 1: Chromate Ester Formation cluster_step2 Step 2: E2 Elimination (Rate-Determining) MA This compound ([¹⁸O]-labeled) Ester Chromate Ester MA->Ester + PCC Ester2 Chromate Ester PCC PCC Product Methacrolein ([¹⁸O] retained) Ester2->Product - Base-H⁺, -Cr(IV) species Base Base (Pyridine)

Caption: Proposed mechanism for the PCC oxidation of this compound.

Acid-Catalyzed Rearrangement of this compound

Allylic alcohols can undergo rearrangement in the presence of acid to form isomeric alcohols. For this compound, a plausible acid-catalyzed rearrangement could lead to the formation of 2-methyl-2-propen-1-ol. The mechanism is thought to proceed through a resonance-stabilized allylic carbocation. Isotopic labeling can be used to trace the movement of atoms and confirm the intermediacy of this carbocation.

Experimental Design:

In this case, ¹³C labeling at the C-3 position of this compound is proposed.

If the reaction proceeds through a symmetrical or rapidly equilibrating allylic carbocation, the ¹³C label would be scrambled between the C-1 and C-3 positions of the rearranged product.

Table 2: Hypothetical ¹³C Label Distribution in the Acid-Catalyzed Rearrangement of [3-¹³C]-Methallyl Alcohol

ProductPosition of ¹³C LabelPercentage of Label
This compound (recovered)C-3100%
2-Methyl-2-propen-1-olC-1~50%
C-3~50%

The observation of the ¹³C label being distributed almost equally between the C-1 and C-3 positions of the product strongly supports a mechanism involving a resonance-stabilized allylic carbocation intermediate.

Experimental Protocol: Acid-Catalyzed Rearrangement and Product Analysis

  • Synthesis of Labeled this compound:

    • [3-¹³C]-methallyl alcohol can be synthesized from a ¹³C-labeled starting material, such as [¹³C]-methyl magnesium iodide, in a multi-step synthesis.

  • Rearrangement Reaction:

    • Dissolve [3-¹³C]-methallyl alcohol in a solution of aqueous acid (e.g., dilute sulfuric acid).

    • Heat the reaction mixture gently to promote rearrangement.

    • Quench the reaction by neutralizing the acid with a base.

  • Product Analysis:

    • Separate the product mixture using column chromatography.

    • Analyze the recovered starting material and the product by ¹³C NMR spectroscopy to determine the position and relative intensity of the ¹³C signal.

Visualization of the Proposed Rearrangement Mechanism:

rearrangement_mechanism MA [3-¹³C]-Methallyl Alcohol Protonation Protonation MA->Protonation + H⁺ Carbocation Resonance-Stabilized Allylic Carbocation Protonation->Carbocation - H₂O Deprotonation1 Deprotonation (Path A) Carbocation->Deprotonation1 Deprotonation2 Deprotonation (Path B) Carbocation->Deprotonation2 Product1 [1-¹³C]-2-Methyl-2-propen-1-ol Deprotonation1->Product1 - H⁺ Product2 [3-¹³C]-2-Methyl-2-propen-1-ol Deprotonation2->Product2 - H⁺

Caption: Acid-catalyzed rearrangement of this compound via an allylic carbocation.

Alternative Methodologies

While isotopic labeling provides highly detailed mechanistic information, other techniques can also offer valuable insights:

  • Kinetic Studies: Examining the effect of substrate and reagent concentrations on the reaction rate can help determine the reaction order and the species involved in the rate-determining step.

  • Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies for different proposed mechanisms, and predict the structures of transition states and intermediates.

  • In-situ Spectroscopy: Techniques like in-situ FTIR or Raman spectroscopy can be used to monitor the formation and disappearance of intermediates during a reaction, providing direct evidence for their existence.

Table 3: Comparison of Mechanistic Validation Techniques

TechniqueAdvantagesDisadvantages
Isotopic Labeling Provides definitive evidence of bond formation/cleavage and atomic connectivity. Allows for the determination of KIEs.Can require complex and costly synthesis of labeled compounds.
Kinetic Studies Relatively straightforward to implement. Provides information on the rate-determining step.Provides indirect evidence of the mechanism. Can be ambiguous in complex reactions.
Computational Chemistry Can model transient species that are difficult to observe experimentally. Provides detailed energetic information.Accuracy is dependent on the level of theory and model used. Requires significant computational resources.
In-situ Spectroscopy Provides real-time information about the reaction progress. Can directly detect intermediates.May not be suitable for all reaction conditions. Interpretation of spectra can be complex.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Methallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of methallyl alcohol, a flammable and irritating compound. Adherence to these protocols is critical to minimize risks and ensure operational integrity.

Hazard Summary

This compound (also known as 2-methyl-2-propen-1-ol) is a flammable liquid and vapor that can cause serious eye and skin irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Ingestion and inhalation can be harmful.[3] It is crucial to handle this chemical with appropriate protective measures in a well-ventilated area.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.[1]To prevent skin contact and irritation.[1]
Eye Protection Chemical goggles. Contact lenses should not be worn.[1]To protect against splashes that can cause serious eye irritation.[1]
Skin and Body Protection Wear suitable protective clothing.[1]To prevent skin contact and potential burns.[3]
Respiratory Protection NIOSH-certified organic vapor (black cartridge) respirator where inhalation may occur.[1]To protect against respiratory tract irritation from vapors.[1][3]

Safe Handling and Storage Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably with local exhaust or a general room ventilation system.[1]

  • Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]

  • Use explosion-proof electrical equipment.[1]

Handling Procedures:

  • Avoid all contact with eyes, skin, and clothing.[3] Do not breathe vapors or mist.[1]

  • Keep the container tightly closed when not in use.[2]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][3] "No Smoking" policies should be strictly enforced in handling areas.[1]

  • Use only non-sparking tools to prevent ignition.[1][3]

  • Ground and bond containers during material transfer to prevent static discharge.[1][3]

  • Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1]

  • Contaminated work clothing should be removed and washed before reuse.[1]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[1][3]

  • Keep containers tightly closed and store in a locked-up area.[1]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing and shoes.[1][3] Get medical attention.[1]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response: In the event of a spill, follow these steps to ensure safety and proper cleanup.

Spill_Response_Workflow This compound Spill Response Workflow A Spill Occurs B Eliminate all ignition sources (no smoking, flares, sparks, or flames) A->B C Evacuate unnecessary personnel A->C D Wear appropriate PPE (gloves, goggles, respirator, protective clothing) B->D C->D E Contain the spill with dikes or absorbents to prevent migration into sewers or streams D->E F Absorb the spill with inert material (e.g., vermiculite, sand, or earth) E->F G Collect absorbed material using non-sparking tools F->G H Place collected waste into a suitable, labeled, and sealed container for disposal G->H I Ventilate the area and clean the spill site H->I J Dispose of waste as hazardous waste in accordance with local/national regulations H->J I->J

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.